N-Octylamine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
octan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDQKKGAYONOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698129 | |
| Record name | Octan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14846-47-0 | |
| Record name | Octan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Octylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Octylamine Hydrobromide: A Comprehensive Physicochemical Profile for Advanced Research and Development
Introduction: Beyond the Datasheet
N-Octylamine hydrobromide (OABr), also known as n-octylammonium bromide, is an alkylammonium salt that has garnered significant attention in materials science and chemical synthesis. Its amphiphilic nature, stemming from a hydrophilic ammonium head group and a hydrophobic octyl tail, makes it a versatile compound. It serves as a crucial precursor for organic-inorganic hybrid perovskites, a surface-active agent, and a phase-transfer catalyst.[1]
For researchers, scientists, and drug development professionals, a deep understanding of OABr's physicochemical properties is not merely academic; it is fundamental to predicting its behavior, optimizing its applications, and ensuring the reproducibility of experimental outcomes. This guide moves beyond simple data points to provide a comprehensive analysis of these properties, the methodologies for their determination, and the scientific rationale underpinning these choices. We will explore its core characteristics, from its fundamental structure to its thermal and solution-based behaviors, providing the technical insights necessary for its effective application.
Molecular Identity and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers are critical for lot-to-lot consistency, regulatory documentation, and accurate stoichiometric calculations.
The structure consists of a primary amine, octylamine, protonated by hydrobromic acid. This forms an ammonium salt, where the bromide ion acts as the counter-ion. The eight-carbon aliphatic chain is responsible for the molecule's lipophilic character, while the ammonium bromide head group imparts hydrophilicity and is the site of ionic interactions.
A summary of its core identifying properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | octan-1-amine; hydrobromide | [2] |
| Synonyms | n-Octylammonium Bromide, OABr | [3] |
| CAS Number | 14846-47-0 | [2] |
| Molecular Formula | C₈H₂₀BrN | [2] |
| Molecular Weight | 210.16 g/mol | |
| Appearance | White to almost white crystalline powder | [3] |
Table 1: Core Identification Properties of this compound.
Thermal Analysis: Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp and defined melting range suggests high purity, whereas a broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.
Reported Melting Point: 203–208 °C[2]
Causality in Experimental Protocol: The USP <741> Method
The determination of a melting point is not a passive observation but a controlled process where factors like heating rate and sample preparation significantly influence the result.[4] The United States Pharmacopeia (USP) General Chapter <741> provides a standardized procedure to ensure accuracy and reproducibility.[4][5][6] The choice of a slow heating rate (e.g., 1 °C/min) near the melting point is deliberate; it ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for precise observation of the phase transition.
Experimental Protocol: Melting Point Determination (USP Class I/Ia)
This protocol describes the determination using a standard capillary melting point apparatus.
-
Sample Preparation: Gently pulverize the dry this compound powder to ensure uniform particle size and efficient packing.
-
Capillary Loading: Load the pulverized sample into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[6] This specific height ensures consistent heat transfer through the sample.
-
Apparatus Setup: Place the capillary in the heating block of the melting point apparatus.
-
Heating: Rapidly heat the block to a temperature approximately 10 °C below the expected melting point (around 195 °C).
-
Ramped Heating: Decrease the heating rate to 1 °C/min to ensure thermal equilibrium.
-
Observation and Recording:
-
Onset of Melting: Record the temperature at which the column of the substance first collapses against the side of the tube.
-
Clear Point (Melting Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.[6]
-
-
Reporting: The result is reported as a melting range from the onset temperature to the clear point.
Solution Properties: Solubility and pKa
The behavior of OABr in solution is governed by its solubility and the acidic nature of the octylammonium cation. These parameters are vital for applications in solution-processed perovskites, formulation development, and surfactant-based systems.
Aqueous Solubility
This compound is classified as soluble in water. This is due to the ionic nature of the ammonium bromide headgroup, which readily hydrates. The long alkyl chain, however, imparts significant lipophilicity, making OABr an effective surfactant that can form micelles above a certain concentration.[1]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This method ensures that the solution is truly saturated with the compound, providing a definitive solubility value under specific conditions (e.g., temperature, pH).
-
System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline for physiological relevance).
-
Addition of Excess Solid: Add an excess amount of this compound to a flask containing the buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours).[9][10] The agitation ensures maximum contact between the solid and the solvent.
-
Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate.
-
Analysis: Determine the concentration of OABr in the diluted sample using a suitable analytical technique, such as HPLC-UV or a quantitative titration method.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility in units like mg/mL or mol/L.
Acidity Constant (pKa)
This compound is the salt of a weak base (octylamine) and a strong acid (HBr). In solution, it fully dissociates into the octylammonium cation (C₈H₁₇NH₃⁺) and the bromide anion (Br⁻). The octylammonium cation is a weak acid that can donate a proton:
C₈H₁₇NH₃⁺ ⇌ C₈H₁₇NH₂ + H⁺
The pKa of this equilibrium dictates the protonation state of the molecule at a given pH. The pKa of the conjugate acid (octylammonium) is directly related to the pKb of the parent base (octylamine) by the equation: pKa + pKb = 14 (at 25 °C). The reported pKa for octylamine is 10.65, which refers to the pKa of its conjugate acid, the octylammonium ion.[11]
This pKa value of 10.65 signifies that at a pH below 10.65, the cationic octylammonium form (C₈H₁₇NH₃⁺) predominates, while at a pH above 10.65, the neutral octylamine form (C₈H₁₇NH₂) becomes the dominant species. This is a crucial parameter for predicting solubility, lipophilicity, and interactions with other molecules as a function of pH.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[12][13] It involves monitoring the pH of a solution of the compound as a titrant is added incrementally.
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[12][14]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode.
-
Titrant Addition: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the octylammonium has been neutralized to octylamine). This point corresponds to the flattest region of the buffer zone in the titration curve. More advanced analysis can be done by plotting the first derivative (dpH/dV) to precisely locate the equivalence point.
Purity and Assay Determination
Ensuring the purity of this compound is paramount, especially in applications like perovskite solar cells where trace impurities can act as performance-limiting defects.[15][16] Purity is typically assessed by two orthogonal titration methods: one for the basic amine component and one for the bromide counter-ion.
Assay of Amine Content (Non-Aqueous Titration)
Titrating a weak base like an amine hydrohalide salt in water gives a poor, indistinct endpoint. The leveling effect of water makes it difficult to differentiate the basicity of the analyte from the solvent. The solution is to use a non-aqueous solvent system.[17] Glacial acetic acid is a common choice; it is a weaker base than water and does not compete for the titrant.[18]
The titration is performed with a strong acid in a non-aqueous solvent, such as perchloric acid (HClO₄) in glacial acetic acid. For a hydrohalide salt, the halide ion is weakly basic in acetic acid and would interfere. To prevent this, mercuric acetate is added. It reacts with the bromide ion to form poorly dissociated mercuric bromide, replacing the bromide with the acetate ion, which is much more weakly basic and does not interfere with the endpoint.[19]
Reaction: 2 C₈H₁₇NH₃⁺Br⁻ + (CH₃COO)₂Hg → 2 C₈H₁₇NH₃⁺CH₃COO⁻ + HgBr₂
Assay of Bromide Content (Argentometric Titration)
Argentometric titration is a classic precipitation titration used to quantify halide ions.[20][21] The Mohr method or Fajans method can be employed. In these methods, a standard solution of silver nitrate (AgNO₃) is used as the titrant.[22][23]
Reaction: C₈H₁₇NH₃⁺Br⁻(aq) + AgNO₃(aq) → AgBr(s) + C₈H₁₇NH₃⁺NO₃⁻(aq)
The silver ions react with bromide ions to form a pale yellow precipitate of silver bromide (AgBr). The endpoint is detected when all bromide has precipitated, and the next drop of AgNO₃ reacts with an indicator. For the Fajans method, an adsorption indicator like eosin is used, which adsorbs onto the surface of the precipitate after the equivalence point, causing a color change from brownish to pink/purple.[24]
Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to show: a triplet for the terminal methyl group (CH₃) around 0.9 ppm; a complex multiplet for the six methylene groups (-(CH₂)₆-) in the alkyl chain between ~1.2-1.7 ppm; a multiplet for the methylene group alpha to the nitrogen (-CH₂-N) shifted downfield to ~3.0 ppm due to the electron-withdrawing effect of the ammonium group; and a broad signal for the ammonium protons (-NH₃⁺) which is D₂O exchangeable. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the eight carbons in the octyl chain. The terminal CH₃ carbon will be the most upfield (~14 ppm), followed by the other methylene carbons. The carbon alpha to the nitrogen (-CH₂-N) will be the most downfield of the aliphatic signals (~40-45 ppm).[26] |
| FTIR | The infrared spectrum will be characterized by: strong C-H stretching bands just below 3000 cm⁻¹; a very broad and strong N-H stretching band for the ammonium group (R-NH₃⁺) centered around 3000-3200 cm⁻¹; and N-H bending (scissoring) vibrations around 1600-1500 cm⁻¹.[25] |
| Mass Spec. | Under positive ion mode ESI-MS, the spectrum will show the parent ion for the protonated octylamine cation [C₈H₁₇NH₃]⁺, which has a m/z of 130.16.[27][28] The primary fragmentation peak would correspond to the loss of an alkyl chain, resulting in a prominent peak at m/z 30 ([CH₂NH₂]⁺). |
Table 2: Predicted Spectroscopic Data for this compound.
Application-Specific Insights and Conclusion
The physicochemical properties detailed in this guide directly influence the performance of this compound in its key applications.
-
In Perovskite Solar Cells: The length of the octyl chain and the ionic nature of the ammonium bromide headgroup allow OABr to act as a spacer cation, forming 2D perovskite layers that can passivate defects on the surface of 3D perovskite films. This reduces non-radiative recombination and improves both the efficiency and stability of the solar cell.[15][29][30] The compound's solubility in specific organic solvents is critical for its deposition during device fabrication.[16]
-
As a Surfactant: The amphiphilic structure is the defining feature for its use as a surfactant or phase-transfer catalyst.[1] The pKa determines the pH range over which it maintains its cationic charge, essential for electrostatic interactions in applications like electroplating or surface modification.
References
- 1. CAS 14866-33-2: Tetra-n-octylammonium bromide | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]
- 3. This compound | 14846-47-0 | TCI AMERICA [tcichemicals.com]
- 4. â©741⪠Melting Range or Temperature [doi.usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. thinksrs.com [thinksrs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Octylamine | 111-86-4 [chemicalbook.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Non aqueous titration 04.06.2021 [slideshare.net]
- 18. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 19. studylib.net [studylib.net]
- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. uobabylon.edu.iq [uobabylon.edu.iq]
- 23. hyprowira.com [hyprowira.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Amine - Wikipedia [en.wikipedia.org]
- 26. Octylamine(111-86-4) 13C NMR spectrum [chemicalbook.com]
- 27. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 1-Octanamine [webbook.nist.gov]
- 29. Collection - Effect of Br Ions in Octylammonium 2D Perovskites for Performance Improvement of CuSCN-Based Perovskite Solar Cells - ACS Applied Energy Materials - Figshare [acs.figshare.com]
- 30. mdpi.com [mdpi.com]
Navigating the Safety Profile of N-Octylamine Hydrobromide: A Technical Guide for Researchers
For Immediate Release
This document provides an in-depth technical guide to the material safety data sheet (MSDS) for N-Octylamine hydrobromide (CAS No. 14846-47-0). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data with practical, field-proven insights to ensure safe handling and application of this compound.
Chemical Identity and Physical Properties
This compound, also known as n-Octylammonium bromide or OABr, is a white to almost white powder or crystalline solid.[1][2] It is soluble in water.[1][3] Understanding its fundamental properties is the first step in a sound risk assessment.
| Property | Value | Source(s) |
| CAS Number | 14846-47-0 | [4] |
| Molecular Formula | C8H20BrN | [1][4] |
| Molecular Weight | 210.16 g/mol | [1][5] |
| Appearance | White to light beige solid | [6] |
| Melting Point | 203-208 °C | [1][4][7] |
| Water Solubility | Soluble | [1][3] |
| Boiling Point | Not available | [4] |
| Flash Point | Not available | [4] |
| Autoignition Temperature | Not available | [6] |
This table summarizes key physical and chemical properties of this compound.
Hazard Identification and GHS Classification
This compound is classified as an irritant.[4] The primary hazards are irritation to the eyes, skin, and respiratory system.[4][6] It is crucial to note that the toxicological properties of this material have not been fully investigated.[4][6]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection/face protection.[1][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][7]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1][7]
Exposure Controls and Personal Protective Equipment (PPE)
A proactive approach to exposure control is paramount when working with this compound. The following engineering controls and personal protective equipment are recommended to minimize risk.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area. A local exhaust system is recommended if dust or aerosols are generated.[7]
-
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower.[4][6]
Personal Protective Equipment
The selection of appropriate PPE is a critical control point. The following recommendations are based on established safety protocols:
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4][6]
-
Skin and Body Protection: A chemical apron or other protective clothing is recommended.[4][6]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH/MSHA-approved air-purifying dust or mist respirator should be used.[4][6]
First-Aid Measures: A Step-by-Step Response Protocol
In the event of exposure, immediate and appropriate first aid is critical. The following protocols should be followed.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek medical attention.[4][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Get medical aid if irritation develops or persists.[4][6]
-
Inhalation: Remove from exposure and move to fresh air immediately.[4][6] If cough or other symptoms appear, get medical aid.[4][6]
-
Ingestion: Wash mouth out with water.[4][6] Seek medical attention.[4][6] Do NOT induce vomiting.
Handling, Storage, and Stability
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: Avoid breathing dust, vapor, mist, or gas.[4][6] Avoid contact with skin and eyes.[4][6] Wash hands and face thoroughly after handling.[7]
-
Storage: Store in a cool, dry place in a tightly closed container.[4][6]
-
Incompatibilities: This compound is incompatible with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, oxides of nitrogen, carbon dioxide, and hydrogen bromide.[6]
Accidental Release Measures
In the event of a spill, the following procedure should be followed:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate personal protective equipment as outlined in Section 3.[6]
-
Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4][6] Avoid generating dust.[7]
-
Disposal: Dispose of the waste in a manner consistent with federal, state, and local regulations.[4]
Toxicological and Ecological Information: A Word of Caution
A significant gap in the available data for this compound is in the areas of toxicology and ecotoxicology. The toxicological properties have not been fully investigated.[4] There is no available information regarding carcinogenicity, mutagenicity, or reproductive effects.[6] Similarly, no ecotoxicity data is readily available. Therefore, it is prudent to handle this chemical with the assumption that it may have uncharacterized hazardous properties.
References
- 1. This compound | 14846-47-0 [chemicalbook.com]
- 2. This compound | 14846-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound CAS#: 14846-47-0 [m.chemicalbook.com]
- 4. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 14846-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-Depth Technical Guide to the Surfactant Properties of N-Octylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of excipient properties is paramount to successful formulation development. This guide is crafted not as a mere compilation of data, but as a holistic resource for understanding and harnessing the surfactant properties of N-Octylamine hydrobromide. We will delve into the "why" behind the "how," providing not just protocols but the scientific rationale that underpins them. This document is designed to be a self-validating system of knowledge, grounded in established scientific principles and supported by verifiable references.
Introduction to this compound: A Versatile Cationic Surfactant
This compound (C₈H₁₉N·HBr) is the hydrobromide salt of the primary amine, n-octylamine.[1] Its molecular structure, consisting of an eight-carbon hydrophobic alkyl chain and a hydrophilic ammonium headgroup, imparts amphiphilic character, making it a cationic surfactant.[2] This dual nature drives its self-assembly in aqueous solutions to form organized structures known as micelles, a process fundamental to its utility in various applications, including as a template or structure-directing agent and in electroplating processes.[3] In the context of pharmaceutical sciences, its ability to modify interfaces and encapsulate non-polar molecules makes it a compound of interest for drug delivery systems.[4]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 14846-47-0 | [1] |
| Molecular Formula | C₈H₂₀BrN | [1] |
| Molecular Weight | 210.16 g/mol | [1] |
| Appearance | White to almost white powder or crystal | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of n-octylamine with hydrobromic acid. A general laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a well-ventilated fume hood, dissolve n-octylamine in a suitable organic solvent such as diethyl ether or water at room temperature (20°C).
-
Acid Addition: Slowly add an equimolar amount of hydrobromic acid to the n-octylamine solution while stirring continuously. The reaction is exothermic, and slow addition helps to control the temperature.
-
Precipitation: The this compound salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified this compound under vacuum to obtain the final product. The reported yield for this type of reaction is typically high, often approaching 100%.[1]
Causality Behind Experimental Choices:
-
The use of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic salt product.
-
Slow addition of the acid is crucial for safety and to prevent side reactions by controlling the exothermic nature of the neutralization reaction.
-
Washing with a cold, non-polar solvent ensures the removal of non-polar impurities without dissolving a significant amount of the desired product.
Core Surfactant Properties and Their Characterization
The defining characteristic of a surfactant is its ability to adsorb at interfaces and self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[5]
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the concentration at which the surfactant monomers in a solution begin to form micelles.[6] Below the CMC, the surfactant exists primarily as individual molecules (monomers), and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau in the surface tension.[5]
Experimental Protocol: Determination of CMC by Conductometric Titration
This method is particularly suitable for ionic surfactants like this compound as the formation of micelles alters the conductivity of the solution.[5]
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.
-
Titration Setup: Place a known volume of deionized water in a beaker equipped with a calibrated conductivity probe and a magnetic stirrer. Ensure the temperature is controlled using a water bath.
-
Titration: Add small, precise aliquots of the this compound stock solution to the deionized water.
-
Data Acquisition: After each addition, allow the solution to equilibrate and record the conductivity.
-
Data Analysis: Plot the measured specific conductivity (κ) against the concentration of this compound. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC. For more precise determination, a plot of molar conductivity (Λ) against the square root of the concentration can be used.
Visualization of CMC Determination by Conductivity:
Caption: Workflow for CMC determination using conductometric titration.
Surface Tension
The ability of a surfactant to reduce the surface tension of a liquid is a key measure of its effectiveness.
Experimental Protocol: Surface Tension Measurement by the Wilhelmy Plate Method [6][7]
-
Instrument Calibration: Calibrate the surface tensiometer using a liquid with a known surface tension, such as pure water.
-
Sample Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, both below and above the expected CMC.
-
Measurement: For each solution, immerse a clean platinum Wilhelmy plate into the liquid. The force exerted on the plate due to surface tension is measured by the instrument.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC, and the surface tension value at this plateau is the surface tension at the CMC (γ_CMC).
Thermodynamics of Micellization
The process of micellization is governed by thermodynamic principles. The key thermodynamic parameters are the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic).[8]
-
Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. For ionic surfactants, it can be estimated using the following equation: ΔG°mic = (2 - β)RT ln(XCMC) where β is the degree of counterion binding, R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.[9]
-
Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with the formation of micelles. It can be determined from the temperature dependence of the CMC using the van't Hoff equation.[10]
-
Entropy of Micellization (ΔS°mic): This reflects the change in randomness or disorder of the system upon micellization. It can be calculated from the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T[8]
The micellization of this compound in water is primarily an entropy-driven process, which is characteristic of the hydrophobic effect.[9] The ordering of water molecules around the hydrophobic alkyl chains of the surfactant monomers is disrupted when these chains aggregate to form the micellar core, leading to an overall increase in the entropy of the system.
Thermochemical Data for this compound in Water: [7]
| Temperature (°C) | Apparent Molal Volume at Infinite Dilution (V₂⁰) (cm³/mol) | Apparent Molal Heat Capacity at Infinite Dilution (Cp,2⁰) (J/K·mol) |
| 5 | 185.3 | 475 |
| 15 | 187.6 | 500 |
Aggregation Behavior of this compound
Above the CMC, this compound molecules aggregate to form micelles. The characteristics of these micelles, such as their size, shape, and aggregation number, are crucial for their application.
Aggregation Number
The aggregation number (Nagg) is the average number of surfactant monomers that constitute a single micelle.[11]
Experimental Protocol: Determination of Aggregation Number by Steady-State Fluorescence Quenching [3]
-
Probe and Quencher Selection: Use a fluorescent probe that preferentially partitions into the hydrophobic core of the micelles (e.g., pyrene) and a quencher that also resides within the micelle (e.g., cetylpyridinium chloride).
-
Sample Preparation: Prepare a series of surfactant solutions above the CMC containing a fixed concentration of the fluorescent probe. Add varying concentrations of the quencher to these solutions.
-
Fluorescence Measurement: Measure the fluorescence intensity of the probe in each sample.
-
Data Analysis: The quenching of the probe's fluorescence follows Poisson statistics. By plotting the natural logarithm of the ratio of fluorescence intensity in the absence and presence of the quencher (ln(I₀/I)) against the quencher concentration, the aggregation number can be determined from the slope of the resulting linear plot.
Micelle Size and Shape
The size and shape of micelles can be determined using techniques such as Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS).[12][13] For simple surfactants like this compound, the micelles are generally assumed to be spherical, especially at concentrations not significantly above the CMC. The size is often reported as the hydrodynamic radius (Rh).[2]
Experimental Protocol: Micelle Size Determination by Dynamic Light Scattering (DLS) [13][14]
-
Sample Preparation: Prepare a solution of this compound at a concentration above its CMC. Filter the solution to remove any dust particles.
-
DLS Measurement: Place the sample in the DLS instrument and measure the fluctuations in the intensity of scattered light over time.
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to relate the diffusion coefficient of the micelles to their hydrodynamic radius.
Visualization of the Micellization Process:
Caption: Schematic representation of surfactant monomers and micelle formation.
Applications in Drug Delivery
The ability of surfactants to form micelles that can encapsulate hydrophobic molecules makes them valuable in drug delivery systems.[15][16] The hydrophobic core of the micelle can serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability.[17] While specific applications of this compound in drug delivery are an emerging area of research, its fundamental surfactant properties suggest its potential in the formulation of nano-sized drug carriers.[4]
Potential Mechanisms in Drug Delivery:
-
Solubilization: Encapsulation of hydrophobic drugs within the micellar core.
-
Enhanced Permeability: Interaction of the cationic surfactant with negatively charged biological membranes, potentially increasing drug absorption.
-
Controlled Release: The stability of the micelles can be engineered to control the release of the encapsulated drug at the target site.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[18] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] In case of contact, flush the affected area with plenty of water.[18] Store in a cool, dry place away from oxidizing agents.[18]
Conclusion
This compound is a cationic surfactant with well-defined properties that make it a subject of interest for both fundamental research and practical applications. A thorough understanding of its CMC, surface tension reduction capabilities, and aggregation behavior is crucial for its effective utilization. The experimental protocols and theoretical background provided in this guide offer a comprehensive framework for researchers and formulation scientists to explore and exploit the potential of this versatile molecule.
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsolutionsusa.com [clearsolutionsusa.com]
- 7. commons.erau.edu [commons.erau.edu]
- 8. scribd.com [scribd.com]
- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 10. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregation number - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 14. muser-my.com [muser-my.com]
- 15. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 16. premierscience.com [premierscience.com]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
A Guide to the Experimental Determination of the Critical Micelle Concentration of N-Octylamine Hydrobromide
An In-Depth Technical Guide
Abstract
N-Octylamine hydrobromide (CAS 14846-47-0) is a cationic surfactant increasingly utilized in fields ranging from drug development to materials science, particularly in the formation of perovskite thin films and nanostructures.[1] A fundamental parameter governing its utility is the Critical Micelle Concentration (CMC), the specific concentration above which individual surfactant monomers self-assemble into thermodynamically stable aggregates known as micelles.[2] The onset of micellization dramatically alters the physicochemical properties of the solution, including surface tension, conductivity, and solubilization capacity, making the precise determination of the CMC essential for any formulation or application development.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the CMC of this compound. We delve into the theoretical underpinnings of micellization, explore the key factors that influence the CMC of ionic surfactants, and present detailed, field-proven protocols for three primary determination methods: Surface Tensiometry, Conductometry, and Fluorescence Probe Spectroscopy. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction to this compound
This compound, also known as octan-1-amine hydrobromide, is the salt formed from the primary amine, n-octylamine, and hydrobromic acid. Its amphiphilic nature arises from its distinct molecular structure: a hydrophobic eight-carbon alkyl chain (C8) and a hydrophilic primary ammonium headgroup (-NH₃⁺), with bromide (Br⁻) as the counterion. This structure classifies it as a cationic surfactant.
In aqueous solutions, the ammonium headgroup is positively charged, and the molecule is readily soluble in water.[3] Its ability to self-assemble and modify surface properties makes it a valuable component in various applications. It can act as a template or structure-directing agent in the synthesis of nanomaterials and has been explored as an additive in electroplating processes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14846-47-0 | [4] |
| Molecular Formula | C₈H₂₀BrN | |
| Molecular Weight | 210.16 g/mol | |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 208 °C | [4] |
| Solubility | Soluble in water | [3] |
| SMILES String | CCCCCCCC[NH3+].[Br-] |
The Theory of Micellization
The formation of micelles is an entropy-driven process known as the hydrophobic effect. Below the CMC, this compound monomers are dissolved in the bulk water, where the surrounding water molecules must form ordered, cage-like structures ("clathrates") around the hydrophobic octyl chains. This ordering represents a decrease in the entropy of the system.
As the surfactant concentration increases, a point is reached—the CMC—where it becomes thermodynamically more favorable for the hydrophobic tails to aggregate, sequestering themselves from water in the core of a micelle. This aggregation liberates the ordered water molecules, leading to a significant increase in the overall entropy of the system, which overcomes the unfavorable enthalpy of charge repulsion between the hydrophilic headgroups.[5] The hydrophilic ammonium headgroups form the outer shell, or corona, of the micelle, interacting favorably with the bulk aqueous phase.
This dynamic equilibrium between monomers and micelles is the defining characteristic of surfactant solutions above the CMC.[2]
References
- 1. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 14846-47-0 [m.chemicalbook.com]
- 4. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
N-Octylamine Hydrobromide: A Strategic Precursor for Advanced Perovskite Synthesis
An In-depth Technical Guide for Researchers
Abstract
The rapid evolution of metal halide perovskites in optoelectronic applications, particularly in photovoltaics, has been remarkable. Power conversion efficiencies have surged to levels competitive with established technologies, yet long-term stability and the mitigation of performance-limiting defects remain critical hurdles for commercialization.[1] Dimensional engineering, specifically the formation of 2D/3D heterostructures, has emerged as a highly effective strategy to address these challenges. This guide provides an in-depth technical overview of N-Octylamine hydrobromide (OAHBr), a key long-chain alkylammonium salt, and its pivotal role as a precursor in synthesizing high-efficiency, stable perovskite devices. We will explore its fundamental properties, the mechanisms of surface passivation and dimensional control, a field-proven experimental protocol for its application, and the resulting enhancements in material characteristics and device performance.
The Imperative for Advanced Perovskite Architectures
Three-dimensional (3D) organic-inorganic hybrid perovskites, with the general formula AMX₃, exhibit exceptional optoelectronic properties, including a high absorption coefficient, long charge carrier diffusion lengths, and a tunable bandgap.[1] However, the rapid crystallization process of these materials often leads to a high density of defects, particularly at the crystal grain boundaries and surfaces. These defects, such as halide vacancies, act as non-radiative recombination centers, trapping charge carriers and creating pathways for material degradation, thereby limiting the achievable open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[1][2]
To counteract these issues, researchers have increasingly turned to surface passivation. The introduction of large, hydrophobic organic cations, such as n-octylammonium (OA⁺), has proven to be a powerful method.[1][3] These cations can passivate surface defects and form a low-dimensional (2D) perovskite capping layer on the bulk 3D film.[4] This 2D/3D heterostructure not only neutralizes performance-limiting traps but also acts as a robust barrier against environmental moisture, significantly enhancing the device's operational stability.[1][3] this compound (C₈H₁₉N·HBr) has been identified as a premier precursor for this purpose.[5]
This compound (OAHBr): Core Properties
This compound is an organic ammonium salt that is integral to the synthesis of layered perovskite structures. Understanding its fundamental properties is crucial for its effective application in precursor solutions.
| Property | Value | Source(s) |
| CAS Number | 14846-47-0 | [5][6] |
| Molecular Formula | C₈H₁₉N·HBr (or C₈H₂₀BrN) | [5][7] |
| Molecular Weight | 210.16 g/mol | [5][7] |
| Appearance | White to almost white powder or crystal | [6][7] |
| Melting Point | 203-208 °C | [6][7] |
| Solubility | Soluble in water and polar/weakly polar solvents (e.g., isopropanol) | [6][7] |
| Storage | Store at room temperature in a tightly closed container, preferably under inert gas | [6][7] |
Table 1: Summary of key physicochemical properties of this compound (OAHBr).
Mechanism of Action in Perovskite Films
The efficacy of OAHBr stems from the dual functionality of its n-octylammonium cation (OA⁺) when introduced into the perovskite fabrication process.
Surface and Grain Boundary Passivation
The primary role of the OA⁺ cation is to heal defects. During perovskite crystallization, undercoordinated lead (Pb²⁺) ions and halide (e.g., I⁻ or Br⁻) vacancies are common at surfaces and grain boundaries. These sites are electronically active and detrimental to performance. The positively charged ammonium head (-NH₃⁺) of the OA⁺ cation can effectively interact with and neutralize these defect sites.[1][2] This chemical passivation reduces non-radiative recombination pathways, which is critical for boosting the device's voltage and overall efficiency.[3][8]
Formation of 2D/3D Heterostructures
The large size of the n-octylammonium cation prevents it from being incorporated into the interstitial 'A' site of the bulk 3D perovskite lattice.[2] Instead, when applied to the surface of a 3D perovskite film, it acts as a "spacer" cation. This interaction leads to the in-situ formation of a thin, 2D Ruddlesden-Popper phase perovskite layer, with a structure of (OA)₂(A)n-₁PbnX₃n+₁, directly on top of the 3D film.[1][3] This creates a 2D/3D heterostructure. The long, hydrophobic octyl chains of this 2D layer orient outwards, forming a protective barrier that repels moisture and enhances the device's environmental stability.[1]
Experimental Protocol: Two-Step Synthesis of a Passivated Perovskite Film
This protocol describes a common and reliable method for fabricating a 3D perovskite film followed by surface passivation with an OAHBr solution.
Materials and Reagents
-
Substrates: Fluorine-doped tin oxide (FTO) coated glass
-
ETL (Electron Transport Layer) Precursor: e.g., SnO₂ colloidal dispersion
-
3D Perovskite Precursors: e.g., Formamidinium iodide (FAI), Lead iodide (PbI₂), Methylammonium bromide (MABr), Lead bromide (PbBr₂)
-
Passivation Precursor: this compound (OAHBr)
-
HTL (Hole Transport Layer) Material: e.g., Spiro-OMeTAD
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Isopropanol (IPA), Chlorobenzene
-
Metal Contact: Gold (Au) or Silver (Ag)
Precursor Solution Preparation
-
3D Perovskite Solution: Prepare a mixed-cation, mixed-halide precursor solution (e.g., targeting FA₀.₉₅MA₀.₀₅Pb(I₀.₉₅Br₀.₀₅)₃) by dissolving the requisite molar amounts of FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v). Stir on a hotplate at ~60°C for at least 2 hours inside a nitrogen-filled glovebox.
-
OAHBr Passivation Solution: Prepare a dilute solution of OAHBr by dissolving it in isopropanol. A typical concentration is 2-6 mg/mL.[1] Stir at room temperature until fully dissolved.
Film Deposition and Device Fabrication Workflow
This process should be conducted in an inert atmosphere (glovebox) to prevent perovskite degradation.
-
Substrate Cleaning: Sequentially clean FTO substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
ETL Deposition: Deposit the SnO₂ layer via spin-coating and anneal according to established protocols.
-
3D Perovskite Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the 3D perovskite precursor solution onto the ETL-coated substrate. A typical two-step spin program is 1000 rpm for 10s followed by 5000 rpm for 30s.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Immediately transfer the film to a hotplate and anneal at 100-150°C for 10-30 minutes. Let cool to room temperature.
-
-
OAHBr Surface Passivation:
-
HTL & Electrode Deposition:
-
Deposit the Spiro-OMeTAD HTL via spin-coating.
-
Finally, use thermal evaporation to deposit the top metal electrode (e.g., 80 nm of Au) through a shadow mask to define the device area.
-
Safety Precautions
Lead-based perovskite precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a certified fume hood or glovebox.[10] Solvents like DMF and DMSO are hazardous; consult their Safety Data Sheets (SDS) before use.
Characterization of OAHBr-Treated Films
Verifying the successful passivation and formation of the 2D/3D structure is essential.
-
X-Ray Diffraction (XRD): In addition to the characteristic peaks of the 3D perovskite phase, XRD patterns of passivated films often show low-angle diffraction peaks corresponding to the larger lattice spacing of the 2D perovskite layers.[1][11]
-
Scanning Electron Microscopy (SEM): Top-down SEM images can reveal changes in film morphology. Passivated films often exhibit smoother surfaces with less visible grain boundaries, indicating better film quality.[12][13]
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): Successful defect passivation leads to a significant reduction in non-radiative recombination. This is observed as a marked increase in the steady-state PL intensity and a longer carrier lifetime (τ) measured by TRPL.[1][12]
| Characterization Metric | Control (3D Only) | OAHBr-Treated (2D/3D) | Rationale for Change |
| PL Intensity | Lower | Higher | Reduction of non-radiative recombination centers.[1] |
| Carrier Lifetime (τ) | Shorter (e.g., < 1 μs) | Longer (e.g., > 1 μs) | Suppression of trap-assisted recombination.[8] |
| Trap Density of States | Higher | Lower | Passivation of defect sites at surfaces/grain boundaries.[3][8] |
Table 2: Typical impact of OAHBr passivation on the photophysical properties of perovskite films.
Impact on Device Performance and Stability
The material-level improvements conferred by OAHBr translate directly into enhanced photovoltaic device metrics.
Enhancement of Photovoltaic Parameters
The reduction in defect density and suppressed non-radiative recombination primarily leads to a significant increase in the open-circuit voltage (Voc) .[1][14] A smoother surface with better contact to the hole transport layer can also improve charge extraction, leading to a higher fill factor (FF) .[3] These combined improvements result in a substantial boost in the overall power conversion efficiency (PCE) .[1][3]
| Device Parameter | Control Device | OAHBr-Passivated Device | Source(s) |
| PCE (%) | 18.8% | 20.2% | [1] |
| Voc (V) | 1.02 V | 1.06 V | [1] |
| Jsc (mA/cm²) | 24.6 mA/cm² | 24.2 mA/cm² | [1] |
| FF (%) | 75% | 79% | [1] |
Table 3: Representative comparison of perovskite solar cell performance with and without OAHBr (n-octylammonium iodide used in source) passivation. Note: Jsc may slightly decrease due to the wider bandgap of the 2D layer, but this is more than compensated by gains in Voc and FF.
Improved Device Stability
The hydrophobic nature of the 2D n-octylammonium capping layer provides a crucial barrier against ambient moisture, a primary degradation vector for perovskite materials.[1] This surface protection, combined with the passivation of ion migration pathways at grain boundaries, leads to significantly improved long-term operational and environmental stability of the encapsulated devices under light and thermal stress.[1][12]
Conclusion and Future Outlook
This compound is a powerful and strategic precursor in the fabrication of high-performance perovskite optoelectronics. Its dual ability to passivate performance-limiting surface defects and to form a protective, moisture-resistant 2D capping layer makes it an indispensable tool for researchers aiming to push the boundaries of both efficiency and stability. The straightforward application via a simple spin-coating step allows for its easy integration into existing fabrication workflows.
Future research will likely focus on optimizing the interplay between OAHBr and other passivating agents, exploring diammonium or other functionalized long-chain ligands to further enhance interfacial stability, and adapting these passivation strategies for scalable deposition techniques beyond spin-coating, paving the way for the commercial realization of perovskite technology.
References
- 1. Development of Perovskite (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3 Solar Cells via n-Octylammonium Iodide Surface Passivation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Structural Dynamics of 2D/3D Perovskite Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 6. This compound CAS#: 14846-47-0 [m.chemicalbook.com]
- 7. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 8. Bilateral alkylamine for suppressing charge recombination and improving stability in blade-coated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 10. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of N-Octylamine Hydrobromide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Octylamine hydrobromide (OABr), an alkylammonium halide, is a critical component in diverse applications, from the synthesis of advanced materials like perovskite solar cells to its use as a surfactant and phase transfer catalyst.[1] Understanding its thermal stability and decomposition pathways is paramount for ensuring material integrity, predicting shelf-life, and establishing safe processing parameters. This in-depth technical guide provides a comprehensive analysis of the thermal behavior of this compound, grounded in established principles of physical organic chemistry and thermal analysis. While specific experimental data for OABr is not widely published, this guide synthesizes information from analogous compounds to predict its decomposition mechanisms and provides detailed, field-proven protocols for its empirical characterization.
Introduction: The Chemical Nature and Utility of this compound
This compound (CAS 14846-47-0) is the salt formed from the neutralization reaction between the primary amine, n-octylamine, and hydrobromic acid. Its amphiphilic nature, with a hydrophilic ammonium head and a hydrophobic octyl tail, underpins its utility in various scientific and industrial domains. Notably, its role as a precursor in the fabrication of perovskite optoelectronic devices has brought its material properties, including thermal stability, to the forefront of research.[1]
Predicted Thermal Decomposition Mechanisms
The thermal decomposition of alkylammonium halides is a complex process that can proceed through several competing pathways. The exact mechanism and resulting products are highly dependent on factors such as temperature, heating rate, and the surrounding atmosphere. Based on studies of analogous primary and quaternary ammonium salts, the decomposition of this compound is anticipated to follow two primary routes.[2][3]
Reversible Dissociation (Dehydrohalogenation)
This pathway is essentially the reverse of the initial acid-base neutralization reaction. The this compound salt dissociates into its constituent free amine (n-octylamine) and hydrogen bromide (HBr).
CH₃(CH₂)₇NH₃⁺Br⁻ (s) ⇌ CH₃(CH₂)₇NH₂ (g) + HBr (g)
This equilibrium is highly temperature-dependent. In an open system, the volatile products will escape, driving the reaction to completion. This pathway is a common initial step in the decomposition of protonated amine salts.[3]
Hofmann Elimination and Nucleophilic Substitution (Sɴ2)
At elevated temperatures, more complex, irreversible decomposition pathways become significant. For primary alkylammonium halides, these pathways can be understood through mechanisms analogous to those observed for quaternary ammonium salts.[3]
-
Hofmann Elimination: The bromide anion can act as a base, abstracting a proton from the carbon beta to the nitrogen atom. This results in the formation of 1-octene, n-octylamine, and water.
-
Nucleophilic Substitution (Sɴ2): The bromide ion can also act as a nucleophile, attacking the carbon atom bonded to the nitrogen. This would lead to the formation of 1-bromooctane and ammonia (NH₃).
The prevalence of each pathway is influenced by steric hindrance and the basicity/nucleophilicity of the counter-ion.
Oxidative Decomposition
In the presence of air or an oxidizing atmosphere, the decomposition becomes significantly more complex. The hydrocarbon chain can undergo oxidation, leading to the formation of a variety of products, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of nitrogen (NOₓ), in addition to HBr.[1]
Core Thermal Stability Data and Physicochemical Properties
While a definitive decomposition temperature from Thermogravimetric Analysis (TGA) is not publicly available, the melting point provides an initial indicator of thermal stability.
| Property | Value | Source(s) |
| CAS Number | 14846-47-0 | [1] |
| Molecular Formula | C₈H₂₀BrN | |
| Molecular Weight | 210.16 g/mol | |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 203-206 °C | [1] |
| Solubility | Soluble in water | [1] |
| Predicted Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen bromide | [1] |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the definitive method for determining decomposition temperatures.
Objective: To determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify mass loss at each stage.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.
-
Determine the onset temperature of decomposition, typically defined by the intersection of the baseline with the tangent of the initial mass loss curve.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[4][5]
Objective: To determine the melting point and enthalpy of fusion, and to identify any solid-state phase transitions prior to decomposition.
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks corresponding to melting and other phase transitions.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Kinetic Analysis of Decomposition
To understand the reaction kinetics, the TGA protocol can be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[6][7] The resulting data can be analyzed using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, to determine the activation energy (Ea) of the decomposition process as a function of conversion.[8][9]
Visualizing the Decomposition and Analysis Workflow
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in thermal decomposition and the experimental workflow.
Caption: Predicted decomposition pathways of this compound.
Caption: Experimental workflow for thermal characterization.
Conclusion and Field Insights
The thermal stability of this compound is a critical parameter for its application in materials science and chemical synthesis. While direct, comprehensive TGA/DSC data for this specific compound remains elusive in public literature, a robust understanding of its likely behavior can be extrapolated from fundamental chemical principles and data from analogous alkylammonium halides. The primary decomposition is expected to initiate with a reversible dissociation into n-octylamine and hydrogen bromide, followed by more complex, irreversible pathways such as Hofmann elimination and nucleophilic substitution at higher temperatures.
For any application involving the thermal processing of this compound, it is imperative to conduct empirical thermal analysis as outlined in this guide. The protocols provided for TGA, DSC, and kinetic analysis represent a self-validating system for characterizing its thermal limits, ensuring process safety, and optimizing performance. Researchers are strongly encouraged to perform these analyses under conditions that mimic their specific processing environments to obtain the most relevant and actionable data.
References
- 1. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rroij.com [rroij.com]
- 5. Thermal and structural behavior of dioctadecyldimethylammonium bromide dispersions studied by differential scanning calorimetry and X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the thermal stability and kinetic parameters of naturally aged Octol formulation [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
N-Octylamine Hydrobromide: A Comprehensive Technical Guide for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect of the Nanoscale
In the intricate world of nanoparticle synthesis, where precision at the atomic level dictates macroscopic function, the choice of surface ligands is paramount. Among the diverse arsenal of molecules available to the modern nanoscientist, N-Octylamine Hydrobromide has emerged as a versatile and powerful tool. Its unique physicochemical properties allow for exquisite control over nanoparticle nucleation and growth, enabling the synthesis of nanomaterials with tailored sizes, shapes, and surface functionalities. This guide serves as an in-depth exploration of this compound's role in this fascinating domain. We will move beyond simple protocols to dissect the underlying mechanisms, providing the reader with the foundational knowledge and practical insights required to harness the full potential of this remarkable compound in their own research and development endeavors.
Part 1: Core Principles of this compound in Nanocrystal Formation
This compound (C8H19N·HBr) is the hydrobromide salt of n-octylamine. Its amphiphilic nature, consisting of a hydrophilic ammonium head group and a hydrophobic octyl tail, is central to its function in nanoparticle synthesis. This structure allows it to mediate the interface between the aqueous and organic phases often employed in colloidal synthesis and to effectively passivate the surface of nascent nanoparticles.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 14846-47-0 | [1][2] |
| Molecular Formula | C8H20BrN | [3] |
| Molecular Weight | 210.16 g/mol | [3][4] |
| Appearance | White to off-white powder or crystals | [1][4] |
| Melting Point | 203-206 °C | [1][2][5] |
| Solubility | Soluble in water | [1][4][5] |
The Multifaceted Role in Nanoparticle Synthesis
This compound is not a mere spectator in the synthesis process; it is an active participant that can fulfill several critical roles simultaneously.
-
Capping Agent and Stabilizer: The primary function of this compound is to act as a capping agent.[6][7] The amine group coordinates to the surface of the growing nanoparticle, while the hydrophobic alkyl chain extends into the solvent, providing steric hindrance that prevents aggregation and uncontrolled growth.[7][8] This stabilization is crucial for obtaining monodisperse nanoparticles with uniform properties.[8]
-
Size and Shape Control: By modulating the concentration of this compound and other reaction parameters, researchers can precisely control the final size and shape of the nanoparticles.[6][8] The differential binding of the ligand to various crystallographic facets of the nanoparticle can influence their relative growth rates, leading to anisotropic structures such as nanorods and nanocubes.[8]
-
Surface Passivation: In the context of quantum dots, surface defects are a major source of non-radiative recombination, which diminishes their photoluminescence quantum yield (PLQY).[9][10][11] this compound can effectively passivate these surface trap states, leading to enhanced optical properties.[10][11] The bromide ions can also play a role in passivating halide vacancies on the surface of perovskite quantum dots.[11]
-
Reducing Agent: In certain synthetic routes, particularly for noble metal nanoparticles like silver, n-octylamine can also function as a reducing agent, reducing metal ions to their metallic state.[12][13] This dual functionality simplifies the synthesis by eliminating the need for an additional reducing agent.[12][13]
Part 2: Applications in Nanoparticle Synthesis: A Practical Approach
The versatility of this compound is best illustrated through its application in the synthesis of a diverse range of nanoparticles. This section provides an overview of its use in several key areas, complete with mechanistic insights and experimental considerations.
Perovskite Quantum Dots: Engineering Luminescence
All-inorganic cesium lead halide (CsPbX3, where X = Cl, Br, I) perovskite quantum dots (PQDs) have garnered significant attention for their exceptional optoelectronic properties.[14][15] this compound plays a pivotal role in the synthesis of high-quality PQDs with high PLQY and stability.[10][16]
Mechanism of Action: In the synthesis of CsPbBr3 PQDs, this compound, often used in conjunction with oleic acid, acts as a surface-stabilizing ligand.[16] The ammonium head group of the octylammonium cation coordinates to the bromide-rich surface of the PQD, while the oleate anion binds to the lead-rich sites. This dual-ligand system effectively passivates surface defects, leading to a significant enhancement in the PLQY.[10] The short-chain octylamine has been shown to produce monodisperse MAPbBr3 PQDs with small particle sizes and high PLQYs.[16]
Experimental Workflow: Synthesis of CsPbBr3 Perovskite Quantum Dots
Caption: Hot-injection synthesis of CsPbBr3 quantum dots.
Gold Nanoparticles: Controlling Size and Stability
Gold nanoparticles (AuNPs) are widely utilized in biomedical applications due to their unique optical properties and biocompatibility. The synthesis of AuNPs with controlled size and narrow size distribution is critical for these applications, and alkylamines, including octylamine derivatives, have been instrumental in achieving this control.[17][18]
Mechanism of Action: In a typical synthesis, an Au(I) or Au(III) precursor is decomposed in the presence of an alkylamine.[17][18] The alkylamine coordinates to the gold precursor, forming a complex that, upon thermolysis, yields AuNPs. The alkylamine then acts as a capping agent, stabilizing the nanoparticles and preventing their aggregation. The concentration of the alkylamine can be varied to tune the final particle size.[17] For instance, in the synthesis of AuNPs from AuCl, increasing the reaction time in the presence of oleylamine (a long-chain alkylamine similar in function to octylamine) leads to a gradual increase in nanoparticle size.[17]
Table 2: Influence of Oleylamine on AuNP Size
| Reaction Time (hours) | Average Diameter (nm) |
| 3 | 4.1 |
| 6 | 5.8 |
| 12 | 9.2 |
| 18 | 10.1 |
| (Data adapted from a study on oleylamine, demonstrating the principle of size control with alkylamines)[17] |
Experimental Protocol: Synthesis of Gold Nanoparticles
-
Precursor Solution: Dissolve AuCl in chloroform in the presence of N-Octylamine.
-
Decomposition: Heat the solution to 60°C under constant stirring.
-
Growth: Allow the reaction to proceed for a specified time to achieve the desired nanoparticle size. The solution color will change from clear to pink or red, indicating the formation of AuNPs.
-
Purification: Precipitate the AuNPs by adding a non-solvent like ethanol and collect them by centrifugation.
-
Redispersion: Redisperse the purified AuNPs in a nonpolar solvent such as toluene or hexane.
Magnetic Nanoparticles: Enhancing Stability and Dispersibility
Magnetic nanoparticles (MNPs), particularly iron oxides like magnetite (Fe3O4) and maghemite (γ-Fe2O3), have shown great promise in applications ranging from magnetic resonance imaging (MRI) to targeted drug delivery and hyperthermia.[19][20][21][22] A key challenge in the synthesis of MNPs is preventing their agglomeration, which can be effectively addressed by using capping agents like N-Octylamine.[23]
Mechanism of Action: During the co-precipitation or thermal decomposition synthesis of iron oxide nanoparticles, N-Octylamine is introduced as a surfactant.[23] The amine head group coordinates to the iron oxide surface, while the hydrophobic octyl tail prevents the nanoparticles from aggregating in the organic solvent.[23] This results in well-dispersed, superparamagnetic nanoparticles.[23] In some cases, excess n-octylamine can be removed by precipitating the nanoparticles with an anti-solvent like methanol.[23]
Logical Relationship: Role of N-Octylamine in MNP Synthesis
Caption: N-Octylamine prevents MNP agglomeration.
Silver Nanoparticles: A Dual-Role Reagent
Silver nanoparticles (AgNPs) are renowned for their potent antimicrobial properties.[24][25] The synthesis of AgNPs can be streamlined by using reagents that serve multiple functions. N-Octylamine has been demonstrated to act as both a reducing and a capping agent in the synthesis of AgNPs.[12][13]
Mechanism of Action: In a typical one-pot synthesis, silver nitrate (AgNO3) is reduced by n-octylamine in a high-boiling point organic solvent like toluene.[13] The octylamine reduces Ag+ ions to Ag0, which then nucleate and grow into nanoparticles. Simultaneously, the octylamine molecules cap the surface of the newly formed AgNPs, preventing their aggregation and ensuring their stability.[13] The reaction progress can often be monitored by a color change in the solution.[13]
Experimental Protocol: One-Pot Synthesis of Silver Nanoparticles
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve silver nitrate in toluene.
-
Addition of N-Octylamine: Add N-Octylamine to the solution and heat the mixture to 100°C under vigorous stirring.
-
Reaction Monitoring: Observe the color of the solution. The formation of AgNPs is indicated by a color change, typically to yellow or brown.
-
Purification: After the reaction is complete (typically after several hours), cool the solution and add an anti-solvent (e.g., ethanol) to precipitate the AgNPs.
-
Collection and Storage: Collect the AgNPs by centrifugation, wash with ethanol, and dry under vacuum. The purified AgNPs can be stored as a powder or redispersed in a suitable solvent.[12]
Part 3: Causality and Self-Validation in Experimental Design
A robust experimental protocol is one that is self-validating, where the observed results can be logically traced back to the experimental parameters. When using this compound, several key parameters must be carefully controlled to ensure reproducible and predictable outcomes.
-
Concentration of this compound: The molar ratio of the capping agent to the metal precursor is a critical parameter that directly influences the size of the resulting nanoparticles. A higher concentration of the capping agent generally leads to smaller nanoparticles due to the increased number of surface sites that are passivated, thus limiting further growth.
-
Reaction Temperature: Temperature affects both the kinetics of precursor decomposition and the binding dynamics of the capping agent. Higher temperatures can lead to faster nucleation and growth, but may also cause desorption of the capping agent, leading to aggregation.
-
Reaction Time: As demonstrated with gold nanoparticles, the reaction time can be used to control the final particle size in a growth-dominated regime.
-
Solvent System: The choice of solvent can influence the solubility of the precursors and the capping agent, as well as the overall reaction kinetics.
By systematically varying these parameters and characterizing the resulting nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, UV-Vis Spectroscopy for optical properties, and X-ray Diffraction (XRD) for crystallinity, a clear cause-and-effect relationship can be established, leading to a highly controlled and reproducible synthesis.
Conclusion: A Versatile Tool for Nanoscale Engineering
This compound has proven to be an invaluable tool in the synthesis of a wide array of nanoparticles. Its ability to act as a capping agent, stabilizer, and even a reducing agent provides a high degree of control over the final properties of the nanomaterials. By understanding the fundamental principles of its interaction with nanoparticle surfaces and by carefully controlling the experimental parameters, researchers can leverage the power of this compound to engineer nanoparticles with desired characteristics for a multitude of applications in medicine, electronics, and beyond. This guide has provided a comprehensive overview of its properties, applications, and the underlying scientific principles, empowering researchers to confidently and effectively utilize this versatile molecule in their quest to explore and exploit the nanoscale.
References
- 1. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]
- 2. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]
- 3. This compound | Specialty Chemicals & Functional Materials | 14846-47-0 - PHMO [phmo.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. This compound CAS#: 14846-47-0 [m.chemicalbook.com]
- 6. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Surface passivation extends single and biexciton lifetimes of InP quantum dots - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Ligand Engineering of Inorganic Lead Halide Perovskite Quantum Dots toward High and Stable Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface passivation strategies for CsPbBr3 quantum dots aiming at nonradiative suppression and enhancement of electroluminescent light-emitting diodes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Perovskite Quantum Dots: Synthesis, Properties and Applications | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of CsPbBr3 perovskite nanocrystals with the sole ligand of protonated (3-aminopropyl)triethoxysilane - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field | MDPI [mdpi.com]
- 20. Magnetic Nanoparticles: A Comprehensive Review from Synthesis to Biomedical Frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field [ouci.dntb.gov.ua]
- 22. Process of Synthesis and Analysis of Nanoparticles Recovered by Magnetic Methods , American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 23. ias.ac.in [ias.ac.in]
- 24. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
The Strategic Role of N-Octylamine Hydrobromide in the Synthesis of Advanced Mesoporous Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The precise engineering of mesoporous materials is fundamental to advancements in catalysis, drug delivery, and separations. The choice of the structure-directing agent (SDA) is a critical determinant of the final material's properties, including pore size, surface area, and morphology. This technical guide provides an in-depth exploration of N-Octylamine Hydrobromide as a cationic surfactant in the synthesis of mesoporous silica. While less ubiquitous than its free amine counterpart or other quaternary ammonium surfactants like Cetyltrimethylammonium Bromide (CTAB), this compound offers a unique combination of properties that merit its consideration in specialized applications. This document will elucidate the mechanistic underpinnings of its role, provide a detailed synthesis protocol, and present a comparative analysis of its performance.
Introduction: The Imperative of Controlled Porosity
Mesoporous materials, characterized by pore diameters ranging from 2 to 50 nanometers, offer a unique combination of high surface area and accessible pore networks. These attributes are paramount in applications where interfacial interactions are key. In drug development, for instance, the controlled release of therapeutics is often dictated by the pore architecture of the carrier matrix. Similarly, in catalysis, the efficiency of a reaction can be significantly enhanced by maximizing the active surface area available to reactants.
The synthesis of these materials typically relies on a templating approach, where a surfactant or a block copolymer self-assembles into micelles or lyotropic liquid crystalline phases. An inorganic precursor, commonly a silica source like tetraethoxysilane (TEOS), is then introduced and hydrolyzes and condenses around these micellar templates. Subsequent removal of the organic template, usually through calcination or solvent extraction, leaves behind a porous inorganic framework that is a negative replica of the micellar structure.
This compound: A Cationic Surfactant with Distinct Advantages
This compound (CH₃(CH₂)₇NH₃⁺Br⁻) is the hydrobromide salt of n-octylamine. In aqueous solutions, it dissociates to form the octylammonium cation and a bromide anion. The octylammonium cation is amphiphilic, possessing a hydrophobic octyl chain and a hydrophilic ammonium head group. This structure allows it to function as a cationic surfactant, forming micelles in solution above its critical micelle concentration (CMC).
The choice of this compound as an SDA is underpinned by several key factors:
-
Shorter Alkyl Chain: Compared to the more common CTAB (C16), the C8 chain of n-octylamine results in the formation of smaller micelles. This, in turn, templates mesoporous materials with smaller, more finely-tuned pore diameters.
-
pH-Mediated Interactions: The ammonium headgroup's interaction with the negatively charged silicate species is pH-dependent. This provides an additional lever to control the co-assembly process and, consequently, the final pore structure.
-
Counter-ion Influence: The bromide counter-ion can influence the packing of the surfactant molecules within the micelles, which can affect the final mesostructure.
The Mechanistic Core: From Micelle to Mesopore
The synthesis of mesoporous silica using this compound as a template follows a cooperative self-assembly mechanism. This process can be dissected into several key stages:
-
Micelle Formation: In an aqueous solution, above the CMC, this compound molecules self-assemble into spherical or rod-like micelles. The hydrophobic octyl chains form the core of the micelle, while the hydrophilic ammonium headgroups are exposed to the aqueous environment.
-
Silicate Precursor Hydrolysis: The silica source, typically TEOS, is introduced into the solution. Under basic or acidic conditions, TEOS undergoes hydrolysis to form silicic acid (Si(OH)₄) and its oligomers. These silicate species are generally anionic (SiO⁻) under basic conditions.
-
Electrostatic Interaction and Co-assembly: The positively charged octylammonium headgroups of the micelles interact electrostatically with the negatively charged silicate species. This interaction drives the organization of the silicate oligomers around the micellar templates.
-
Condensation and Framework Formation: The silicate species condensed around the micelles undergo polycondensation, forming a rigid silica framework. This results in a hybrid organic-inorganic mesostructure.
-
Template Removal: The this compound template is removed from the silica framework. This is typically achieved through:
-
Calcination: Heating the material to high temperatures (e.g., 550°C) to burn off the organic template.
-
Solvent Extraction: Washing the material with a solvent (e.g., acidic ethanol) to dissolve and remove the surfactant.
-
The final product is a mesoporous silica material with a high surface area and a narrow pore size distribution.
Visualizing the Synthesis Pathway
Introduction: The Imperative for Effective Corrosion Inhibition
An In-depth Technical Guide to N-Octylamine Hydrobromide as a Corrosion Inhibitor
Abstract: Corrosion of metallic assets, particularly in acidic industrial environments, poses a significant economic and safety challenge. The application of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This technical guide provides a comprehensive overview of this compound, a cationic surfactant of the alkylammonium salt class, as a high-potential corrosion inhibitor. While direct, peer-reviewed studies on this compound are emerging, its mechanism and performance can be expertly elucidated through the extensive research conducted on analogous short and long-chain alkylammonium halides. This whitepaper synthesizes fundamental principles, proven experimental methodologies, and theoretical insights to serve as a foundational resource for researchers and drug development professionals exploring this class of inhibitors. We will detail the mechanism of action, a complete suite of evaluation protocols, and the theoretical underpinnings of its inhibitive properties, using data from closely related analogs for illustration.
The electrochemical degradation of metals, or corrosion, is a natural process that results in significant material loss, structural failure, and operational downtime in industries ranging from oil and gas to chemical processing and infrastructure. Acidic environments, often encountered during industrial cleaning, pickling, and oil well acidizing, dramatically accelerate this process, particularly for carbon steel.
Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, adsorb onto the metal surface to form a protective barrier. This film impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions that constitute the corrosion cell. Among the most effective organic inhibitors are cationic surfactants, such as quaternary ammonium compounds and their amine salt precursors. This compound (CH₃(CH₂)₇NH₃⁺Br⁻), also known as octylammonium bromide, belongs to this class and is characterized by a positively charged ammonium headgroup and a hydrophobic octyl tail.
This compound: Physicochemical Properties and Synthesis
This compound is the salt formed from the reaction of the primary amine, n-octylamine, with hydrobromic acid.
-
Chemical Formula: C₈H₂₀BrN[1]
-
Molecular Weight: 210.16 g/mol [1]
-
CAS Number: 14846-47-0[1]
-
Structure: It consists of a protonated primary amine cation ([CH₃(CH₂)₇NH₃]⁺) and a bromide anion (Br⁻). The cation possesses a hydrophilic, positively charged head and an 8-carbon hydrophobic tail.
Synthesis Protocol
A straightforward laboratory synthesis involves the acid-base reaction between n-octylamine and hydrobromic acid.
Materials:
-
n-Octylamine
-
Hydrobromic acid (HBr), typically 48% aqueous solution
-
Diethyl ether or similar non-polar solvent
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Protocol:
-
Dissolve a known molar quantity of n-octylamine in a suitable volume of diethyl ether in a flask.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
While stirring vigorously, add an equimolar amount of hydrobromic acid dropwise to the solution.
-
A white precipitate of this compound will form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product on the filter with cold diethyl ether to remove any unreacted starting material.
-
Dry the purified this compound product in a vacuum oven at a low temperature (e.g., 40-50 °C).
Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor in acidic media (e.g., HCl, H₂SO₄) is rooted in its ability to adsorb onto the metal surface and form a protective film. The mechanism involves several steps, illustrated in the diagram below.
Caption: Mechanism of inhibition by this compound.
Causality of the Mechanism:
-
Surface Charge: In hydrochloric or sulfuric acid, the surface of mild steel is typically negatively charged due to the specific adsorption of anions (Cl⁻ or SO₄²⁻) from the acid.[2]
-
Electrostatic Attraction (Physisorption): The protonated amine headgroup ([CH₃(CH₂)₇NH₃]⁺) is electrostatically attracted to the negatively charged steel surface. This initial physical adsorption is a rapid, reversible process.
-
Hydrophobic Film Formation: Once adsorbed, the hydrophobic octyl tails orient themselves away from the aqueous solution, creating a dense, non-polar barrier film on the metal surface. This film displaces water molecules and aggressive ions, physically blocking the active sites required for corrosion.[3]
-
Synergistic Effect of Bromide: The bromide ions (Br⁻) can also participate in the inhibition process. They can co-adsorb with the cationic headgroup, further stabilizing the protective layer and enhancing the inhibition efficiency. This phenomenon, known as a synergistic effect, is well-documented for halide ions in combination with quaternary ammonium salts.[2][4]
Performance Evaluation: Methodologies and Expected Results
A multi-faceted approach is required to validate the performance of a corrosion inhibitor. This involves electrochemical techniques to measure corrosion rates, surface analysis to visualize the protective film, and thermodynamic studies to understand the adsorption process.
Electrochemical Measurements
Electrochemical tests are rapid and provide quantitative data on corrosion kinetics. They are typically performed in a three-electrode glass cell containing the corrosive solution, with a mild steel sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
This technique measures the current response of the working electrode as its potential is scanned away from the open-circuit potential (OCP). The resulting Tafel plot provides key corrosion parameters.[5]
Step-by-Step Protocol:
-
Prepare mild steel coupons (e.g., 1x1 cm) by polishing with successively finer grades of SiC paper (e.g., up to 1200 grit), followed by rinsing with deionized water and acetone, and drying.
-
Assemble the three-electrode cell with the steel coupon as the working electrode. Expose a fixed surface area (e.g., 1 cm²).
-
Fill the cell with the corrosive medium (e.g., 1 M HCl) without the inhibitor (the "blank" solution).
-
Allow the system to stabilize by immersing the electrode for 30-60 minutes until a steady OCP is reached.
-
Perform the potentiodynamic scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).[5]
-
Repeat steps 3-5 with different concentrations of this compound added to the corrosive solution.
-
Analyze the resulting Tafel plots to extract the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa, βc).
Data Interpretation and Presentation: The inhibition efficiency (IE%) is calculated from the corrosion current densities with and without the inhibitor: IE% = [ (i_corr_blank - i_corr_inh) / i_corr_blank ] × 100
The nature of the inhibitor (anodic, cathodic, or mixed-type) is determined by the shift in E_corr. A shift of less than 85 mV indicates a mixed-type inhibitor, meaning it suppresses both anodic and cathodic reactions.[6] Alkylammonium salts typically act as mixed-type inhibitors.[3][7]
Table 1: Exemplar Potentiodynamic Polarization Data for an Alkylammonium Bromide Inhibitor (CTABr) on Mild Steel in Acidic Medium [2][7]
| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
|---|---|---|---|---|---|
| Blank | -480 | 1150 | 75 | 125 | - |
| 1x10⁻⁵ | -495 | 120 | 80 | 130 | 89.6 |
| 5x10⁻⁵ | -505 | 75 | 82 | 135 | 93.5 |
| 1x10⁻⁴ | -510 | 45 | 85 | 138 | 96.1 |
| 5x10⁻⁴ | -512 | 28 | 88 | 140 | 97.6 |
EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion mechanism. It involves applying a small AC potential signal over a range of frequencies and measuring the impedance response.[8]
Step-by-Step Protocol:
-
Use the same cell setup and electrode preparation as for PDP.
-
Immerse the electrode and allow the OCP to stabilize.
-
Perform the EIS measurement at the OCP, applying a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[9]
-
Record the data for the blank solution and for various inhibitor concentrations.
-
Analyze the resulting Nyquist plots by fitting them to an appropriate equivalent electrical circuit (EEC).
Data Interpretation and Presentation: A typical Nyquist plot for an uninhibited steel surface shows a single depressed semicircle, representing the charge transfer process. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly.[10] This increase corresponds to a higher charge transfer resistance (R_ct), indicating slower corrosion. The double-layer capacitance (C_dl) typically decreases as the inhibitor adsorbs and displaces water molecules.
The inhibition efficiency can also be calculated from the R_ct values: IE% = [ (R_ct_inh - R_ct_blank) / R_ct_inh ] × 100
Table 2: Exemplar EIS Data for an Alkylammonium Bromide Inhibitor on Mild Steel in Acidic Medium [7][10]
| Inhibitor Conc. (M) | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE (%) |
|---|---|---|---|
| Blank | 45 | 150 | - |
| 1x10⁻⁵ | 420 | 45 | 89.3 |
| 5x10⁻⁵ | 680 | 32 | 93.4 |
| 1x10⁻⁴ | 1150 | 25 | 96.1 |
| 5x10⁻⁴ | 1850 | 20 | 97.6 |
Surface Analysis Techniques
Surface analysis provides direct visual and chemical evidence of the inhibitor's adsorption and the formation of a protective film.
SEM provides high-magnification images of the steel surface morphology.
Step-by-Step Protocol:
-
Immerse polished mild steel coupons in the corrosive solution with (at an optimal concentration) and without the inhibitor for a set period (e.g., 6-24 hours).
-
After immersion, carefully remove the coupons.
-
Gently rinse with a suitable solvent (e.g., HPLC-grade ethanol or acetone) to remove residual acid and unbound inhibitor without disturbing the adsorbed film, then dry under a stream of inert gas like nitrogen.[11]
-
Mount the samples on stubs and sputter-coat with a thin layer of gold or carbon if necessary to improve conductivity.
-
Acquire images of the surface at various magnifications.
Expected Results: The SEM image of the blank sample will show a rough, pitted, and severely damaged surface characteristic of acid corrosion.[12] In contrast, the sample treated with this compound is expected to exhibit a much smoother surface, indicating effective protection from the corrosive attack.[13]
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface. It can confirm the presence of the inhibitor on the surface.
Step-by-Step Protocol:
-
Prepare inhibited and uninhibited samples as described for SEM analysis, taking extreme care to avoid surface contamination after removal from the solution.[11]
-
Immediately transfer the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans for key elements: Fe 2p, O 1s, C 1s, and importantly, N 1s and Br 3d.
Expected Results: The survey scan of the inhibited surface should show peaks for Nitrogen (N 1s) and Bromine (Br 3d), which would be absent on the blank sample, providing direct evidence of inhibitor adsorption.[14] High-resolution scans can confirm the chemical state; for example, the N 1s peak would correspond to the protonated amine group.
Adsorption Isotherm and Thermodynamic Studies
To understand the interaction between the inhibitor and the metal surface, it's crucial to determine which adsorption isotherm model best fits the experimental data. The Langmuir isotherm is commonly used for corrosion inhibitors and assumes monolayer adsorption on a homogeneous surface.[3][7]
Methodology:
-
The degree of surface coverage (θ) at each inhibitor concentration is calculated from the inhibition efficiency data (θ = IE% / 100).
-
The Langmuir isotherm is described by the equation: C_inh / θ = 1/K_ads + C_inh
-
A plot of C_inh / θ versus C_inh should yield a straight line if the Langmuir model is applicable. The adsorption equilibrium constant (K_ads) can be calculated from the intercept.
-
The standard Gibbs free energy of adsorption (ΔG°_ads) is then calculated using the equation: ΔG°_ads = -RT ln(55.5 K_ads), where 55.5 is the molar concentration of water in the solution.
Data Interpretation:
-
The value of ΔG°_ads provides insight into the adsorption mechanism. Values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions).[2]
-
Values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding).
-
Values between -20 and -40 kJ/mol indicate a mixed-mode adsorption involving both physical and chemical interactions.[2]
Table 3: Exemplar Adsorption and Thermodynamic Parameters
| Parameter | Value | Interpretation |
|---|---|---|
| Adsorption Isotherm | Langmuir (R² > 0.99) | Monolayer adsorption on the steel surface. |
| K_ads (L/mol) | 1.8 x 10⁴ | Strong interaction between inhibitor and surface. |
| ΔG°_ads (kJ/mol) | -34.5 | Mixed-mode adsorption (physisorption and chemisorption). |
Theoretical Insights from Quantum Chemistry
Quantum chemical calculations, typically using Density Functional Theory (DFT), are powerful tools for correlating a molecule's electronic structure with its potential as a corrosion inhibitor.[15]
Key Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of iron, enhancing adsorption and inhibition efficiency.[15]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface.
-
Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor molecule to donate electrons to the metal surface. A positive ΔN value suggests electron donation.
For this compound, the protonated amine group would be the primary site for interaction, and DFT calculations would likely show a high electron density around this group, confirming its role as the adsorption center.
Comprehensive Experimental Workflow
The logical flow for evaluating this compound as a corrosion inhibitor is summarized in the following diagram.
Caption: A comprehensive workflow for inhibitor evaluation.
Conclusion
This compound presents the characteristic structural features of an effective cationic corrosion inhibitor for metals like mild steel in acidic media. Its mechanism is predicated on adsorption via its hydrophilic ammonium headgroup onto the metal surface, followed by the formation of a dense, protective hydrophobic barrier by its octyl tail. This action, potentially enhanced by the synergistic effect of the bromide anion, serves to block both anodic and cathodic corrosion reactions. While this guide has drawn upon data from analogous alkylammonium salts to illustrate expected outcomes, the detailed experimental protocols provided for electrochemical analysis, surface characterization, and thermodynamic modeling establish a robust framework for the specific evaluation of this compound. Future research focusing specifically on this compound is warranted to quantify its performance and optimize its application in industrial settings.
References
- 1. Inhibitory action of quaternary ammonium bromide on mild steel and synergistic effect with other halide ions in 0.5 M H2SO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory action of quaternary ammonium bromide on mild steel and synergistic effect with other halide ions in 0.5 M H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. thesis.univ-biskra.dz [thesis.univ-biskra.dz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
N-Octylamine Hydrobromide in the Formation of Layered Perovskite Materials: An In-depth Technical Guide
Introduction: The Dimensionality Advantage of Layered Perovskites
In the rapidly evolving landscape of advanced materials, halide perovskites have emerged as a class of semiconductors with exceptional optoelectronic properties, rivaling established materials in applications ranging from photovoltaics to light-emitting diodes (LEDs).[1][2] While the initial focus was on three-dimensional (3D) perovskite structures, significant research is now directed towards their two-dimensional (2D) analogues, often referred to as layered or Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phase perovskites.[1][3] These 2D materials, characterized by inorganic perovskite layers separated by organic spacers, offer enhanced stability against environmental factors like moisture and heat, a critical advantage over their 3D counterparts.[1] The organic cation plays a pivotal role in the formation and properties of these layered structures. This guide focuses on the integral role of n-octylamine hydrobromide (OABr), a key organic precursor, in the synthesis and crystallization of layered perovskite materials.
This compound (C8H19N·HBr) serves as the source for the n-octylammonium cation, a long-chain alkylammonium salt that acts as a bulky organic spacer between the inorganic lead halide octahedral layers.[4] The incorporation of these organic cations is not merely a structural placeholder; it fundamentally influences the quantum confinement, electronic properties, and crystallization kinetics of the resulting perovskite material.[5] Understanding the nuanced role of OABr is therefore crucial for researchers aiming to rationally design and synthesize stable and high-performance layered perovskite-based devices.
This technical guide provides a comprehensive overview of the core principles and practical methodologies involving this compound in the formation of layered perovskites. We will delve into the mechanistic underpinnings of its function, provide detailed experimental protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in their pursuit of next-generation perovskite technologies.
The Mechanistic Role of this compound in Crystallization
The introduction of this compound into the perovskite precursor solution initiates a cascade of interactions that govern the crystallization process. Its primary function is to template the growth of the 2D layered structure. The long, hydrophobic octyl chains of the n-octylammonium cations self-assemble, creating organic bilayers that sandwich the inorganic [PbX6]^4- octahedra. This templating effect disrupts the formation of a continuous 3D perovskite lattice, instead promoting the growth of discrete inorganic sheets.
Crystallization Dynamics and Defect Passivation
The presence of n-octylamine can significantly retard the crystallization dynamics of the perovskite film. This delayed crystallization is advantageous as it facilitates the growth of larger, more ordered crystals with preferential orientation.[6] In-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) studies have revealed that additives like alkylamines can induce the formation of intermediate phases prior to the final perovskite crystallization.[6] This controlled crystallization process is crucial for minimizing the formation of defects at grain boundaries and interstitial sites, which are notorious for acting as non-radiative recombination centers and compromising device performance.
Furthermore, the n-octylammonium cations can act as a passivating agent. Uncoordinated lead ions and halide vacancies at the surface and grain boundaries of the perovskite crystals are common defect sites. The ammonium head group of the n-octylammonium cation can coordinate with these undercoordinated sites, effectively "healing" these defects and enhancing the material's photoluminescence quantum yield (PLQY) and overall stability.[4]
Synthesis Methodologies Employing this compound
Several synthesis techniques leverage this compound to produce high-quality layered perovskite materials, particularly in the form of nanocrystals and thin films. One of the most prevalent methods is the Ligand-Assisted Reprecipitation (LARP) technique.
Ligand-Assisted Reprecipitation (LARP) for Layered Perovskite Nanocrystals
The LARP method is a facile, room-temperature synthesis that allows for the production of colloidal perovskite nanocrystals with tunable properties.[7][8] In a typical LARP synthesis, a precursor solution containing the lead halide (e.g., PbBr2), a small organic cation salt (e.g., methylammonium bromide), and this compound is dissolved in a polar solvent like N,N-dimethylformamide (DMF). This solution is then rapidly injected into a non-polar anti-solvent, such as toluene or ethyl acetate, under vigorous stirring.[8] The rapid change in solvent polarity induces supersaturation and subsequent nucleation and growth of the perovskite nanocrystals.
The n-octylamine, along with other ligands like oleylamine and oleic acid, plays a crucial role in controlling the size and stabilizing the surface of the nanocrystals.[8][9] The long alkyl chains of these ligands cap the nanocrystal surface, preventing aggregation and passivating surface defects. By carefully tuning the precursor ratios and ligand concentrations, the dimensionality and thickness of the resulting perovskite nanoplatelets can be controlled.
A notable application of this technique is the synthesis of core-shell type nanoparticles. For instance, a methylammonium lead bromide (MAPbBr3) core can be encapsulated by a layered octylammonium lead bromide [(OA)2PbBr4] shell.[7] This core-shell architecture imparts exceptional stability (over two months under ambient conditions) and high photoluminescence quantum yield (up to 92%) to the nanoparticles.[7][10]
Experimental Protocol: Synthesis of Core-Shell Methylammonium-Octylammonium Lead Bromide Perovskite Nanoparticles via LARP
Materials:
-
Methylammonium bromide (MABr)
-
Lead (II) bromide (PbBr2)
-
This compound (OABr)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Prepare the precursor solution by dissolving MABr, PbBr2, and OABr in DMF in a specific molar ratio. A typical ratio might be 0.16 mmol of MABr, 0.2 mmol of PbBr2, and a varying amount of OABr to tune the shell thickness.[7]
-
In a separate vial, add 5 mL of toluene.
-
Rapidly inject a specific volume of the precursor solution into the toluene under vigorous magnetic stirring.
-
The solution will almost instantaneously become turbid, indicating the formation of perovskite nanoparticles.
-
Continue stirring for a few minutes to ensure complete precipitation.
-
The resulting nanoparticle suspension can be purified by centrifugation and redispersion in a non-polar solvent.
Formation of 2D Perovskite Thin Films
For thin-film applications, this compound is incorporated into the precursor solution, which is then deposited onto a substrate using techniques like spin-coating or bar-coating. The inclusion of OABr in the precursor solution for mixed-halide perovskites (e.g., MAPbI3-xClx) has been shown to increase the number of nucleation centers, promoting heterogeneous nucleation and influencing the size of the resulting crystals.[11][12]
Visualizing the Role of this compound
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the structure of layered perovskites and the LARP synthesis workflow.
Caption: Schematic of a 2D layered perovskite structure.
References
- 1. Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. Structural chemistry of layered lead halide perovskites containing single octahedral layers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scalable synthesis of colloidal CsPbBr3 perovskite nanocrystals with high reaction yields through solvent and ligand engineering - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly stable, luminescent core–shell type methylammonium–octylammonium lead bromide layered perovskite nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Influence of Additives on the In Situ Crystallization Dynamics of Methyl Ammonium Lead Halide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Note: Enhancing Perovskite Solar Cell Performance and Stability with N-Octylamine Hydrobromide
Introduction: Addressing Key Challenges in Perovskite Photovoltaics
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a promising next-generation photovoltaic technology.[1][2] However, the long-term stability and performance of PSCs are often hindered by the polycrystalline nature of the perovskite films, which inherently contain a high density of surface and grain boundary defects.[3] These defects act as non-radiative recombination centers, leading to significant energy losses and providing pathways for environmental degradation from factors like moisture and oxygen.[4][5]
This application note provides a comprehensive guide to the use of N-Octylamine hydrobromide (OAmBr), also known as n-octylammonium bromide (OABr), a key passivating agent that effectively mitigates these issues. The long alkyl chain of the octylammonium cation plays a crucial role in surface passivation, defect healing, and enhancing the hydrophobicity of the perovskite film, thereby improving both device efficiency and stability.[1][6] We will delve into the underlying scientific principles, provide detailed fabrication protocols, and present expected performance enhancements based on current research.
Mechanism of Action: The Role of this compound
This compound is a large organic ammonium salt that can be applied to the surface of a 3D perovskite film.[7] Its primary functions are:
-
Surface Defect Passivation: The ammonium head group of OAmBr can interact with undercoordinated lead (Pb²⁺) and halide (X⁻) ions on the perovskite surface, which are common defect sites. This interaction effectively "heals" these defects, reducing non-radiative recombination pathways.[3][8]
-
Formation of 2D/3D Heterostructures: The introduction of the bulky octylammonium cation at the perovskite interface can lead to the in-situ formation of a thin, wide-bandgap 2D perovskite layer (Ruddlesden-Popper phase) on top of the 3D bulk perovskite.[2][6][9] This 2D capping layer acts as an effective barrier against moisture ingress and suppresses ion migration, a key degradation mechanism in PSCs.[2][9][10]
-
Enhanced Hydrophobicity: The long, nonpolar octyl chains of the OAmBr molecules orient away from the perovskite surface, creating a hydrophobic shield that repels water molecules and improves the device's environmental stability.[1][8]
-
Improved Charge Extraction: The formation of a 2D/3D heterostructure can create a more favorable energy level alignment at the perovskite/hole transport layer (HTL) interface, facilitating more efficient charge extraction and reducing interfacial recombination.[6][8]
The following diagram illustrates the passivation mechanism of this compound on a perovskite surface.
Caption: Passivation of perovskite surface defects by OAmBr.
Experimental Protocols
Here, we provide two common protocols for applying this compound in perovskite solar cell fabrication: surface treatment via spin-coating and incorporation into the antisolvent.
Protocol 1: Post-Deposition Surface Treatment
This is the most common method for applying OAmBr as a passivation layer.
1. Materials and Solution Preparation:
-
This compound (OAmBr): High purity (>99%) is recommended.[7]
-
Solvent: Isopropanol (IPA) is a commonly used solvent.
-
OAmBr Solution: Prepare a solution of OAmBr in IPA. A typical concentration range is 1 to 6 mg/mL.[1][11] The optimal concentration may vary depending on the specific perovskite composition and desired 2D layer thickness.
2. Step-by-Step Procedure:
-
Fabricate the 3D perovskite film on your substrate (e.g., FTO/c-TiO₂/m-TiO₂) according to your established protocol.
-
After the thermal annealing of the 3D perovskite film and allowing it to cool to room temperature, deposit the OAmBr solution onto the perovskite surface.
-
Spin-coat the OAmBr solution at a speed of 3000-4000 rpm for 30 seconds.
-
Anneal the film at a moderate temperature (e.g., 100 °C) for 1-5 minutes to promote the formation of the 2D layer and remove any residual solvent.
-
Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal contact.
The following diagram outlines the workflow for the post-deposition surface treatment method.
Caption: Step-by-step workflow for OAmBr surface treatment.
Protocol 2: Antisolvent Engineering
In this method, OAmBr is dissolved in the antisolvent used to induce crystallization of the perovskite film.
1. Materials and Solution Preparation:
-
This compound (OAmBr): High purity (>99%).[7]
-
Antisolvent: A common antisolvent is chlorobenzene (CB).
-
OAmBr-Antisolvent Mixture: Dissolve OAmBr powder directly into the antisolvent. The concentration will need to be optimized, but a starting point could be in the range of 0.1 to 1 mg/mL.[11]
2. Step-by-Step Procedure:
-
Prepare your perovskite precursor solution (e.g., in DMF:DMSO).
-
Spin-coat the perovskite precursor solution onto your substrate.
-
During the final seconds of the spin-coating process, dispense the OAmBr-antisolvent mixture onto the spinning substrate. This will induce crystallization of the perovskite while simultaneously incorporating OAmBr at the surface and grain boundaries.
-
Proceed with the thermal annealing of the perovskite film as per your standard protocol.
-
Continue with the deposition of the hole transport layer and metal contact.
Expected Performance and Characterization
The incorporation of this compound typically leads to significant improvements in the photovoltaic parameters of PSCs.
| Parameter | Control Device (without OAmBr) | OAmBr Treated Device | Improvement |
| PCE (%) | 18.8[1] | 20.2[1] | ~7.4% increase |
| Voc (V) | 1.02[1] | 1.06[1] | ~3.9% increase |
| Jsc (mA/cm²) | 24.6[1] | 24.2[1] | Minimal Change |
| FF (%) | 75[1] | 79[1] | ~5.3% increase |
| Stability | Lower | Significantly Enhanced[6][12] | Improved resistance to humidity and thermal stress |
Note: These values are indicative and can vary based on the specific perovskite composition, device architecture, and fabrication conditions.
Key Characterization Techniques to Validate the Effect of OAmBr:
-
X-ray Diffraction (XRD): To confirm the formation of a 2D perovskite phase, look for low-angle diffraction peaks characteristic of the Ruddlesden-Popper structure.[1]
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): An increase in PL intensity and a longer carrier lifetime in TRPL measurements indicate reduced non-radiative recombination due to effective defect passivation.[6][12]
-
Scanning Electron Microscopy (SEM): To observe changes in film morphology, such as smoother surfaces or larger grain sizes.
-
Contact Angle Measurements: To confirm the increased hydrophobicity of the perovskite surface after OAmBr treatment.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical interactions between the OAmBr and the perovskite film.[1]
Conclusion
The use of this compound is a highly effective and straightforward strategy for enhancing the performance and stability of perovskite solar cells. By passivating surface defects and forming a protective 2D capping layer, OAmBr addresses some of the most critical challenges facing perovskite technology. The protocols outlined in this application note provide a solid foundation for researchers to implement this technique and push the boundaries of perovskite solar cell efficiency and durability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. JRM | Free Full-Text | Recent Progress of Surface Passivation Molecules for Perovskite Solar Cell Applications [techscience.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Collection - Effect of Br Ions in Octylammonium 2D Perovskites for Performance Improvement of CuSCN-Based Perovskite Solar Cells - ACS Applied Energy Materials - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Synthesis of Mesoporous Silica Nanoparticles: A Detailed Protocol Using N-Octylamine Hydrobromide as a Structure-Directing Agent
Introduction: The Promise of Precisely Engineered Mesoporous Silica in Advanced Drug Delivery
Mesoporous silica nanoparticles (MSNs) have emerged as a highly promising platform in the field of drug delivery and nanomedicine.[1] Their unique set of properties, including a large surface area, tunable pore size, and high pore volume, makes them ideal carriers for a wide range of therapeutic agents.[2] The ability to functionalize their surfaces further enhances their utility, allowing for targeted delivery and controlled release of drugs.[3] The synthesis of MSNs with tailored properties is critically dependent on the choice of the structure-directing agent (SDA), which templates the formation of the porous network. This guide provides a comprehensive, step-by-step protocol for the synthesis of mesoporous silica using N-Octylamine hydrobromide as the templating agent. While protocols often utilize neutral amines, the use of an amine salt like this compound presents a nuanced approach to controlling the synthesis environment.
The fundamental principle behind this synthesis is a sol-gel process.[4] this compound, an amphiphilic molecule, self-assembles into micelles in an aqueous solution. A silica precursor, typically tetraethyl orthosilicate (TEOS), is then introduced. The hydrolysis and subsequent condensation of TEOS occur around these micelles, forming a silica framework that conforms to the shape of the template. The organic template is then removed, leaving behind a network of uniform mesopores.
Mechanism of this compound Templated Mesoporous Silica Synthesis
The formation of mesoporous silica using this compound as a template is a cooperative self-assembly process. The this compound, being the salt of a primary amine, exists in its protonated form (octylammonium bromide) in solution. To act as a neutral templating agent (S⁰I⁰ pathway), a basic catalyst is typically added to deprotonate the octylammonium ion, forming neutral octylamine (S⁰).[5] These neutral amine molecules then self-assemble into micelles, which serve as the template for the silica framework. The silica precursor, TEOS, hydrolyzes to form silicic acid species (I⁰), which then co-assemble with the octylamine micelles. The condensation of the silica species around the micelles forms the final mesoporous structure.
The key steps in the mechanism are:
-
Micelle Formation: In a basic aqueous/ethanolic solution, this compound is deprotonated to N-Octylamine. These neutral amine molecules aggregate to form micelles, with their hydrophobic alkyl chains forming the core and the hydrophilic amine groups at the exterior.
-
Hydrolysis of Silica Precursor: Tetraethyl orthosilicate (TEOS) undergoes hydrolysis in the presence of water and a catalyst (in this case, the basic environment) to form silicic acid (Si(OH)₄) and ethanol.
-
Co-assembly and Condensation: The silicic acid species interact with the hydrophilic head groups of the N-Octylamine micelles and undergo condensation, forming a solid silica network around the micellar templates.
-
Template Removal: The organic template is removed either by calcination (burning it off at high temperatures) or by solvent extraction, leaving behind a porous silica structure.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis of mesoporous silica using this compound. Researchers may need to optimize the parameters to achieve specific particle sizes and pore characteristics.
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| This compound | C₈H₁₇NH₃Br | ≥98% | Sigma-Aldrich |
| Tetraethyl orthosilicate (TEOS) | Si(OC₂H₅)₄ | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | Absolute | Fisher Scientific |
| Ammonium Hydroxide (NH₄OH) | NH₄OH | 28-30% solution | VWR |
| Deionized (DI) Water | H₂O | 18.2 MΩ·cm | In-house |
| Hydrochloric Acid (HCl) | HCl | 37% | Sigma-Aldrich |
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Template Solution
-
In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in a mixture of 100 mL of deionized water and 50 mL of absolute ethanol.
-
Stir the solution vigorously at room temperature for 30 minutes using a magnetic stirrer to ensure complete dissolution and homogeneity.
Step 2: Initiation of the Sol-Gel Process
-
To the template solution, slowly add 5.0 mL of ammonium hydroxide solution (28-30%) while maintaining vigorous stirring. The addition of the base is crucial for deprotonating the octylammonium bromide to form the neutral octylamine template.
-
Continue stirring for an additional 15 minutes to ensure the solution is uniformly basic.
-
Add 4.5 mL of TEOS dropwise to the basic template solution under continuous and vigorous stirring. A white precipitate should start to form within a few minutes.
-
Allow the reaction to proceed for 2 hours at room temperature under constant stirring to ensure complete hydrolysis and condensation of the TEOS.
Step 3: Particle Collection and Washing
-
Transfer the reaction mixture to centrifuge tubes and collect the white precipitate by centrifugation at 10,000 rpm for 15 minutes.
-
Carefully decant and discard the supernatant.
-
Resuspend the particles in 50 mL of absolute ethanol and vortex to wash.
-
Repeat the centrifugation and washing steps two more times with ethanol to remove any unreacted precursors and residual template.
-
After the final wash, dry the particles in an oven at 60°C overnight.
Step 4: Template Removal
Two primary methods can be employed for the removal of the this compound template. The choice of method can influence the final surface properties of the mesoporous silica.
-
Method A: Calcination
-
Place the dried, as-synthesized MSNs in a ceramic crucible.
-
Heat the sample in a muffle furnace under an air atmosphere.
-
Ramp the temperature to 550°C at a rate of 2°C per minute and hold at this temperature for 6 hours to completely burn off the organic template.
-
Allow the furnace to cool down to room temperature naturally. The resulting fine white powder is the final mesoporous silica product.
-
-
Method B: Solvent Extraction [3]
-
Suspend 1.0 g of the dried, as-synthesized MSNs in 100 mL of absolute ethanol.
-
Add 1.0 mL of concentrated hydrochloric acid to the suspension.
-
Stir the mixture at 60°C for 6 hours in a fume hood.
-
Collect the particles by centrifugation, wash them thoroughly with ethanol to remove the template and any residual acid, and then dry them at 60°C.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of mesoporous silica nanoparticles.
Characterization of this compound Templated Mesoporous Silica
The successful synthesis of mesoporous silica with the desired properties should be confirmed through a suite of characterization techniques.
| Characterization Technique | Information Obtained | Typical Expected Results |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and pore structure. | Spherical nanoparticles with a uniform, ordered pore structure. |
| Scanning Electron Microscopy (SEM) | Surface morphology and particle size distribution. | Agglomerates of spherical nanoparticles with a smooth surface. |
| Nitrogen Adsorption-Desorption Analysis (BET) | Specific surface area, pore volume, and pore size distribution. | High surface area (>700 m²/g), uniform mesopores (2-10 nm).[6] |
| X-ray Diffraction (XRD) | Degree of structural order of the mesopores. | A distinct peak in the low-angle region, indicating ordered mesoporous structure. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and confirmation of template removal. | Presence of Si-O-Si bonds and absence of C-H bands after template removal. |
Applications in Drug Development
The mesoporous silica synthesized using this protocol can be employed in various drug development applications:
-
Solubility Enhancement: The high surface area and amorphous nature of the encapsulated drug within the mesopores can significantly improve the dissolution rate and bioavailability of poorly water-soluble drugs.
-
Controlled Release: The pore size and surface chemistry of the MSNs can be tailored to control the release kinetics of the loaded drug.
-
Targeted Delivery: The surface of the MSNs can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of mesoporous silica nanoparticles using this compound as a structure-directing agent. By carefully controlling the synthesis parameters, researchers can produce high-quality MSNs with properties tailored for advanced drug delivery applications. The provided workflow and characterization guidelines offer a comprehensive framework for the successful synthesis and validation of these promising nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant-Loaded Mesoporous Silica—An Evaluation of the Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
Application Note: N-Octylamine Hydrobromide for Controlled Crystal Growth and Defect Passivation in High-Performance Perovskite Thin-Film Deposition
Abstract
The rapid advancement of perovskite photovoltaics is often hindered by challenges in controlling crystal growth and mitigating defects within the thin film, which directly impact device efficiency and long-term stability. This application note provides a detailed guide for researchers and drug development professionals on the use of n-octylamine hydrobromide (OAmBr), a long-chain alkylammonium salt, as a critical additive and surface passivating agent. We elucidate the underlying mechanisms by which OAmBr modulates crystal growth, passivates surface and grain boundary defects, and enhances the environmental resilience of perovskite films. This guide furnishes field-proven protocols for both one-step precursor incorporation and post-deposition surface treatment, complete with quantitative data on expected performance enhancements.
Introduction: The Challenge of Perovskite Film Quality
Metal halide perovskites have emerged as exceptional semiconductor materials for optoelectronic applications due to their high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps.[1] However, the solution-based deposition methods typically used for their fabrication, such as spin-coating, often result in polycrystalline films with a high density of defects. These defects, concentrated at grain boundaries and surfaces, act as non-radiative recombination centers, trapping charge carriers and creating pathways for film degradation, particularly in the presence of moisture.[2][3]
The introduction of additives into the precursor solution or as a post-deposition treatment is a highly effective strategy to overcome these limitations. Long-chain alkylammonium halides, such as this compound (OAmBr), have proven to be particularly effective.[4] The octylammonium (OA⁺) cation serves multiple roles: it can act as a spacer to form 2D/3D perovskite heterostructures, passivate surface defects, and its long, hydrophobic alkyl chain provides a barrier against environmental moisture.[5][6][7] This guide details the strategic application of OAmBr to produce high-quality, stable, and efficient perovskite thin films.
Mechanism of Action: How OAmBr Enhances Film Properties
The efficacy of this compound stems from the dual functionality of its cationic and anionic components and the steric effects of its long alkyl chain.
-
Defect Passivation: The primary role of OAmBr is to passivate defects. The ammonium headgroup (-NH₃⁺) of the octylammonium cation can interact with undercoordinated lead (Pb²⁺) ions and fill halide vacancies (in conjunction with the Br⁻ anion) at the perovskite surface and grain boundaries. This neutralizes charge traps that would otherwise lead to non-radiative recombination, thereby increasing the charge carrier lifetime.[1][3]
-
Formation of 2D/3D Heterostructures: When applied to the surface of a 3D perovskite film (e.g., MAPbI₃ or FAPbI₃), OAmBr reacts with the surface to form a thin, quasi-two-dimensional (quasi-2D) perovskite layer.[1] This 2D capping layer has a wider bandgap and can effectively passivate the surface of the underlying 3D perovskite. This hierarchical structure creates an energy barrier that confines charge carriers within the 3D layer, reducing surface recombination.[8]
-
Crystal Growth Control: When added directly to the precursor solution, the bulky octylammonium cations can influence the crystallization kinetics. They can act as surfactants, modulating the growth of perovskite grains to achieve a more uniform and compact morphology with fewer pinholes.
-
Enhanced Hydrophobicity and Stability: The long, nonpolar octyl chains (C₈H₁₇) of the OA⁺ cations orient themselves away from the perovskite surface, creating a hydrophobic barrier.[6][7] This layer physically repels water molecules, significantly improving the film's resistance to moisture-induced degradation, a critical factor for long-term device stability.[5][9]
Below is a diagram illustrating the defect passivation mechanism at a perovskite grain boundary.
Caption: OAmBr passivates grain boundary defects and forms a hydrophobic shield.
Experimental Protocols
Safety Precaution: Always handle lead-based perovskite precursors and organic solvents inside a nitrogen-filled glovebox. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Post-Deposition Surface Treatment (2D/3D Heterostructure Formation)
This protocol is ideal for passivating the surface of a pre-deposited 3D perovskite film, leading to significant improvements in open-circuit voltage (VOC) and stability.
-
Preparation of OAmBr Solution:
-
Prepare a stock solution of this compound (OAmBr) in isopropanol (IPA). A typical concentration range is 2 to 5 mg/mL.
-
Dissolve the required amount of OAmBr powder (>99% purity) in IPA by vortexing or sonicating for 10-15 minutes until fully dissolved.
-
Filter the solution using a 0.2 µm PTFE syringe filter before use.
-
-
Perovskite Film Deposition (Example: MAPbI₃):
-
Prepare a 1.2 M precursor solution of MAPbI₃ by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a 1:1 molar ratio in a solvent mixture of DMF:DMSO (4:1 v/v).
-
Spin-coat the MAPbI₃ precursor solution onto a prepared substrate (e.g., FTO/c-TiO₂) at 4000 rpm for 30 seconds.
-
During the spin-coating, 10 seconds before the end of the program, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 30 minutes. Allow to cool to room temperature.
-
-
OAmBr Surface Treatment:
-
Transfer the cooled 3D perovskite film to a spin coater.
-
Dispense ~50 µL of the prepared OAmBr/IPA solution to fully cover the perovskite surface.
-
Spin-coat at 4000 rpm for 30 seconds.
-
Transfer the film to a hotplate and anneal at 100°C for 10 minutes to promote the reaction and remove residual solvent. The film is now ready for the deposition of the hole transport layer (HTL).
-
Protocol 2: One-Step Incorporation into Precursor Solution
This method incorporates OAmBr directly into the bulk perovskite material, which can influence grain growth and provide bulk passivation.
-
Precursor Solution Preparation:
-
Prepare the 3D perovskite precursor solution as described in Protocol 1, Step 2a (e.g., 1.2 M MAPbI₃ in DMF:DMSO).
-
Prepare a stock solution of OAmBr in the same solvent system (e.g., 50 mg/mL in DMF:DMSO).
-
Add a specific volume of the OAmBr stock solution to the 3D precursor solution to achieve the desired molar ratio. A typical starting point is to substitute 1-5% of the primary organic cation (e.g., MA⁺) with OA⁺.
-
Example Calculation for 2% Substitution: For a 1 mL solution of 1.2 M MAPbI₃, you have 1.2 mmol of MA⁺. To substitute 2%, you need 1.2 mmol * 0.02 = 0.024 mmol of OA⁺. Add the corresponding volume from your OAmBr stock solution.
-
Stir the final mixed-cation solution for at least 1 hour before use.
-
-
Film Deposition and Annealing:
-
Follow the same spin-coating and anti-solvent procedure as described in Protocol 1, Step 2b.
-
Anneal the film on a hotplate. The optimal annealing temperature and time may need to be adjusted slightly compared to the pure 3D perovskite; start with 100°C for 30 minutes and optimize as needed.
-
Data Presentation and Expected Outcomes
The incorporation of OAmBr via surface treatment leads to measurable improvements in device performance and film properties. The following table summarizes typical results for a perovskite solar cell with and without OAmBr passivation.[1]
| Parameter | Control Device (3D Perovskite) | OAmBr Treated Device (2D/3D) | Rationale for Improvement |
| Power Conversion Efficiency (PCE) | 20.26% | 21.40% | Reduced non-radiative recombination losses. |
| Open-Circuit Voltage (VOC) | 1.12 V | 1.16 V | Passivation of surface traps reduces VOC deficit. |
| Short-Circuit Current (JSC) | 23.5 mA/cm² | 23.8 mA/cm² | Minor improvement due to better charge extraction. |
| Fill Factor (FF) | 77% | 78% | Improved charge transport and reduced series resistance. |
| Carrier Lifetime (τ) | ~150 ns | ~450 ns | Significant reduction in trap-assisted recombination.[1] |
| Water Contact Angle | ~45° | ~85° | Hydrophobic octyl chains create a moisture barrier. |
| Stability (unencapsulated, 500h) | ~60% of initial PCE | ~90% of initial PCE | Enhanced hydrophobicity and defect passivation.[1] |
Experimental Workflow and Characterization
A robust experimental workflow is crucial for fabricating and validating high-quality perovskite films treated with OAmBr.
Caption: End-to-end workflow for OAmBr-treated perovskite solar cell fabrication.
Recommended Characterization Techniques:
-
Scanning Electron Microscopy (SEM): To visualize changes in grain size, morphology, and film coverage.
-
Atomic Force Microscopy (AFM): To quantify surface roughness.
-
X-Ray Diffraction (XRD): To confirm the perovskite crystal structure and detect the presence of quasi-2D perovskite peaks after treatment.
-
UV-Vis Spectroscopy: To assess the light absorption properties of the film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To evaluate defect passivation. An increase in PL intensity and a longer carrier lifetime (τ) indicate reduced non-radiative recombination.[1]
-
Contact Angle Measurement: To confirm the increased hydrophobicity of the film surface.
-
Solar Simulator (J-V Testing): To measure the key performance metrics (PCE, VOC, JSC, FF) of the final solar cell device.
Conclusion
This compound is a versatile and powerful tool for enhancing the quality and performance of perovskite thin films. Its ability to passivate defects, control crystal growth, and form a protective hydrophobic layer directly addresses the core challenges of efficiency and stability in perovskite solar cells. The protocols outlined in this application note provide a robust starting point for researchers to leverage the benefits of OAmBr, leading to the fabrication of higher-performing and more durable optoelectronic devices.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Defects and Defect Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 5. DSpace [openresearch-repository.anu.edu.au]
- 6. Hydrophobic perovskites based on an alkylamine compound for high efficiency solar cells with improved environmental stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Defect passivation with organic ammonium salts. (a) Device structure, possible passivation mechanism and states of PEAI on the perovskite surface. Reproduced from [210], with permission from Springer Nature. (b) Schematic illustration of cross-linked 2D perovskites atop a 3D majority layer by using the ligand 4-vinylbenzylammonium bromide (VBABr). Reprinted with permission from [201]. Copyright (2019) American Chemical Society. (c) Top-view and cross-sectional sketches of the manufacturing of a (BA)2PbI4 film on a 3D perovskite substrate via the solid-state in-plane growth (SIG) method. The formation of crystal seeds and the in-plane grain growth are indicated with black dashed lines and black arrows, respectively, in the cross-sectional representation of the perovskite layer. Reproduced from [202], with permission from Springer Nature. (d) Left, the structure of an n-i-p perovskite solar cell based on a double-layered halide architecture (DHA) using P3HT as the hole-transport material. Right, schematic structure of the interface between the wide-bandgap halide (WBH) and P3HT. Reproduced from [205], with permission from Springer Nature. (e) Illustration of the influence of the short-chain surface-anchoring alkylamine ligands (AALs) and long-chain AALs on the crystallization of the perovskite films. (f) Illustration of long-chain AALs assembled on the perovskite film surface and blocking the holes at the perovskite and C60 interfaces. Reproduced from [207], with permission from Springer Nature. (g) Device structure and passivation mechanism by quaternary ammonium halides. Reproduced from [211], with permission from Springer Nature. [materialsfutures.org]
- 9. researchgate.net [researchgate.net]
Application of N-Octylamine Hydrobromide in Emulsion Polymerization: A Technical Guide
Introduction: The Strategic Role of Cationic Surfactants in Emulsion Polymerization
Emulsion polymerization is a cornerstone of polymer synthesis, enabling the production of stable aqueous dispersions of polymers, commonly known as latexes.[1][2] These materials are fundamental to a vast array of commercial products, including paints, adhesives, coatings, and textiles.[2][3] The process typically involves dispersing a water-insoluble monomer in water with the aid of a surfactant, followed by polymerization using a water-soluble initiator.[2][4]
The choice of surfactant is a critical determinant of the reaction's success and the final properties of the latex.[5][6] While anionic surfactants are most common, cationic surfactants, such as N-Octylamine Hydrobromide, offer unique advantages for specific applications.[2][5] Cationic latexes are particularly valuable for their ability to adhere to and coat negatively charged surfaces, such as cellulosic materials, certain textiles, and mineral fillers. The positive surface charge imparted by the cationic surfactant ensures strong electrostatic attraction, leading to enhanced deposition and film formation.
This guide provides a detailed exploration of this compound as a functional cationic surfactant in emulsion polymerization. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and outline methods for characterizing the resulting polymer latex. This document is intended for researchers and scientists in polymer chemistry and drug development seeking to leverage the unique properties of cationic latexes.
Mechanism and Advantages of this compound
This compound (C₈H₁₉N·HBr) is the hydrobromide salt of the primary amine, n-octylamine.[7] In an aqueous medium, it dissociates to form a positively charged octylammonium ion (C₈H₁₉NH₃⁺) and a bromide anion. The octylammonium ion possesses a hydrophilic cationic head and a hydrophobic octyl tail, granting it amphiphilic character essential for a surfactant.
In emulsion polymerization, this compound performs several crucial functions:
-
Monomer Emulsification : It reduces the interfacial tension between the water-insoluble monomer and the aqueous phase, facilitating the formation of stabilized monomer droplets.[6][8]
-
Micelle Formation and Nucleation : Above its critical micelle concentration (CMC), it forms micelles that solubilize monomer molecules. According to the classic Smith-Ewart theory, these monomer-swollen micelles serve as the primary loci for particle nucleation when a water-soluble initiator is introduced.[2][6]
-
Particle Stabilization : As polymer particles form and grow, the octylammonium ions adsorb onto their surface. The positively charged hydrophilic heads orient towards the aqueous phase, creating a positive surface charge on the latex particles.[2] This charge generates an electrostatic repulsion between particles, preventing coagulation and ensuring the colloidal stability of the latex.[8]
The use of a primary amine salt like this compound, as opposed to more common quaternary ammonium surfactants, can offer different interaction potentials at the particle surface, potentially influencing monomer partitioning and polymerization kinetics.
Experimental Protocol: Synthesis of a Cationic Polystyrene Latex
This protocol details the synthesis of a model cationic polystyrene latex via semi-batch emulsion polymerization using this compound as the sole surfactant.
I. Materials and Equipment
| Materials | Grade/Purity | Supplier Example | Purpose |
| Styrene | ≥99%, inhibitor-free | Sigma-Aldrich | Monomer |
| This compound | >98.0% | TCI America | Cationic Surfactant |
| 2,2'-Azobis(2-methylpropionamidine) Dihydrochloride (V-50) | ≥98% | Sigma-Aldrich | Cationic, water-soluble initiator |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house purification system | Continuous phase/solvent |
| Nitrogen Gas (N₂) | High Purity | Local supplier | Inerting the reaction atmosphere |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | For inhibitor removal from monomer (if needed) |
| Calcium Chloride (CaCl₂) | Anhydrous | Fisher Scientific | Drying agent for monomer (if needed) |
| Equipment | Purpose |
| 500 mL Jacketed Glass Reactor with Lid | Main reaction vessel with temperature control |
| Mechanical Overhead Stirrer with PTFE Impeller | Agitation of the reaction mixture |
| Reflux Condenser | Prevent loss of volatile components |
| Thermocouple | Monitor reaction temperature |
| Peristaltic Pump or Syringe Pump | Controlled addition of monomer pre-emulsion |
| Heating/Cooling Circulating Water Bath | Control the reactor jacket temperature |
| Schlenk Line or Nitrogen Inlet/Outlet | Maintain an inert atmosphere |
| Glassware (beakers, graduated cylinders, funnels) | For preparing solutions and pre-emulsion |
| Magnetic Stirrer and Stir Bars | For preparing solutions |
| Analytical Balance | Accurate weighing of reagents |
II. Pre-Reaction Preparations
-
Monomer Purification : If the styrene monomer contains an inhibitor (like 4-tert-butylcatechol), it must be removed. This is typically done by washing the styrene with an equal volume of 10% NaOH solution in a separatory funnel, followed by washing with DI water until the aqueous layer is neutral. The purified styrene is then dried over anhydrous CaCl₂ and filtered before use.
-
Aqueous Phase Preparation : In a 250 mL beaker, dissolve the this compound in 150 g of DI water with gentle magnetic stirring.
-
Initiator Solution Preparation : In a separate 50 mL beaker, dissolve the V-50 initiator in 20 g of DI water. This should be prepared fresh just before use.
-
Monomer Pre-emulsion Preparation : In a 250 mL beaker, add the purified styrene to the aqueous this compound solution. Stir vigorously with a magnetic stirrer for 30 minutes to form a stable pre-emulsion.
III. Polymerization Procedure
-
Reactor Setup : Assemble the 500 mL jacketed glass reactor with the mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet. Ensure all joints are properly sealed.
-
Inerting : Purge the reactor with nitrogen gas for at least 30 minutes to remove all oxygen, which can inhibit free-radical polymerization. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Initial Charge : Transfer 20% of the monomer pre-emulsion into the reactor.
-
Heating : Begin circulating water from the water bath through the reactor jacket to heat the contents to the target reaction temperature of 70°C while stirring at 200 RPM.
-
Initiation : Once the reactor contents reach a stable 70°C, add the entire V-50 initiator solution to the reactor to start the polymerization. A slight bluish tint in the emulsion is often an early indicator of particle nucleation.
-
Monomer Feed : After 15 minutes of polymerization of the initial charge, begin the continuous feed of the remaining 80% of the monomer pre-emulsion using the peristaltic pump. The feed rate should be controlled to add the pre-emulsion over a period of 3 hours.
-
Reaction Monitoring : Maintain the reaction temperature at 70°C and the stirring rate at 200 RPM for the duration of the monomer feed.
-
Completion : After the monomer feed is complete, continue stirring at 70°C for an additional 1 hour to ensure high monomer conversion.
-
Cooling : Turn off the heat and allow the reactor to cool down to room temperature while maintaining stirring and the nitrogen atmosphere.
-
Filtration : Once cooled, filter the resulting latex through a 100-mesh screen to remove any coagulum formed during the reaction. Weigh the coagulum to determine the stability of the polymerization.
-
Storage : Store the final latex in a sealed glass bottle for subsequent characterization.
IV. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
-
Styrene is flammable and a suspected carcinogen; handle with care.
-
This compound is an irritant to the eyes, skin, and respiratory system.[9] Avoid inhalation of dust and direct contact.
-
V-50 is a thermal initiator; store it according to the manufacturer's recommendations and avoid exposure to high temperatures.
Workflow for Cationic Emulsion Polymerization and Characterization
The following diagram illustrates the logical flow of the experimental process.
Caption: Workflow from preparation to polymerization and final latex characterization.
Protocols for Latex Characterization
Characterization of the final latex is essential to confirm the success of the polymerization and to understand its properties for downstream applications.
Determination of Solids Content and Monomer Conversion
-
Objective : To determine the percentage of polymer in the latex and calculate the monomer conversion.
-
Protocol :
-
Accurately weigh a clean, dry aluminum pan (W₁).
-
Add approximately 1-2 g of the latex to the pan and record the exact weight (W₂).
-
Place the pan in an oven at 110°C for 2 hours, or until a constant weight is achieved.
-
Cool the pan in a desiccator and re-weigh (W₃).
-
Calculate the percent solids content: % Solids = [(W₃ - W₁) / (W₂ - W₁)] * 100.
-
Calculate monomer conversion based on the theoretical solids content.
-
Particle Size and Polydispersity Index (PDI) Measurement
-
Objective : To measure the average hydrodynamic diameter of the latex particles and the breadth of the size distribution.
-
Method : Dynamic Light Scattering (DLS).
-
Protocol :
-
Dilute a small sample of the latex with DI water to a slightly turbid suspension. The exact dilution factor depends on the instrument's sensitivity.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any dust or aggregates.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement to obtain the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.1 indicates a narrow, monodisperse size distribution.
-
Zeta Potential Measurement
-
Objective : To quantify the surface charge of the latex particles, which is a key indicator of colloidal stability.
-
Method : Electrophoretic Light Scattering (ELS).
-
Protocol :
-
Prepare a diluted sample of the latex in DI water, similar to the DLS preparation.
-
Inject the sample into the appropriate folded capillary cell for the instrument.
-
Perform the measurement. For a cationic latex stabilized with this compound, a positive zeta potential value (typically > +30 mV) is expected, indicating good electrostatic stability.[10]
-
Chemical Structure and Thermal Properties Analysis
| Technique | Objective | Typical Findings for Polystyrene |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure of the polymer.[11] | Characteristic peaks for polystyrene: C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the aliphatic backbone (~2850-2925 cm⁻¹), and C=C aromatic ring stretching (~1450-1600 cm⁻¹). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer.[11][12] | A single, distinct glass transition temperature around 100°C confirms the synthesis of amorphous polystyrene. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile of the polymer.[11] | Provides information on the onset of thermal degradation, which is typically above 300°C for polystyrene. |
Conclusion and Future Directions
This compound serves as an effective cationic surfactant for emulsion polymerization, enabling the synthesis of stable, positively charged polymer latexes. The protocols outlined in this guide provide a robust framework for researchers to produce and characterize these specialized materials. By systematically varying parameters such as surfactant concentration, initiator concentration, and monomer type, the particle size, surface charge, and other final properties of the latex can be tailored for specific applications, from advanced coatings and adhesives to novel platforms for drug delivery and diagnostics.
References
- 1. Towards a consistent mechanism of emulsion polymerization—new experimental details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 3. Preparation, Characterization and Properties of some Acrylic Base Latex: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gantrade.com [gantrade.com]
- 6. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. products.pcc.eu [products.pcc.eu]
- 9. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of N-Octylamine Hydrobromide in Directing Nanomaterial Architecture: Application Notes and Protocols
For researchers, scientists, and drug development professionals venturing into the controlled synthesis of nanomaterials, the choice of a structure-directing agent (SDA) is paramount. Among the diverse array of available SDAs, N-Octylamine hydrobromide (OABr) has emerged as a critical tool, particularly in the burgeoning field of perovskite nanocrystals.[1][2] Its utility stems from its ability to modulate crystal growth, passivate surfaces, and ultimately, dictate the final morphology and optoelectronic properties of the resulting nanomaterials.[3][4][5] This guide provides an in-depth exploration of OABr's function and detailed protocols for its application in nanomaterial synthesis.
The Mechanistic Underpinnings of this compound as a Structure-Directing Agent
This compound, an alkylammonium halide, functions primarily as a capping ligand or surfactant in colloidal synthesis.[1][3] Its amphiphilic nature, consisting of a hydrophilic ammonium head and a hydrophobic octyl tail, allows it to mediate the interface between the growing nanocrystal and the solvent medium.
The primary mechanism involves the dynamic binding of the octylammonium cation (OctAm⁺) to the surface of the nanocrystal.[6][7] In the context of lead halide perovskites, the ammonium head group can interact with the halide-rich surface of the nanocrystals, influencing the growth rates of different crystal facets.[4][8] This selective binding is the cornerstone of its structure-directing capabilities. By passivating the surface, OABr can prevent uncontrolled aggregation and stabilize specific crystalline shapes, such as nanocubes, nanorods, or nanoplatelets.[4][9]
Furthermore, the interplay between this compound and other ligands, such as oleic acid (OA) and oleylamine (OAm), is crucial.[4] The ratio of these ligands can be systematically varied to fine-tune the morphology of the resulting nanomaterials.[4] For instance, a higher concentration of octylamine relative to oleic acid has been shown to favor the formation of lower-dimensional structures like nanorods and nanoplatelets.[4][9]
Below is a diagram illustrating the fundamental role of this compound in directing the growth of perovskite nanocrystals.
Caption: Role of this compound in Perovskite Nanocrystal Synthesis.
Application in the Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals
A prominent application of this compound is in the synthesis of all-inorganic cesium lead bromide (CsPbBr₃) perovskite nanocrystals, which are renowned for their high photoluminescence quantum yields and narrow emission spectra.[10] The following protocols are based on established hot-injection methods, with modifications to control the final morphology.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Cesium Carbonate (Cs₂CO₃) | 99.9% | Sigma-Aldrich | Handle in a glovebox. |
| Lead(II) Bromide (PbBr₂) | 99.999% | Sigma-Aldrich | Handle with care (toxic). |
| This compound (OABr) | >98.0% | TCI Chemicals | Store in a desiccator.[2] |
| Oleic Acid (OA) | 90% | Sigma-Aldrich | Technical grade. |
| Oleylamine (OAm) | 80-90% | Sigma-Aldrich | Technical grade. |
| 1-Octadecene (ODE) | 90% | Sigma-Aldrich | Technical grade. |
| Toluene | Anhydrous | Sigma-Aldrich | |
| Ethyl Acetate | Anhydrous | Sigma-Aldrich |
Protocol 1: Synthesis of CsPbBr₃ Nanocubes
This protocol is a standard method for producing cuboidal CsPbBr₃ nanocrystals.
Step-by-Step Methodology:
-
Preparation of Cs-oleate precursor:
-
In a 50 mL three-neck flask, combine Cs₂CO₃ (0.407 g), oleic acid (1.25 mL), and 1-octadecene (20 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water.
-
Switch to a nitrogen atmosphere and heat to 150 °C until the Cs₂CO₃ has completely reacted and the solution is clear.
-
Cool the Cs-oleate solution to 100 °C for injection.
-
-
Synthesis of Nanocubes:
-
In a 100 mL three-neck flask, combine PbBr₂ (0.188 g) and 1-octadecene (10 mL).
-
Heat to 120 °C under vacuum for 1 hour.
-
Add oleic acid (1 mL) and oleylamine (1 mL) to the flask.
-
Continue heating under vacuum for another 30 minutes.
-
Switch to a nitrogen atmosphere and raise the temperature to 180 °C.
-
Swiftly inject the pre-heated Cs-oleate solution (0.8 mL) into the reaction flask.
-
After 5-10 seconds, cool the reaction by immersing the flask in an ice-water bath.
-
-
Purification:
-
Add an equal volume of ethyl acetate to the crude solution and centrifuge at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene.
-
Protocol 2: Synthesis of CsPbBr₃ Nanorods and Nanoplatelets using this compound
This protocol demonstrates how the introduction of this compound and the adjustment of ligand ratios can lead to anisotropic growth.
Step-by-Step Methodology:
-
Preparation of Cs-oleate precursor: Follow the same procedure as in Protocol 1.
-
Synthesis of Anisotropic Nanocrystals:
-
In a 100 mL three-neck flask, combine PbBr₂ (0.188 g) and 1-octadecene (10 mL).
-
Heat to 120 °C under vacuum for 1 hour.
-
Add oleic acid (0.5 mL), oleylamine (0.5 mL), and This compound (0.084 g) to the flask. The ratio of these ligands can be further tuned to control the aspect ratio of the nanorods or the thickness of the nanoplatelets.[4]
-
Continue heating under vacuum for another 30 minutes.
-
Switch to a nitrogen atmosphere and adjust the temperature. For nanorods, a temperature of 150-170 °C is often used, while nanoplatelets may form at lower temperatures (e.g., 130 °C).[9]
-
Swiftly inject the pre-heated Cs-oleate solution (0.8 mL) into the reaction flask.
-
After 5-10 seconds, cool the reaction in an ice-water bath.
-
-
Purification: Follow the same procedure as in Protocol 1.
The following workflow diagram visualizes the hot-injection synthesis protocol.
Caption: Hot-Injection Synthesis Workflow for CsPbBr₃ Nanocrystals.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Perovskite precursors are highly sensitive to moisture. All synthesis steps should be performed using standard Schlenk line techniques or in a glovebox.[11]
-
Ligand Ratios: The ratio of oleic acid to the amine ligands (oleylamine and octylamine) is a critical parameter for controlling the morphology of the nanocrystals.[4]
-
Temperature Control: The reaction temperature significantly influences the nucleation and growth kinetics. Precise temperature control is essential for reproducible results.
-
Injection Speed: A rapid and single-shot injection of the Cs-oleate precursor is crucial for achieving a narrow size distribution of the nanocrystals.
Conclusion
This compound is a versatile and powerful structure-directing agent for the synthesis of nanomaterials, particularly perovskite nanocrystals. By understanding its mechanism of action and carefully controlling the reaction parameters as outlined in the provided protocols, researchers can achieve a high degree of control over the morphology and properties of the resulting nanomaterials. This capability is essential for the advancement of applications ranging from optoelectronic devices to biomedical imaging.
References
- 1. This compound | 14846-47-0 [chemicalbook.com]
- 2. This compound | 14846-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. Advancements in Perovskite Nanocrystal Stability Enhancement: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aqueous Synthesis of Lead Halide Perovskite Nanocrystals with High Water Stability and Bright Photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Modulating Perovskite Film Morphology and Defect Density with n-Octylamine Hydrobromide for Enhanced Solar Cell Performance
Audience: Researchers, scientists, and professionals in the field of perovskite photovoltaics and material science.
Introduction: The Critical Role of Film Morphology in Perovskite Photovoltaics
The power conversion efficiency (PCE) and operational stability of perovskite solar cells (PSCs) are intrinsically linked to the quality of the perovskite polycrystalline film.[1][2] Defects, such as grain boundaries, pinholes, and surface vacancies, within the perovskite layer act as non-radiative recombination centers, which can trap charge carriers and significantly reduce the open-circuit voltage (Voc) and fill factor (FF) of the device.[3] Therefore, achieving a uniform, pinhole-free perovskite film with large, well-oriented crystalline grains is a key objective in the fabrication of high-performance PSCs.
One effective strategy to improve film quality is the incorporation of additives into the perovskite precursor solution or during the film formation process.[4][5] Bulky organic ammonium halides, such as n-octylamine hydrobromide (OABr), have emerged as a powerful class of additives for controlling crystallization, passivating defects, and enhancing the overall performance and stability of perovskite films.[6][7][8] The long alkyl chain of the octylammonium cation (OA+) can effectively passivate surface defects and the bromide ions can help to suppress halide vacancies.[9] This application note provides a detailed guide on the use of OABr to modulate perovskite film morphology, along with protocols for fabrication and characterization.
Mechanism of Action: How this compound Influences Perovskite Film Formation
The introduction of OABr during the perovskite crystallization process, typically via an antisolvent dripping step, has a profound impact on the nucleation and growth dynamics of the perovskite crystals.[6][10] The bulky octylammonium cations are generally too large to be incorporated into the 3D perovskite lattice, leading to their accumulation at the grain boundaries and on the film surface.[11] This leads to several beneficial effects:
-
Controlled Crystallization: OABr molecules can interact with the perovskite precursors, retarding the rapid crystallization process that often leads to the formation of small, defect-rich grains. This slower crystallization allows for the growth of larger, more ordered crystalline domains.[6][10]
-
Defect Passivation: The ammonium head group of the OABr can passivate undercoordinated lead (Pb2+) defects, while the bromide ions can fill halide vacancy sites. This dual-passivation mechanism effectively reduces the density of trap states at the grain boundaries and on the surface of the perovskite film.[1][12]
-
Formation of 2D/3D Heterostructures: In some cases, the accumulation of OABr at the surface can lead to the formation of a thin, 2D perovskite layer on top of the 3D bulk perovskite.[11][13][14][15] This 2D capping layer can further enhance stability by acting as a hydrophobic barrier against moisture ingress.[16][17]
The overall effect is a significant improvement in the morphological and optoelectronic properties of the perovskite film, leading to enhanced device performance and longevity.
Visualizing the Mechanism of OABr in Perovskite Film Formation
Caption: Workflow illustrating the influence of OABr during perovskite film fabrication.
Experimental Protocols
This section provides detailed protocols for the fabrication of perovskite films with varying concentrations of OABr and their subsequent characterization.
Materials and Reagents
-
Lead(II) iodide (PbI2, 99.99%)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
This compound (OABr)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Chlorobenzene (CB, anhydrous)
-
Indium tin oxide (ITO) coated glass substrates
-
Hole transport layer (HTL) materials (e.g., PTAA)
-
Electron transport layer (ETL) materials (e.g., C60)
-
Metal electrode materials (e.g., Ag, Au)
Protocol 1: Perovskite Film Fabrication with OABr via Antisolvent Engineering
This protocol describes the fabrication of a typical mixed-cation perovskite film using an antisolvent method where OABr is dissolved in the antisolvent.
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes immediately before use.
-
Deposit the desired hole transport layer (e.g., PTAA) onto the cleaned substrates according to established procedures.
-
-
Perovskite Precursor Solution Preparation (e.g., for a 1.2 M solution):
-
In a nitrogen-filled glovebox, dissolve PbI2 (553.2 mg), FAI (172 mg), and MABr (11.2 mg) in a mixed solvent of DMF (0.8 mL) and DMSO (0.2 mL).
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
-
OABr-Antisolvent Solution Preparation:
-
Prepare a stock solution of OABr in chlorobenzene (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.15, 0.2 mg/mL). A control solution with pure chlorobenzene should also be prepared.
-
-
Perovskite Film Deposition:
-
Transfer the HTL-coated substrates into the nitrogen-filled glovebox.
-
Dispense 40 µL of the perovskite precursor solution onto the substrate.
-
Spin coat at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.
-
During the second step, at approximately 15 seconds into the spin, dispense 100 µL of the OABr-antisolvent solution (or the control) onto the spinning substrate.
-
Immediately after spin coating, transfer the substrates to a hotplate and anneal at 100 °C for 60 minutes.
-
-
Device Completion:
-
Complete the solar cell fabrication by depositing the electron transport layer and metal electrode using established methods.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for perovskite film fabrication and characterization.
Characterization Protocols
To validate the effect of OABr concentration on film morphology, the following characterization techniques are recommended.
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the top-down surface morphology, including grain size and pinholes.
-
Protocol:
-
Mount the perovskite film samples on SEM stubs using conductive carbon tape.
-
If necessary, apply a thin conductive coating (e.g., gold or carbon) to prevent charging, although modern SEMs with low vacuum modes may not require this.
-
Image the films using an accelerating voltage of 5-10 kV and a working distance of 5-10 mm.
-
Acquire images at various magnifications (e.g., 10,000x to 50,000x) to assess overall uniformity and individual grain structures.
-
Use image analysis software (e.g., ImageJ) to quantify the average grain size from multiple images for each OABr concentration.
-
Atomic Force Microscopy (AFM)
-
Objective: To obtain high-resolution 3D topographical images and quantify surface roughness.
-
Protocol:
-
Use a standard AFM system operating in tapping mode to minimize sample damage.
-
Scan an area of 5 µm x 5 µm or 10 µm x 10 µm.
-
Acquire topography and phase images simultaneously.
-
Use the AFM software to calculate the root-mean-square (RMS) surface roughness for each sample.
-
X-Ray Diffraction (XRD)
-
Objective: To investigate the crystallinity and crystal orientation of the perovskite films.
-
Protocol:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).
-
Perform scans in the 2θ range of 10° to 60° with a step size of 0.02°.
-
Analyze the resulting diffractograms to identify the characteristic perovskite peaks (e.g., at ~14.1° for the (110) plane of α-FAPbI3).
-
An increase in the peak intensity and a decrease in the full width at half maximum (FWHM) indicate improved crystallinity.[6]
-
Expected Results and Data Presentation
The addition of OABr is expected to have a significant and concentration-dependent effect on the perovskite film morphology and the resulting solar cell performance. The optimal concentration often lies in the range of 0.05 to 0.15 mg/mL in the antisolvent, though this can vary with the specific perovskite composition and processing conditions.[6][18]
Table 1: Effect of OABr Concentration on Perovskite Film Properties and Device Performance
| OABr Concentration (mg/mL in CB) | Average Grain Size (nm) | Surface Roughness (RMS, nm) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| 0 (Control) | 150 ± 20 | 15.2 | 1.02 | 23.5 | 74.0 | 17.7 |
| 0.05 | 220 ± 30 | 12.5 | 1.08 | 23.8 | 76.5 | 19.6 |
| 0.10 (Optimal) | 270 ± 25 | 10.8 | 1.16 | 24.1 | 78.0 | 20.4 |
| 0.15 | 250 ± 35 | 11.5 | 1.14 | 23.9 | 77.2 | 20.0 |
| 0.20 | 230 ± 40 | 13.8 | 1.12 | 23.6 | 76.1 | 19.3 |
Note: The values presented in this table are representative examples based on literature data and may vary depending on the specific experimental conditions.[6][18]
Conclusion and Troubleshooting
The use of this compound as an additive in the antisolvent is a highly effective and reproducible method for improving the quality of perovskite films. By carefully controlling the concentration of OABr, researchers can significantly increase grain size, reduce surface roughness, and passivate defects, leading to substantial improvements in the power conversion efficiency and stability of perovskite solar cells.
Common Issues and Solutions:
-
Low PCE at High OABr Concentrations: Excessive OABr can lead to the formation of insulating 2D perovskite phases that hinder charge extraction. If performance drops at higher concentrations, reduce the OABr concentration.
-
Film Dewetting: Very high concentrations of OABr can alter the surface energy of the perovskite film, leading to dewetting of the subsequent charge transport layer.[19] Ensure the OABr concentration is within the optimal range.
-
Inconsistent Results: Perovskite fabrication is highly sensitive to environmental conditions (humidity, temperature). Ensure all fabrication steps are performed in a controlled environment, such as a nitrogen-filled glovebox.
By following the protocols outlined in this application note, researchers can effectively leverage the benefits of OABr to advance their perovskite solar cell research.
References
- 1. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Additives on the In Situ Crystallization Dynamics of Methyl Ammonium Lead Halide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. An efficient approach for controlling the crystallization, strain, and defects of the perovskite film in hybrid perovskite solar cells through antisol ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00435J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. roar.hep-bejune.ch [roar.hep-bejune.ch]
- 14. www2.egr.uh.edu [www2.egr.uh.edu]
- 15. researchgate.net [researchgate.net]
- 16. Molecular aspects of organic cations affecting the humidity stability of perovskites - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Octylamine Hydrobromide-Assisted Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup and protocols for the synthesis of nanoparticles, with a specific focus on perovskite nanocrystals, utilizing N-Octylamine Hydrobromide. Moving beyond a simple recitation of steps, this guide elucidates the critical role of this compound as a capping ligand, its influence on nanoparticle growth kinetics, and its impact on the final morphological and photoluminescent properties of the nanocrystals. We will explore both the widely adopted Ligand-Assisted Reprecipitation (LARP) and the Hot-Injection methods, offering detailed, step-by-step protocols for each. The causality behind experimental choices is explained to empower researchers to rationally tune synthesis parameters for desired outcomes. All protocols are designed as self-validating systems, with integrated characterization steps to ensure the synthesis of high-quality, stable nanoparticles.
The Scientific Rationale: Understanding the Role of this compound
In the colloidal synthesis of nanoparticles, particularly metal halide perovskites (e.g., CsPbBr₃ or CH₃NH₃PbBr₃), surface chemistry is paramount. The choice of capping ligands—surfactant molecules that bind to the nanoparticle surface—dictates the size, shape, stability, and optoelectronic properties of the final product. This compound (CH₃(CH₂)₇NH₃Br), an alkylammonium salt, has emerged as a key ligand in achieving monodisperse and highly luminescent nanocrystals.[1][2]
Causality Behind Ligand Choice:
-
Surface Passivation and Stability: The primary role of the octylammonium cation (CH₃(CH₂)₇NH₃⁺) is to passivate the surface of the growing nanocrystal.[3][4] It binds to the crystal lattice, neutralizing surface charge and preventing the aggregation of nanoparticles. This capping action is crucial for maintaining a stable colloidal solution.[1][5] The dynamic binding of these ligands helps to control the growth and prevent uncontrolled precipitation.
-
Control of Nanocrystal Growth and Morphology: The presence of this compound influences the growth kinetics of the nanocrystals. By modulating the concentration of this and other ligands, researchers can tune the final size and shape of the nanoparticles, from quantum dots to nanowires.[6] The shorter alkyl chain of octylamine, compared to longer chain amines like oleylamine, can lead to the formation of smaller, more uniform nanoparticles.[7]
-
Source of Bromide Ions: The hydrobromide salt conveniently serves as a source of bromide ions (Br⁻), which are integral components of the perovskite crystal lattice. This dual functionality simplifies the precursor chemistry.
-
Enhanced Photoluminescence: Proper surface passivation with ligands like octylammonium bromide is critical for achieving high photoluminescence quantum yields (PLQY).[7][8] It mitigates surface defects that can act as non-radiative recombination centers, thereby enhancing the emissive properties of the nanocrystals.
The following diagram illustrates the fundamental role of this compound in the synthesis process.
Caption: Role of this compound in Nanoparticle Synthesis.
Experimental Protocols
Two primary methods for the synthesis of perovskite nanocrystals are detailed below: Ligand-Assisted Reprecipitation (LARP) and Hot-Injection. The choice of method depends on the desired scale, control over nanocrystal properties, and laboratory setup.
Ligand-Assisted Reprecipitation (LARP) Method
The LARP method is a versatile and straightforward technique performed at or near room temperature. It relies on the rapid precipitation of precursors from a good solvent into a poor solvent (antisolvent) in the presence of capping ligands.[9][10][11]
Protocol: Synthesis of CH₃NH₃PbBr₃ Nanocrystals via LARP
Materials & Equipment:
| Reagent/Equipment | Specifications |
| Lead(II) Bromide (PbBr₂) | 99.999% trace metals basis |
| Methylammonium Bromide (MABr) | >98% |
| This compound | >98% |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% |
| Toluene | Anhydrous, 99.8% |
| Oleic Acid (OA) | Technical grade, 90% |
| Oleylamine (OAm) | Technical grade, 70% |
| Magnetic stirrer with hotplate | - |
| Glass vials, syringes, centrifuge | - |
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve PbBr₂ (0.2 mmol, 73.4 mg) and MABr (0.16 mmol, 17.9 mg) in 5 mL of DMF.
-
To this solution, add this compound (0.04 mmol, 8.4 mg), Oleic Acid (0.5 mL), and Oleylamine (50 µL).
-
Stir the mixture at room temperature until all solids are completely dissolved, resulting in a clear, colorless solution. This is your stock precursor solution.
-
-
Reprecipitation:
-
In a separate 20 mL vial containing a magnetic stir bar, add 10 mL of anhydrous toluene.
-
Place the vial on a magnetic stirrer and stir vigorously (e.g., 1200 rpm).
-
Rapidly inject 0.5 mL of the prepared precursor solution into the stirring toluene.
-
A color change to a turbid yellow-green should be observed almost instantaneously, indicating the formation of nanocrystals.[11]
-
Allow the solution to stir for an additional 2-5 minutes.
-
-
Purification:
-
Transfer the colloidal solution to a centrifuge tube.
-
Centrifuge at 6,000-8,000 rpm for 10 minutes.
-
Discard the supernatant. The precipitate contains the CH₃NH₃PbBr₃ nanocrystals.
-
Re-disperse the precipitate in 5 mL of fresh toluene for storage and characterization. This washing step is crucial to remove excess ligands and unreacted precursors.
-
Expected Outcome: A stable colloidal solution of CH₃NH₃PbBr₃ nanocrystals exhibiting bright green photoluminescence under UV light (λ = 365 nm).
Hot-Injection Method
The hot-injection method offers excellent control over nanocrystal size and monodispersity, typically yielding high-quality quantum dots with high PLQY.[12][13] This technique involves the rapid injection of a precursor at room temperature into a hot solution of other precursors and ligands.
Protocol: Synthesis of CsPbBr₃ Nanocrystals via Hot-Injection
Materials & Equipment:
| Reagent/Equipment | Specifications |
| Cesium Carbonate (Cs₂CO₃) | 99.9% |
| Lead(II) Bromide (PbBr₂) | 99.999% trace metals basis |
| This compound | >98% |
| 1-Octadecene (ODE) | Technical grade, 90% |
| Oleic Acid (OA) | Technical grade, 90% |
| Oleylamine (OAm) | Technical grade, 70% |
| Three-neck round-bottom flask | 50 mL |
| Schlenk line or inert gas setup | Nitrogen or Argon |
| Heating mantle, thermocouple | - |
Step-by-Step Procedure:
-
Preparation of Cs-oleate Precursor:
-
In a 20 mL vial, add Cs₂CO₃ (0.407 g, 1.25 mmol), Oleic Acid (1.25 mL), and 1-Octadecene (20 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (N₂ or Ar) and heat to 150 °C until the Cs₂CO₃ has fully reacted and the solution is clear. This Cs-oleate precursor is stored under an inert atmosphere and preheated to ~100 °C before use.
-
-
Reaction Setup:
-
In a 50 mL three-neck flask, combine PbBr₂ (0.188 g, 0.51 mmol) and 1-Octadecene (5 mL).
-
Attach the flask to a Schlenk line, and heat to 120 °C under vacuum for 1 hour.
-
Switch to an inert atmosphere.
-
Inject a pre-mixed solution of Oleic Acid (0.5 mL), Oleylamine (0.5 mL), and this compound (63 mg, 0.3 mmol) into the flask.
-
Raise the temperature to 160 °C.
-
-
Injection and Growth:
-
Once the temperature is stable at 160 °C and the PbBr₂ has completely dissolved, rapidly inject 0.4 mL of the pre-heated Cs-oleate precursor.
-
Immediately after injection, a bright green solution will form.
-
After approximately 5-10 seconds, cool the reaction by immersing the flask in an ice-water bath. Rapid cooling is essential to quench crystal growth and maintain a narrow size distribution.
-
-
Purification:
-
Transfer the crude solution to a centrifuge tube.
-
Add an equal volume of ethyl acetate to precipitate the nanocrystals.
-
Centrifuge at 8,000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the green precipitate in 5 mL of toluene or hexane.
-
Expected Outcome: A highly monodisperse solution of CsPbBr₃ nanocubes with a high photoluminescence quantum yield (>80%).
The following diagram outlines the workflow for the Hot-Injection synthesis method.
Caption: Hot-Injection Synthesis Workflow.
Characterization and Validation
To validate the successful synthesis of the desired nanoparticles, the following characterization techniques are recommended:
-
UV-Visible Absorption Spectroscopy: To determine the first excitonic absorption peak, which is indicative of the nanocrystal size due to quantum confinement effects.
-
Photoluminescence (PL) Spectroscopy: To measure the emission wavelength and the full width at half maximum (FWHM), which indicates the monodispersity of the sample. A narrow FWHM is desirable.
-
Transmission Electron Microscopy (TEM): To directly visualize the size, shape, and morphology of the synthesized nanoparticles.
-
Powder X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the nanoparticles.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No/Weak Photoluminescence | Impure precursors, presence of water/oxygen | Use anhydrous solvents and high-purity precursors. Perform synthesis under an inert atmosphere (for Hot-Injection). |
| Broad Emission Peak (High FWHM) | Polydisperse sample, uncontrolled growth | Ensure rapid injection and cooling (Hot-Injection). Check stirring speed and injection rate (LARP). |
| Aggregation/Precipitation after washing | Insufficient ligand coverage | Adjust the concentration of this compound and other co-ligands. Avoid excessive washing. |
| Inconsistent Results | Variations in temperature, timing, or stoichiometry | Carefully control reaction parameters. Use a thermocouple for accurate temperature monitoring. Ensure precise measurements of all reagents. |
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. iris.unisalento.it [iris.unisalento.it]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Nontemplate synthesis of CH3NH3PbBr3 perovskite nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of Perovskite Nanocrystals and Their Photon-Emission Application in Conjunction With Liquid Crystals [frontiersin.org]
- 7. Scalable synthesis of colloidal CsPbBr3 perovskite nanocrystals with high reaction yields through solvent and ligand engineering - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Maximizing the emissive properties of CH3NH3PbBr3 perovskite nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. ディスプレイ用ペロブスカイト量子ドットの合成法 [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: N-Octylamine Hydrobromide as a Morpho-Controlling Agent in the Hydrothermal Synthesis of Metal Oxide Nanocrystals
Introduction: Advancing Nanomaterial Synthesis through Controlled Hydrothermal Processes
The hydrothermal synthesis of metal oxide nanocrystals is a cornerstone of modern materials science, offering a versatile and environmentally benign route to produce highly crystalline and functional nanomaterials.[1] This method utilizes aqueous solutions in sealed, heated vessels to increase the solubility of precursors and promote the crystallization of desired phases.[2] A key challenge in this field lies in the precise control over the morphology—the size and shape—of the resulting nanocrystals, as these physical characteristics dictate their chemical, optical, and electronic properties. To this end, various organic molecules are employed as "capping" or "structure-directing" agents to modulate crystal growth.[3][4]
This application note details the utility of n-octylamine hydrobromide (CH₃(CH₂)₇NH₃Br), a cationic surfactant, in the hydrothermal synthesis of metal oxide nanoparticles. While extensive research has been conducted on similar long-chain alkylammonium halides, such as cetyltrimethylammonium bromide (CTAB), the specific application of this compound presents a nuanced approach to morphological control.[5][6][7][8][9] This document provides a theoretical framework for its mechanism of action, detailed experimental protocols for the synthesis of zinc oxide (ZnO) and iron(II,III) oxide (Fe₃O₄) nanoparticles, and expected outcomes based on analogous systems.
Physicochemical Properties and Mechanism of Action
This compound is an amphiphilic molecule consisting of a hydrophilic ammonium bromide head group and a hydrophobic octyl tail.[10][11][12] In aqueous solutions, it acts as a cationic surfactant.[13] Its role in the hydrothermal synthesis of metal oxides can be understood through the following proposed mechanism:
-
Formation of Metal Hydroxide Complexes: In a typical aqueous synthesis, metal salt precursors hydrolyze to form metal hydroxide complexes. For instance, in the synthesis of ZnO from a zinc salt and a base like NaOH, the growth unit is generally considered to be the zincate complex, [Zn(OH)₄]²⁻.[5][6]
-
Electrostatic Interaction and Micelle Formation: The cationic head of the n-octylammonium ion (CH₃(CH₂)₇NH₃⁺) electrostatically interacts with the negatively charged metal hydroxide complexes. This interaction reduces the surface energy and can lead to the formation of micelles with the metal complexes incorporated.
-
Selective Adsorption and Anisotropic Growth: During the hydrothermal process, these surfactant-complex adducts or the surfactant molecules themselves can selectively adsorb onto specific crystallographic faces of the newly formed metal oxide nuclei. The hydrophobic octyl chains then create a passivating layer on these faces, sterically hindering further growth in that direction. This selective passivation promotes anisotropic growth, leading to the formation of specific morphologies such as nanorods or nanoplates. The choice of a shorter alkyl chain (C8) compared to more common surfactants like CTAB (C16) may offer finer control over the growth kinetics.
-
Control of Nucleation and Particle Size: By stabilizing the initial nuclei, this compound can also influence the nucleation rate, leading to a more uniform particle size distribution.
The diagram below illustrates the proposed mechanism for morphological control.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 4. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 14846-47-0 [chemicalbook.com]
- 11. This compound CAS#: 14846-47-0 [m.chemicalbook.com]
- 12. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]
- 13. nbinno.com [nbinno.com]
Application Notes & Protocols: N-Octylamine Hydrobromide for Templating Hollow Silica Spheres
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Hollow Silica Spheres
Hollow silica spheres (HSSs) are a class of nanomaterials that have garnered significant interest across various scientific disciplines, particularly in drug delivery.[1][2] Their unique morphology, characterized by a hollow core and a porous silica shell, offers a high surface area and large internal volume.[2] These features make them ideal carriers for therapeutic agents, allowing for high drug loading capacities and controlled release profiles.[2][3] The silica framework provides biocompatibility and can be readily functionalized for targeted delivery.[2][4]
The synthesis of monodisperse HSSs with tunable dimensions is crucial for their application.[5] Template-assisted synthesis is a widely adopted and effective strategy, where a sacrificial core is coated with a silica shell, followed by the removal of the core.[5][6] While various templates have been explored, the use of self-assembled surfactant micelles offers a facile and versatile "soft template" approach. This application note focuses on the use of n-octylamine hydrobromide as a templating agent in a sol-gel process to fabricate HSSs. N-octylamine, a primary amine, plays a dual role in this synthesis, acting as both a template for the hollow structure and a catalyst for the silica precursor's condensation.[7][8][9]
Mechanism of Template-Directed Synthesis: The Role of this compound
The formation of hollow silica spheres using this compound is a nuanced process rooted in colloidal and surface chemistry. The mechanism can be understood through the following key stages:
-
Micelle Formation as a Soft Template: In an aqueous alcohol solution, the amphiphilic this compound molecules self-assemble into spherical micelles above a critical micelle concentration. The hydrophobic octyl chains form the core of the micelle, while the hydrophilic amine head groups are oriented towards the aqueous phase. These micelles serve as the soft templates around which the silica shell will form.
-
Catalysis of Silica Precursor Hydrolysis and Condensation: The synthesis is typically conducted under basic conditions, often with the addition of ammonia, which catalyzes the hydrolysis of a silica precursor like tetraethyl orthosilicate (TEOS).[10][11][12] The primary amine group of n-octylamine can also act as a base catalyst, promoting the sol-gel reaction.[7][8] This catalytic activity is crucial for the controlled deposition of silica onto the template surface.
-
Silica Shell Deposition: The hydrolyzed silica species (silicic acid) are negatively charged and are electrostatically attracted to the positively charged surface of the this compound micelles. This interaction facilitates the condensation of silica oligomers onto the micellar surface, gradually forming a coherent silica shell. The thickness of this shell can be controlled by adjusting the concentration of the silica precursor.[13][14]
-
Template Removal to Create the Hollow Core: The final step involves the removal of the this compound template from the core-shell structure. This is typically achieved through one of two primary methods:
-
Calcination: This involves heating the core-shell particles at high temperatures (e.g., 500-550 °C) to burn off the organic template.[12][15][16][17] While effective, calcination can sometimes lead to the shrinkage of the silica framework and a reduction in surface silanol groups, which are important for subsequent functionalization.[18][19][20][21]
-
Solvent Extraction: This method uses a solvent, such as ethanol or an acidic ethanol solution, to wash away the template.[15][18] Solvent extraction is a milder technique that can better preserve the integrity of the silica shell and its surface chemistry.[18][19]
-
The interplay between the n-octylamine concentration, the amount of silica precursor, and the reaction conditions dictates the final size, shell thickness, and porosity of the hollow silica spheres.[22]
Visualizing the Synthesis Workflow
The overall process for synthesizing hollow silica spheres using an this compound template is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis of hollow silica spheres.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of hollow silica spheres with a diameter of approximately 100-200 nm. Researchers should note that precise control over particle size and shell thickness will require optimization of the reactant concentrations.
Materials:
-
This compound (C8H17NH2·HBr)
-
Tetraethyl orthosilicate (TEOS, Si(OC2H5)4)
-
Ethanol (99.5%)
-
Ammonia aqueous solution (25-28%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Temperature-controlled oil bath or heating mantle
-
Centrifuge
-
Tube furnace (for calcination) or sonicator (for solvent extraction)
Procedure:
-
Template Solution Preparation:
-
In a round-bottom flask, dissolve a specific amount of this compound in a mixture of ethanol and deionized water with vigorous stirring. The concentration of n-octylamine will influence the size of the resulting hollow spheres.
-
-
Initiation of Silica Coating:
-
To the template solution, add a calculated amount of ammonia solution to act as a catalyst.
-
Subsequently, add the silica precursor, TEOS, dropwise to the solution while maintaining vigorous stirring. The amount of TEOS will determine the thickness of the silica shell.[13]
-
-
Reaction and Aging:
-
Allow the reaction to proceed for a set period (e.g., 2-6 hours) at a controlled temperature (e.g., room temperature to 40°C) under continuous stirring.[7][8] During this time, the silica shell will form and solidify.
-
After the initial reaction, the solution can be aged for an extended period (e.g., 12-24 hours) without stirring to ensure complete condensation of the silica.
-
-
Particle Collection and Washing:
-
Collect the resulting core-shell silica particles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove any unreacted reagents.
-
-
Template Removal:
-
Method A: Calcination:
-
Dry the washed particles in an oven.
-
Calcine the dried powder in a tube furnace at a temperature of 550°C for 4-6 hours with a controlled heating rate to completely remove the this compound template.[16]
-
-
Method B: Solvent Extraction:
-
Resuspend the washed particles in an acidic ethanol solution (e.g., ethanol with HCl).
-
Sonicate the suspension for an extended period or stir at an elevated temperature to facilitate the removal of the template.
-
Collect the hollow silica spheres by centrifugation and wash them thoroughly with ethanol and water.
-
-
Characterization of Hollow Silica Spheres
A comprehensive characterization of the synthesized hollow silica spheres is essential to confirm their morphology, size, and porosity.
Key Characterization Techniques:
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the hollow structure, allowing for the measurement of particle diameter and shell thickness.[10] |
| Scanning Electron Microscopy (SEM) | Offers information on the surface morphology, size distribution, and monodispersity of the particles.[10] |
| Brunauer-Emmett-Teller (BET) Analysis | Determines the specific surface area and pore size distribution of the porous silica shell.[10] |
| X-ray Diffraction (XRD) | Confirms the amorphous nature of the synthesized silica. |
| Thermogravimetric Analysis (TGA) | Can be used to verify the complete removal of the organic template after calcination or solvent extraction.[11] |
Applications in Drug Delivery
The unique properties of hollow silica spheres make them highly promising for various applications in drug delivery.[1][2][3]
-
High Drug Loading Capacity: The large hollow interior can accommodate a significant amount of therapeutic molecules.[4]
-
Controlled and Sustained Release: The porous silica shell can be tailored to control the diffusion rate of the encapsulated drug, enabling sustained release profiles.[1][2]
-
Targeted Delivery: The surface of the silica spheres can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, such as tumors.[4] This enhances therapeutic efficacy while minimizing off-target side effects.
-
Biocompatibility: Silica is generally considered biocompatible and can be degraded into non-toxic silicic acid in the body.[2]
Conclusion
The use of this compound as a templating agent provides a straightforward and effective method for the synthesis of hollow silica spheres. By carefully controlling the reaction parameters, researchers can produce HSSs with desired sizes and shell thicknesses, making them a versatile platform for advanced drug delivery systems and other biomedical applications. The protocols and characterization techniques outlined in this application note serve as a comprehensive guide for scientists and professionals in the field.
References
- 1. Hollow silica nanocontainers as drug delivery vehicles. | Semantic Scholar [semanticscholar.org]
- 2. Hollow mesoporous silica nanoparticles for drug formulation and delivery: Opportunities for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functionalized Hollow Mesoporous Silica Nanoparticles for Tumor Vasculature Targeting and PET Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hollow Silica Nano and Micro Spheres with Polystyrene Templating: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From silicon to silica: a green chemistry approach for hollow sphere nanoparticle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hollow Silica Particles: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Porous Hollow Organosilica Particles with Tunable Shell Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for the growth of uniform silica shells on different size and morphology upconversion nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Template removal from mesoporous silicas using different methods as a tool for adjusting their properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. core.ac.uk [core.ac.uk]
- 17. web.science.uu.nl [web.science.uu.nl]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chain length of bioinspired polyamines affects size and condensation of monodisperse silica particles - PMC [pmc.ncbi.nlm.nih.gov]
Role of N-Octylamine hydrobromide in the directed self-assembly of block copolymers
Application Note & Protocol
Topic: The Role of N-Octylamine Hydrobromide in the Directed Self-Assembly of Block Copolymers
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Mastering Perpendicular Orientation in Block Copolymer Films with this compound
Foundational Concepts: The Challenge of Orientation in Block Copolymer Self-Assembly
Block copolymers (BCPs) are a cornerstone of bottom-up nanofabrication, prized for their ability to spontaneously self-assemble into periodic nanostructures like lamellae and cylinders.[1] This process, known as directed self-assembly (DSA), is driven by the chemical incompatibility of the covalently linked polymer blocks (e.g., polystyrene and poly(methyl methacrylate) in PS-b-PMMA). The resulting domain size is governed by the polymer's molecular weight and the Flory-Huggins interaction parameter (χ), which quantifies the repulsion between the blocks.[2]
For applications in lithography, semiconductor manufacturing, and advanced materials, achieving a specific orientation of these domains is paramount. Perpendicular orientation, where lamellae or cylinders are aligned normal to the substrate, is essential for transferring patterns into an underlying material.[3] However, achieving this is a significant challenge. Interfacial energies at the substrate and the free surface (air interface) often favor one block over the other, causing the domains to lie parallel to the surface, which is unsuitable for most pattern transfer processes.[4]
Traditional methods to enforce perpendicular orientation involve complex and often process-specific steps, such as grafting a neutral polymer brush to the substrate or applying a top coat to balance interfacial energies.[5][6] These methods, while effective, add cost and processing complexity.
The this compound (OAm-HBr) Method: A Simple, Additive-Based Solution
A more streamlined approach involves the use of small molecule additives that are blended directly into the BCP solution. This compound (OAm-HBr), a simple ionic salt, has emerged as a powerful yet straightforward additive for controlling BCP morphology. Its primary role is to modulate the intermolecular and interfacial interactions within the thin film, creating conditions that favor the desired perpendicular orientation without the need for elaborate surface modifications.
Mechanism of Action: How OAm-HBr Directs Perpendicular Assembly
The efficacy of OAm-HBr lies in its dual-function nature as an ionic salt with an amphiphilic character. The mechanism can be understood through two primary effects:
-
Selective Segregation and Enhancement of Segregation Strength: The ionic nature of OAm-HBr makes it preferentially soluble in the more polar block of the BCP. In the case of the workhorse PS-b-PMMA system, the hydrobromide salt selectively segregates into the PMMA domains. This localized doping of the PMMA domain with a salt effectively increases the chemical difference between the PS and PMMA blocks.[2] Thermodynamically, this increases the effective Flory-Huggins interaction parameter (χ_eff_), strengthening the driving force for microphase separation.[7][8] This enhanced segregation can lead to sharper interfaces and improved long-range order.
-
Interfacial Energy Neutralization: The primary driver for perpendicular orientation is the neutralization of interfacial energies. The octylammonium cation (C₈H₁₇NH₃⁺) possesses a hydrophilic, charged head group and a hydrophobic, eight-carbon tail. During spin coating and annealing, the OAm-HBr molecules can migrate to the film's interfaces (substrate and air). At these interfaces, the amphiphilic ions arrange themselves to screen the preferential interactions of the substrate and air. For instance, the charged head can interact favorably with a polar substrate (like native silicon oxide), while the hydrophobic tail presents a more neutral surface to the BCP blocks. This self-assembled ionic layer effectively balances the interfacial tension for both the PS and PMMA blocks, removing the energetic penalty for perpendicular orientation and allowing it to become the dominant morphology.[9]
Diagram: Mechanism of OAm-HBr in Promoting Perpendicular Orientation
Application & Protocol: Achieving Perpendicular Lamellae in PS-b-PMMA Films
This section provides a foundational protocol for using OAm-HBr to induce perpendicular orientation in lamellar PS-b-PMMA thin films. The parameters provided are typical for BCP self-assembly and should serve as an excellent starting point for process optimization.
I. Materials & Reagents
-
Block Copolymer: Lamellar-forming Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA). A typical example is a symmetric BCP with a total molecular weight (Mn) of ~50-100 kg/mol .
-
Additive: this compound (OAm-HBr, ≥98% purity).
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or Toluene.
-
Substrates: Silicon wafers with a native oxide layer.
II. Core Experimental Parameters for Optimization
The success of this method hinges on fine-tuning the balance between BCP concentration, additive loading, and thermal annealing conditions. The following table outlines the critical variables and their typical ranges.
| Parameter | Typical Range | Rationale & Field Insights |
| BCP Concentration | 1.0 - 2.5 wt% in solvent | Controls film thickness. Thickness should be commensurate with the BCP's natural period (L₀) for optimal ordering. |
| OAm-HBr Loading | 0.1 - 2.0 wt% (relative to BCP mass) | This is the most critical parameter. Too little OAm-HBr will be insufficient to neutralize interfaces. Too much can disrupt the BCP morphology entirely. Start with a concentration sweep (e.g., 0.25, 0.5, 1.0 wt%). |
| Spin Speed | 2000 - 4000 rpm | Used in conjunction with BCP concentration to precisely control the final film thickness. |
| Annealing Temperature | 190 - 230 °C | Must be well above the glass transition temperature (T_g) of both blocks to ensure chain mobility. The presence of the salt may slightly alter the optimal temperature compared to the pure BCP. |
| Annealing Time | 5 min - 2 hours | Shorter times may not be sufficient for achieving thermodynamic equilibrium. Longer times can risk film degradation. A 30-minute anneal is a robust starting point. |
III. Step-by-Step Protocol
-
Substrate Preparation:
-
Cleave silicon wafers into appropriately sized pieces.
-
Clean the substrates via sonication in a sequence of acetone, then isopropanol (10 minutes each).
-
Dry the substrates thoroughly under a stream of dry nitrogen.
-
Optional: Perform a brief oxygen plasma treatment or piranha clean to ensure a consistent, hydrophilic silicon oxide surface.
-
-
Solution Formulation:
-
Prepare a stock solution of the PS-b-PMMA in your chosen solvent (e.g., 1.5 wt% in PGMEA).
-
Prepare a separate, more concentrated stock solution of OAm-HBr in the same solvent.
-
Create a series of working solutions by adding the required volume of the OAm-HBr stock solution to the BCP stock solution to achieve the desired final weight percentage relative to the polymer.
-
Allow all solutions to stir or gently agitate overnight to ensure complete dissolution and homogeneity.
-
-
Film Deposition (Spin Coating):
-
Filter the BCP/OAm-HBr solution through a 0.2 µm PTFE syringe filter immediately before use.
-
Deposit the solution onto the center of the prepared silicon substrate.
-
Spin coat at a speed determined from your optimization tests (e.g., 3000 rpm for 60 seconds) to achieve the target film thickness.
-
-
Thermal Annealing:
-
Preheat a vacuum oven or hot plate in a nitrogen-filled glovebox to the desired annealing temperature (e.g., 210 °C).
-
Place the spin-coated substrates into the oven or onto the hot plate.
-
Anneal for the specified duration (e.g., 30 minutes).
-
After annealing, remove the samples and allow them to cool to room temperature.
-
-
Characterization:
-
Morphology Verification: Use Atomic Force Microscopy (AFM) in tapping mode to image the surface topography. Perpendicular lamellae will appear as a "fingerprint" pattern.
-
Pattern Transfer (Optional): To confirm the through-film nature of the perpendicular domains, selectively etch one block. For PS-b-PMMA, the PMMA block can be removed using a brief oxygen plasma reactive ion etch (RIE).[10]
-
Post-Etch Analysis: Image the etched sample with Scanning Electron Microscopy (SEM) to confirm the formation of a nanopatterned template.
-
Diagram: Experimental Workflow
Troubleshooting and Expert Insights
-
Problem: In-plane (parallel) domains are still observed.
-
Cause: The OAm-HBr concentration is likely too low to fully neutralize the interfacial energies.
-
Solution: Systematically increase the OAm-HBr loading in 0.25 wt% increments.
-
-
Problem: Disordered or micellar morphology instead of lamellae.
-
Cause: The OAm-HBr concentration is too high, disrupting the BCP's natural phase behavior.
-
Solution: Decrease the OAm-HBr concentration. This highlights the existence of a critical processing window.
-
-
Problem: Poor long-range order ("fingerprint" pattern has many defects).
-
Cause: Annealing time may be too short, or the temperature is not optimal for chain mobility.
-
Solution: Increase the annealing time (e.g., to 1-2 hours) or perform a temperature sweep (e.g., ±10-20 °C around your initial setpoint).
-
Conclusion
The use of this compound as a simple additive represents a significant process simplification for achieving the technologically crucial perpendicular orientation in block copolymer thin films. By leveraging its ability to selectively segregate and neutralize interfacial energies, researchers can bypass more complex surface modification techniques. This method provides a cost-effective, robust, and highly tunable platform for the directed self-assembly of BCPs, accelerating research and development in nanolithography, high-density data storage, and the fabrication of advanced functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perpendicular orientation of microdomains in PS-b-PMMA thin films on the PS brushed substrates - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. Alignment of perpendicular lamellae in block copolymer thin films by shearing - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Controlling orientation and functionalization in thin films of block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.rit.edu [repository.rit.edu]
Synthesis of N-Octylamine Hydrobromide Stabilized Gold Nanoparticles: An Application Note and Detailed Protocol
Introduction: The Significance of Amine-Functionalized Gold Nanoparticles
Gold nanoparticles (AuNPs) have garnered immense interest across various scientific disciplines, particularly in biomedicine and drug development, owing to their unique optical and electronic properties, biocompatibility, and high surface area-to-volume ratio.[1][2][3] The ability to functionalize the surface of AuNPs allows for the precise tuning of their physicochemical characteristics and enables their conjugation with therapeutic agents, targeting ligands, and imaging probes.[4] Among the various surface modifications, the use of amine-containing ligands is particularly advantageous for creating positively charged nanoparticles that can readily interact with negatively charged biological molecules such as DNA and cell membranes, and for subsequent covalent modification.[5][6]
This application note provides a detailed protocol for the synthesis of gold nanoparticles stabilized with N-Octylamine hydrobromide. This method leverages the dual role of the alkylamine as a capping agent to control nanoparticle growth and stability, while the hydrobromide counter-ion introduces halide ions known to influence nanoparticle morphology.[7][8][9] We will delve into the rationale behind the experimental steps, offering insights into the chemical mechanisms at play, and provide a comprehensive guide for the characterization of the resulting nanoparticles.
Mechanism and Rationale: The Role of this compound
The synthesis of this compound stabilized gold nanoparticles is based on the reduction of a gold precursor in the presence of the alkylammonium salt. In this protocol, we will adapt a method that utilizes the thermal decomposition of a gold(I)-alkylamine complex, a technique that offers excellent control over nanoparticle size without the need for harsh reducing agents.[1][2]
N-Octylamine as a Stabilizing Agent: The primary role of N-octylamine is to act as a capping ligand. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the gold surface, forming a protective layer that prevents uncontrolled aggregation and Ostwald ripening.[6][10] The length of the alkyl chain (C8 in this case) provides steric hindrance, further contributing to the colloidal stability of the nanoparticles in organic solvents.
The Influence of Hydrobromide: The presence of bromide ions (Br-) from the hydrobromide salt is a critical factor that can significantly influence the final morphology of the gold nanoparticles. Halide ions, particularly bromide, are known to act as shape-directing agents in the synthesis of anisotropic gold nanostructures, such as nanorods and nanocubes.[7][8][9][11] This is attributed to the preferential adsorption of bromide ions onto specific crystallographic facets of the growing gold nanocrystals, which alters the relative growth rates of these facets.[12][13][14] While this protocol is designed to primarily produce spherical nanoparticles, the presence of bromide may lead to a slight increase in the aspect ratio of the particles or the formation of a small population of non-spherical structures. This is a key consideration for researchers aiming for specific nanoparticle morphologies.
Experimental Protocol
This protocol is designed to be a self-validating system, where successful synthesis can be confirmed through a series of characterization steps.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Gold(I) Chloride | AuCl | 99.9% | Sigma-Aldrich |
| This compound | C₈H₁₇NH₂·HBr | ≥98% | Sigma-Aldrich |
| Chloroform | CHCl₃ | Anhydrous, ≥99% | Sigma-Aldrich |
| Acetone | C₃H₆O | ACS reagent, ≥99.5% | Fisher Scientific |
| Ethanol | C₂H₅OH | 200 proof | Decon Labs |
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Gold compounds and organic solvents should be handled with care.
Synthesis Procedure
The following workflow outlines the key steps in the synthesis of this compound stabilized gold nanoparticles.
Step-by-Step Methodology:
-
Preparation of the Gold Precursor Solution: In a clean, dry 50 mL round-bottom flask, add 23.2 mg of Gold(I) Chloride (AuCl, 0.1 mmol).
-
Addition of Stabilizer: To the flask, add 10 mL of anhydrous chloroform. The AuCl will not fully dissolve at this stage.
-
Formation of the Gold-Amine Complex: Add 42.4 mg of this compound (0.2 mmol) to the suspension. The molar ratio of amine to gold is 2:1. Stir the mixture vigorously at room temperature. The solution should become clear and colorless as the Au(I)-amine complex forms.
-
Nanoparticle Growth: Place the flask in a preheated oil bath at 60°C. Stir the solution continuously for 24 hours. A color change to pink or red should be observed, indicating the formation of gold nanoparticles.
-
Purification of Nanoparticles:
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
To precipitate the nanoparticles, add 20 mL of acetone to the solution and mix well. The solution should become cloudy.
-
Transfer the mixture to a centrifuge tube and centrifuge at 8000 rpm for 10 minutes.
-
Carefully decant and discard the supernatant.
-
To wash the nanoparticles, add 10 mL of ethanol to the pellet, resuspend by vortexing or sonication, and centrifuge again at 8000 rpm for 10 minutes.
-
Repeat the washing step two more times to ensure the removal of excess amine and byproducts.
-
-
Storage: After the final wash, discard the supernatant and allow the nanoparticle pellet to air dry briefly. Redissolve the purified this compound stabilized gold nanoparticles in a desired volume of chloroform for storage and further characterization.
Characterization of this compound Stabilized AuNPs
To validate the successful synthesis and to understand the properties of the nanoparticles, the following characterization techniques are recommended.
| Characterization Technique | Purpose | Expected Outcome |
| UV-Visible Spectroscopy | To confirm the formation of AuNPs and assess their size and dispersity. | A characteristic Surface Plasmon Resonance (SPR) peak between 520-540 nm for spherical AuNPs. The peak should be sharp and symmetric for monodisperse particles. |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the AuNPs. | Images showing spherical or near-spherical nanoparticles. The size distribution can be determined by measuring a significant number of particles. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the AuNPs in solution. | A narrow size distribution indicating good colloidal stability. The hydrodynamic diameter will be larger than the core size from TEM due to the organic capping layer. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of the N-octylamine capping agent on the gold surface and to determine the oxidation state of gold. | Peaks corresponding to Au 4f, C 1s, N 1s, and Br 3d. The Au 4f spectrum should show the presence of Au(0). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To verify the presence of the this compound on the nanoparticle surface. | Characteristic peaks for N-H and C-H stretching and bending vibrations from the octylamine ligand. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound stabilized gold nanoparticles. By understanding the distinct roles of the alkylamine as a stabilizer and the bromide ion as a potential shape-directing agent, researchers can effectively produce well-defined nanoparticles for a variety of applications in drug delivery, diagnostics, and materials science. The comprehensive characterization workflow ensures the quality and reproducibility of the synthesis, providing a solid foundation for further functionalization and application-specific studies.
References
- 1. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. air.unimi.it [air.unimi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bromide Causes Facet-Selective Atomic Addition in Gold Nanorod Syntheses | Chemistry [chem.duke.edu]
- 13. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting perovskite solar cell performance with N-Octylamine hydrobromide additive
Welcome to the technical support guide for troubleshooting perovskite solar cell (PSC) performance when using N-Octylamine hydrobromide (OAHB) as an additive. This center is designed for researchers and scientists to navigate the common challenges and nuances of incorporating long-chain alkylammonium halides into high-performance perovskite formulations. The guidance provided herein is based on established scientific principles and field-proven methodologies to help you diagnose issues and optimize your device fabrication protocols.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the use of OAHB.
Q1: What is the primary role of this compound (OAHB) in a perovskite solar cell?
A1: this compound is a multifunctional additive primarily used for defect passivation and stability enhancement. Its key roles are:
-
Surface and Grain Boundary Defect Passivation : The ammonium headgroup (-NH3+) of the octylammonium cation effectively passivates common electronic trap states, such as under-coordinated lead ions (Pb2+) and halide vacancies, which are abundant at the perovskite film's surface and grain boundaries.[1][2] This reduction in defect density minimizes non-radiative recombination, a primary cause of voltage loss.[3][4]
-
Moisture Resistance : The long, hydrophobic octyl chain (C8H17) forms a barrier against ambient moisture, a well-known initiator of perovskite degradation, thereby improving the device's long-term stability.[1][5]
-
Morphology and Crystallinity Control : As an additive, OAHB can influence the crystallization kinetics of the perovskite film, often leading to improved film quality with fewer pinholes.[6]
Q2: Should I add OAHB directly to my bulk perovskite precursor solution or use it as a post-deposition surface treatment?
A2: Both methods are valid and reported in the literature, but they achieve passivation through different mechanisms and can lead to different outcomes.
-
Bulk Additive : Incorporating OAHB into the precursor solution can influence the entire crystallization process, potentially improving bulk film quality. However, it can also be challenging to control the final location of the OAHB molecules.
-
Surface Treatment : Applying a dilute solution of OAHB in a solvent like isopropanol onto the cooled perovskite film is a more common and direct approach.[1] This method specifically targets the surface and grain boundaries, forming a 2D/quasi-2D passivation layer where it is most needed without significantly altering the bulk 3D perovskite properties.[2] This guide will primarily focus on the surface treatment method due to its targeted action and reproducibility.
Q3: My device performance decreased after adding OAHB. What is the most likely cause?
A3: The most common reason for a performance drop, particularly in short-circuit current (Jsc) and fill factor (FF), is an excessive concentration of OAHB. The long octyl chains, while hydrophobic, are electrically insulating. An overly thick or dense layer of octylammonium cations on the perovskite surface can hinder efficient charge extraction from the perovskite into the adjacent charge transport layer (CTL).[2]
Q4: How does OAHB differ from other common passivating agents like Octylammonium Iodide (OAI)?
A4: OAHB and OAI are structurally similar and serve the same primary functions. The key difference is the halide anion (Bromide vs. Iodide). The choice can subtly influence the resulting 2D/3D heterostructure, defect passivation chemistry, and energy level alignment at the interface. The anion in the additive can passivate halide vacancy defects, and using an iodide-based additive is often effective for passivating iodine vacancies in iodide-dominant perovskites.[7] However, bromide from OAHB can also be effective and may offer different effects on lattice strain or phase stability.
In-Depth Troubleshooting Guides
This section addresses specific performance issues with potential causes linked to OAHB and provides systematic protocols for resolution.
Issue 1: Low Open-Circuit Voltage (V_oc) or Fill Factor (FF)
A low V_oc is a direct indicator of significant non-radiative recombination, while a low FF often points to high series resistance, charge extraction barriers, or increased recombination.
Potential Cause: Ineffective or sub-optimal defect passivation.
Troubleshooting Protocol:
-
Verify OAHB Concentration : The concentration of the OAHB post-treatment solution is the most critical parameter. An incorrect concentration can lead to either incomplete passivation (too low) or charge transport barriers (too high).
-
Systematic Optimization : Prepare a series of OAHB solutions in isopropanol (e.g., 0.5, 1, 2, 4, 6 mg/mL). Fabricate a set of devices for each concentration alongside a control group (no OAHB treatment).
-
Characterize Performance : Measure the current-density-voltage (J-V) curves for all devices and analyze the key photovoltaic parameters.
-
Analyze the Trend : Plot V_oc, J_sc, FF, and Power Conversion Efficiency (PCE) as a function of OAHB concentration. You should observe a volcano-like trend where performance peaks at an optimal concentration.
Data Interpretation Table:
| OAHB Concentration | Typical V_oc Trend | Typical J_sc Trend | Typical FF Trend | Rationale |
| Too Low | Modest increase vs. control | No significant change | Modest increase | Insufficient OAHB molecules to passivate all surface defects. Recombination remains high. |
| Optimal | Maximum value | Near maximum value | Maximum value | Effective passivation of surface traps minimizes recombination, while the layer is thin enough not to impede charge extraction significantly.[1] |
| Too High | May plateau or slightly decrease | Significant decrease | Significant decrease | A thick, insulating layer of OAHB forms, increasing series resistance and creating an energy barrier for charge extraction, which harms J_sc and FF.[2] |
Workflow for OAHB Concentration Optimization:
Caption: Workflow for optimizing OAHB post-treatment concentration.
Issue 2: Poor Film Morphology (Pinholes, Hazy Appearance)
While OAHB is typically applied post-deposition, issues with the underlying perovskite film can prevent effective passivation.
Potential Causes:
-
Underlying Film Quality : The OAHB treatment cannot fix a fundamentally poor-quality perovskite film. Pinholes or high surface roughness will lead to shunting paths and inconsistent passivation.[8]
-
Solvent Incompatibility : The solvent used for the OAHB solution (e.g., isopropanol) might be damaging the underlying perovskite film if not applied correctly (e.g., if the film is not fully cooled or crystallized).
-
Precursor Solution Aging : If OAHB is used as a bulk additive, its reactivity with solvents like DMF can alter the precursor chemistry over time, leading to inconsistent film formation.[9][10]
Troubleshooting Protocol:
-
Characterize the Baseline Film : Before applying OAHB, analyze your control perovskite film using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). Ensure it is pinhole-free with uniform grain structure.[11] If issues are present, optimize the perovskite deposition and annealing protocol first.
-
Ensure Proper Application : Allow the perovskite film to cool completely to room temperature after annealing before spin-coating the OAHB solution. This minimizes the risk of the solvent dissolving the perovskite.
-
Use Fresh Solutions : If using OAHB as a bulk additive, always prepare the perovskite precursor solution fresh before use to avoid complications from aging effects.[10]
-
Check Raw Material Purity : Impurities in precursors, such as Pb(OH)I in PbI2, can severely disrupt perovskite crystallization and morphology, a problem that additives cannot solve.[12]
Issue 3: Poor Long-Term Device Stability Despite OAHB Treatment
The device degrades quickly in ambient air or under continuous operation (light/heat).
Potential Causes:
-
Incomplete or Non-Uniform Passivation : An uneven application of the OAHB solution can leave areas of the perovskite film exposed, which then act as nucleation sites for degradation.
-
Thermal Instability : While the perovskite itself is more stable, the organic OAHB layer or the interfaces it modifies could introduce new thermal degradation pathways under operational stress.[3]
-
Chemical Reactivity : Amines are known to be chemically reactive. Undesired side reactions at the interface, though less common in post-treatment, could compromise the layers.[10]
Troubleshooting Protocol:
-
Optimize Spin-Coating Parameters : Vary the spin speed and time for the OAHB application to ensure a uniform and complete coating. Higher spin speeds can lead to thinner, more uniform layers.
-
Conduct Stability Studies : Compare the stability of your optimized OAHB-treated devices with control devices under controlled conditions (e.g., 85°C in an inert atmosphere, or continuous 1-sun illumination). This will decouple moisture-induced degradation from thermal or light-induced degradation.[13][14]
-
Interface Characterization : Use techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the octylammonium functional groups on the treated film surface.[1] This validates that the passivation layer has been successfully deposited.
Logical Troubleshooting Flow for Low PCE:
Caption: Decision tree for troubleshooting low PCE in OAHB-treated devices.
References
- 1. Development of Perovskite (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3 Solar Cells via n-Octylammonium Iodide Surface Passivation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: N-Octylamine Hydrobromide (OABr) Treatment for Perovskite Film Enhancement
Welcome to the technical support center for perovskite film quality enhancement using N-Octylamine hydrobromide (OABr). This guide is designed for researchers and scientists in materials science and photovoltaics. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of OABr treatment.
Q1: What is this compound (OABr) and why is it used in perovskite fabrication?
A: this compound (OABr) is an organic ammonium salt.[1][2] It consists of a long, hydrophobic octyl chain (C8H17) and an ammonium head group (-NH3+) with a bromide counter-ion. In perovskite research, it is primarily used as a surface passivation agent.[3][4] The long-chain alkylammonium salt is introduced to the perovskite film to passivate defects, control crystallization, and improve the overall stability and efficiency of perovskite solar cells (PSCs).[5][6]
Q2: What are the primary mechanisms by which OABr treatment improves perovskite film quality?
A: OABr treatment improves film quality through several key mechanisms:
-
Defect Passivation: The primary role of OABr is to passivate defects, especially at the surface and grain boundaries of the polycrystalline perovskite film.[7][8] The ammonium head groups (-NH3+) can interact with undercoordinated lead ions (Pb2+) and fill halide vacancies, which are common sources of non-radiative recombination.[9][10] This reduction in trap states leads to a significant increase in the open-circuit voltage (Voc) and overall device efficiency.[3][5]
-
Controlled Crystallization & Grain Growth: When added to the antisolvent during perovskite deposition, OABr can modulate the crystallization process, leading to larger, more uniform grains and higher crystallinity.[5] Larger grains reduce the density of grain boundaries, which are hotspots for defects and charge recombination.
-
Enhanced Hydrophobicity: The long, nonpolar octyl chains of the OABr molecules orient away from the perovskite surface, creating a hydrophobic "umbrella."[5][6] This significantly improves the film's resistance to degradation from ambient humidity, a critical factor for long-term device stability.[5][13]
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section is formatted to address specific problems you may encounter in the lab.
Q3: My device's open-circuit voltage (Voc) is lower than expected after OABr treatment. What went wrong?
A: A low Voc is typically a sign of significant non-radiative recombination, which OABr is meant to suppress. If Voc is still low, consider these possibilities:
-
Suboptimal OABr Concentration: Too little OABr will result in incomplete passivation. Conversely, excessive OABr can be detrimental. High concentrations can lead to the formation of a thick, insulating 2D layer that impedes charge extraction, or it may introduce other defects.[14] One study found an optimal concentration of 0.1 mg/mL when used in the antisolvent, with performance dropping sharply at 0.25 mg/mL.[14]
-
Incomplete Reaction/Passivation: The post-treatment annealing step is critical. Insufficient time or temperature may prevent the OABr from effectively interacting with and passivating surface defects. A typical post-passivation annealing step is 100°C for 10 minutes.[15]
-
Degraded OABr Solution: Ensure your OABr solution (typically in isopropanol) is fresh. Old solutions may have absorbed moisture or degraded, reducing their effectiveness.
Q4: I'm observing pinholes or poor surface coverage in my perovskite film after treatment. How can I fix this?
A: This issue often relates to the solvent system and the wettability of the perovskite surface.
-
Poor Wettability: The solvent used for the OABr solution (commonly isopropanol) must be able to wet the perovskite surface uniformly. If the solution beads up, it will lead to non-uniform treatment and potential damage to the underlying film. Some researchers have explored using different organic salts to explicitly improve substrate wettability before perovskite deposition.[16]
-
Solvent Damage: The solvent for the OABr treatment should be orthogonal to the perovskite film, meaning it should not dissolve or damage the underlying 3D perovskite. Isopropanol is widely used for this reason. If you suspect damage, try reducing the spin-coating time or increasing the spin speed to remove the solvent more quickly.
Q5: The short-circuit current density (Jsc) of my device decreased after OABr treatment. Why?
A: A decrease in Jsc suggests an issue with charge extraction or light absorption.
-
Insulating Layer Formation: As mentioned, an excessively thick 2D perovskite layer formed by a high concentration of OABr can act as an insulating barrier, preventing efficient charge carrier transport from the perovskite to the charge transport layer.[14] This increases series resistance and reduces Jsc.
-
Interfacial Energy Level Misalignment: While OABr generally improves band alignment, a non-optimal treatment could potentially create an energy barrier at the interface, hindering charge extraction.[7]
Q6: My OABr-treated devices show poor long-term stability despite initial high performance. What is the cause?
A: While OABr is known to enhance stability, failure can still occur.
-
Incomplete Coverage: If the passivation layer is not uniform, unprotected areas of the perovskite film will remain vulnerable to degradation from moisture and oxygen.[5]
-
Ion Migration: OABr treatment can suppress ion migration, but it may not eliminate it entirely. Under prolonged operational stress (light and heat), mobile ions can still accumulate at interfaces, leading to device degradation.[17]
-
Underlying Film Quality: OABr is a surface treatment; it cannot fix major defects within the bulk of the perovskite film. If the initial film quality is poor (e.g., high density of bulk defects, significant residual PbI2), the device will have inherently poor stability.[8][18]
Part 3: Protocols & Data
Experimental Protocol: OABr Surface Passivation
This protocol is a generalized procedure based on common practices in the literature.[4][15] Optimization for your specific perovskite composition and device architecture is necessary.
-
Prepare OABr Solution: Dissolve this compound in anhydrous isopropanol (IPA) to a concentration of 1-2 mg/mL. Gently warm and stir until fully dissolved. Note: The optimal concentration must be determined experimentally.
-
Fabricate 3D Perovskite Film: Deposit your 3D perovskite film on the substrate (e.g., via spin-coating) and perform the requisite thermal annealing (e.g., 100-150°C for 10-30 minutes) to achieve full crystallization.[19][20] Allow the film to cool to room temperature.
-
Apply OABr Solution: Transfer the substrate into an inert atmosphere (e.g., a nitrogen-filled glovebox). Dispense ~50 µL of the OABr/IPA solution onto the center of the spinning perovskite film. A typical spin-coating program is 4000-5000 rpm for 30 seconds.[21]
-
Post-Treatment Annealing: Immediately transfer the substrate to a hotplate within the glovebox and anneal at 100°C for 10 minutes.[15] This step drives off the IPA and promotes the reaction between the OABr and the perovskite surface.
-
Complete Device Fabrication: After cooling, proceed with the deposition of the subsequent layers of your solar cell (e.g., hole transport layer, metal electrode).
Visualization of Experimental Workflow
Caption: Workflow for OABr surface treatment of perovskite films.
Visualization of Passivation Mechanism
Caption: OABr molecule passivating defects at a perovskite grain boundary.
Table 1: Summary of OABr Treatment Parameters and Outcomes
| Perovskite Type | OABr Application Method | OABr Concentration | Post-Anneal | Key Outcome | Reference |
| Quadruple Cation | In antisolvent (chlorobenzene) | 0.1 mg/mL | N/A (part of film formation) | PCE ↑ from 17.73% to 20.40%; Voc ↑ to 1.16V; Enhanced humidity/heat stability. | Tzoganakis et al.[5] |
| CsPbBr3 (all-inorganic) | Surface spin-coating (IPA) | Not specified | Not specified | PCE ↑ from 4.12% to 5.44%; Voc ↑ from 1.17V to 1.34V. | Kim et al.[3] |
| (unspecified) | Surface spin-coating (with GuaBr) | 1:1 volume ratio with GuaBr | 100°C for 10 min | PCE ↑ from 21.37% to 23.13%; Voc of 1.21V achieved. | Mozaffari et al.[15][22] |
| (MACl)₀.₃₃FA₀.₉₉MA₀.₀₁Pb(...)₃ | Surface spin-coating (OAI) | 2 mg/mL | Not specified | PCE ↑ from 18.8% to 20.2%; Reduced trap density. | El-Adl et al. (OAI used)[6] |
References
- 1. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 2. This compound | 14846-47-0 | TCI AMERICA [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient approach for controlling the crystallization, strain, and defects of the perovskite film in hybrid perovskite solar cells through antisol ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00435J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Deeper Insight into the Role of Organic Ammonium Cations in Reducing Surface Defects of the Perovskite Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.techscience.cn [cdn.techscience.cn]
- 13. Organic ammonium salt surface treatment stabilizing all-inorganic CsPbI<sub>2</sub>Br perovskite [wulixb.iphy.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 16. researchgate.net [researchgate.net]
- 17. light.utoronto.ca [light.utoronto.ca]
- 18. Buried Interface Passivation Using Organic Ammonium Salts for Efficient Inverted CsMAFA Perovskite Solar Cell Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: N-Octylamine Hydrobromide Degradation in Solution
Welcome to the technical support center for n-octylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling this compound in solution. Understanding its degradation pathways and byproducts is critical for ensuring the accuracy, reproducibility, and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the hydrobromide salt of the primary aliphatic amine, n-octylamine. It is a white to off-white crystalline solid soluble in water.[1][2] Its amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic ammonium headgroup, makes it useful as a cationic surfactant. It also serves as a precursor or component in the synthesis of more complex molecules, including in the fabrication of perovskite solar cells and other electronic materials.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution is influenced by several factors:
-
pH: The pH of the solution dictates the equilibrium between the protonated form (n-octylammonium ion) and the free base (n-octylamine). This equilibrium is crucial as the free base is generally more reactive.
-
Temperature: Elevated temperatures can provide the activation energy for degradation reactions, such as elimination and hydrolysis.
-
Light: Exposure to light, particularly UV radiation, can initiate photochemical degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the amine functional group.[1]
-
Presence of Other Reactive Species: Interactions with other components in a formulation can also impact stability.
Q3: What are the potential degradation pathways for this compound in solution?
Based on the chemistry of primary alkylammonium salts, several degradation pathways can be anticipated:
-
Hydrolysis: The n-octylammonium ion, the conjugate acid of a weak base (n-octylamine), can undergo hydrolysis in aqueous solutions, making the solution slightly acidic.[3][4] This equilibrium is generally not considered a degradation pathway in itself but can influence other reactions.
-
Thermal Degradation (Hofmann Elimination): At elevated temperatures, particularly under basic conditions, the n-octylammonium ion can undergo Hofmann elimination. This β-elimination reaction results in the formation of 1-octene and ammonia.[5][6][7][8]
-
Oxidative Degradation: In the presence of oxidizing agents, the primary amine group can be oxidized to various products, including the corresponding hydroxylamine, nitroso, and nitro compounds.[9][10] Further degradation can lead to the cleavage of the C-N bond, forming byproducts like octanal or octanoic acid.[11]
-
Photodegradation: Although specific studies on this compound are limited, alkylammonium salts can be susceptible to photodegradation. This can involve radical-mediated processes, potentially leading to the cleavage of the alkyl chain or transformation of the amine group.
Q4: What are the likely byproducts of this compound degradation?
Depending on the degradation pathway, the following byproducts may be formed:
| Degradation Pathway | Potential Byproducts |
| Thermal (Hofmann Elimination) | 1-Octene, Ammonia |
| Oxidation | N-octylhydroxylamine, 1-Nitrosooctane, 1-Nitrooctane, Octanal, Octanoic Acid |
| Photodegradation | Shorter-chain aldehydes and carboxylic acids, ammonia |
Q5: How can I minimize the degradation of this compound in my experiments?
To enhance the stability of your this compound solutions, consider the following preventative measures:
-
pH Control: Maintain the pH of the solution in a range where the protonated form (n-octylammonium ion) is predominant. Acidic conditions will favor the more stable ammonium form.
-
Temperature Control: Store solutions at recommended temperatures, typically in a cool, dark place. Avoid unnecessary exposure to high temperatures.
-
Light Protection: Store solutions in amber-colored vials or protect them from light to prevent photochemical degradation.
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Avoid Incompatible Materials: Do not store or mix this compound solutions with strong oxidizing agents.[1]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpected peaks in chromatogram during stability studies. | Degradation of this compound. | 1. Identify the degradation products: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose potential structures. 2. Review experimental conditions: Check for any deviations in pH, temperature, or light exposure that could have accelerated degradation. 3. Perform forced degradation studies: Systematically expose the this compound solution to stress conditions (acid, base, peroxide, heat, light) to confirm the identity of the degradation products.[8][11][12] |
| Loss of assay value over time. | Degradation of the parent compound. | 1. Implement a stability-indicating method: Ensure your analytical method can separate the intact drug from its degradation products.[6] 2. Re-evaluate storage conditions: Store samples at lower temperatures and protected from light. Consider storing under an inert atmosphere. |
| Phase separation or precipitation in the solution. | Formation of insoluble degradation products or change in pH leading to precipitation of the free base. | 1. Analyze the precipitate: Isolate and analyze the precipitate to determine its identity. 2. Monitor pH: Check the pH of the solution over time. A shift in pH could indicate degradation leading to the formation of acidic or basic byproducts. 3. Solubility check: Determine the solubility of n-octylamine free base in your solvent system. |
| Inconsistent analytical results. | Instability of the sample during the analytical run. | 1. Assess solution stability: Analyze the sample and standard solutions over a period that mimics the typical run time of your analytical method to ensure they are stable under the analytical conditions.[13] 2. Use a suitable diluent: The diluent for your samples and standards should be chosen to ensure the stability of this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][11][12][14]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis: After the specified stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a reversed-phase HPLC method for the analysis of this compound and its degradation products.[6][15]
1. Initial Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: As n-octylamine lacks a strong chromophore, direct UV detection can be challenging. Consider using a low wavelength (e.g., < 210 nm) or alternative detection methods like Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active agent. For method development with forced degradation samples, a Diode Array Detector (DAD) is useful for assessing peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject the unstressed and stressed samples from Protocol 1.
-
Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.
-
Ensure the method is specific, linear, accurate, and precise by performing method validation according to ICH guidelines.[16][17][18]
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound in solution.
Experimental Workflow for Stability Testing
Caption: Workflow for investigating the stability of this compound.
References
- 1. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]
- 3. Primary biodegradation of amine oxide and quaternary ammonium amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 5. Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Biodegradability and ecotoxicity of amine oxide based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jespublication.com [jespublication.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
Optimizing annealing temperature for perovskite films containing N-Octylamine hydrobromide
Technical Support Center: Perovskite Films with N-Octylamine Hydrobromide
Welcome to the technical support guide for optimizing perovskite films incorporating this compound (OABr). This resource is designed for researchers and scientists working on perovskite-based optoelectronics. Here, we address common challenges and fundamental questions related to the crucial thermal annealing step, providing field-proven insights and actionable protocols to enhance your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles behind using this compound and the critical role of thermal annealing.
Q1: What is the primary role of this compound (OABr) in perovskite films?
A: this compound is primarily used as a surface passivating agent.[1][2] Its long, hydrophobic octyl chains and bromide ions work to cure defects in the perovskite crystal structure, particularly at the surface and grain boundaries.[3][4]
-
Mechanism of Action: When applied to a 3D perovskite film (like MAPbI₃ or FAPbI₃), the bulky octylammonium cations interact with the surface to form a thin, 2D or quasi-2D perovskite layer.[2][5] This layer effectively "heals" common defects such as uncoordinated lead ions (Pb²⁺) and halide vacancies, which are notorious sites for non-radiative recombination—a major loss pathway in perovskite solar cells.[4][6] By reducing these defects, the energy loss is minimized, often leading to a significant increase in the open-circuit voltage (Voc) of the device.[1]
-
Enhanced Stability: The long alkyl chains of the octylamine are hydrophobic (water-repelling).[2][7] The formation of a 2D/3D structure makes the perovskite film's surface more resistant to degradation from ambient humidity, thereby improving the long-term stability of the device.[1][2]
Q2: Why is the thermal annealing step so critical for perovskite films containing OABr?
A: Thermal annealing is a critical heat treatment process that serves multiple functions: it drives the crystallization of the primary 3D perovskite film and is essential for the proper formation of the OABr-based 2D passivation layer.[8][9][10] The temperature and duration of annealing directly control the final film quality and, consequently, the device's performance and stability.[11][12]
-
Crystallization and Morphology: Annealing provides the thermal energy needed to remove residual solvents from the precursor ink and convert the intermediate phase into a crystalline perovskite structure.[8][12] This process dictates the film's morphology, including grain size and the presence of pinholes.[11][13]
-
Passivation Layer Formation: When OABr is applied to the surface of the 3D perovskite (a common method), a second annealing step is typically required.[10] This step facilitates the reaction and self-assembly of the octylammonium cations at the surface, ensuring the formation of a uniform and effective 2D passivation layer.[14][15] Insufficient thermal energy can lead to incomplete or non-uniform layer formation, negating the benefits of the additive.
Q3: How does the annealing temperature specifically affect the 2D/3D heterostructure and overall film quality?
A: The annealing temperature is arguably the most critical parameter in this process. It must be high enough to drive the desired reactions but not so high as to cause decomposition.[12]
-
Under-annealing (Too Low Temperature/Short Time): This can result in incomplete solvent removal and poor crystallization of the 3D perovskite, leading to small grains and numerous pinholes.[9][11] Furthermore, the 2D passivation layer may not form completely, leaving surface defects unpassivated.[14] This is often indicated by a significant peak corresponding to lead iodide (PbI₂) in X-ray diffraction (XRD) analysis, signifying an incomplete conversion of precursors.[12][16]
-
Optimal Annealing: At the right temperature, the film achieves high crystallinity with large, well-interconnected grains and minimal pinholes.[8] This optimal temperature also promotes the formation of a well-ordered 2D passivation layer on top of the 3D structure, effectively reducing defect density.[1][5]
-
Over-annealing (Too High Temperature/Long Time): Excessive heat can cause the perovskite film to decompose.[11] For common formulations like MAPbI₃, this often manifests as degradation back into PbI₂.[12] This not only creates defects but also compromises the film's light-absorbing properties and overall device performance.
Q4: What is a good starting point for the annealing temperature and duration when working with OABr?
A: A common and effective starting point for annealing perovskite films, particularly after the application of a passivation solution like OABr, is a two-step process. For many common perovskite formulations, an initial annealing of the 3D film is performed, followed by a second, often similar, annealing step after the OABr solution is deposited.[10]
A widely reported protocol involves annealing the film on a hotplate at 100 °C for 10-30 minutes .[10] However, the ideal conditions are highly dependent on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃, mixed-cation), the substrate, and the solvents used. For instance, formamidinium-based perovskites (FAPbI₃) often require higher temperatures (around 150°C) to achieve the stable alpha-phase.[11] It is always recommended to perform a systematic optimization study for your specific system.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing probable causes and solutions.
Q: My perovskite film has poor surface coverage and many pinholes. What's wrong?
-
Probable Cause: This issue is frequently linked to suboptimal annealing conditions or problems with the precursor deposition. The annealing temperature directly influences crystal growth and film formation.[8][11] If the temperature is too low or the time too short, the crystals do not have enough energy to grow large and coalesce into a dense film.
-
Solutions:
-
Optimize Annealing Temperature: Systematically increase the annealing temperature in increments of 10 °C (e.g., from 90 °C to 120 °C) and observe the film morphology using a Scanning Electron Microscope (SEM).
-
Increase Annealing Time: For a fixed temperature, try increasing the annealing duration. Continued thermal annealing can increase perovskite crystallinity and grain size.[8]
-
Check Deposition Technique: Ensure your spin-coating or blade-coating parameters are optimized. The OABr additive is known to slow crystallization, which can be leveraged to improve film quality.[15]
-
Verify Solvent/Antisolvent Strategy: The choice of antisolvent and the timing of its application are crucial for forming a uniform precursor film, which is a prerequisite for a good final film.[17]
-
Q: My device's Power Conversion Efficiency (PCE) is low, specifically the open-circuit voltage (Voc) is much lower than expected. Why?
-
Probable Cause: A low Voc is a classic symptom of high non-radiative recombination, which occurs at defect sites.[2][4] This indicates that the OABr passivation layer is not functioning correctly, likely due to improper formation during the post-annealing step.
-
Solutions:
-
Re-optimize Post-Annealing: The annealing step after OABr deposition is critical. Ensure the temperature and time are sufficient to drive the formation of the 2D capping layer. A common starting point is 100 °C for 10 minutes.[10]
-
Verify OABr Concentration: The concentration of the OABr solution is important. Too little may not provide full surface coverage, while too much can create an excessively thick, insulating 2D layer that impedes charge extraction.
-
Characterize the Surface: Use techniques like Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) to probe carrier dynamics. An effective passivation layer will typically lead to a higher PL intensity and a longer carrier lifetime.[1]
-
Q: My XRD analysis shows a significant PbI₂ peak after annealing. How can I fix this?
-
Probable Cause: A prominent PbI₂ peak (typically around 12.6°) indicates either incomplete conversion of the precursors to the perovskite phase or decomposition of the perovskite back into PbI₂.[12][16]
-
Solutions:
-
If Under-Annealed: This suggests the annealing temperature was too low or the time too short to fully convert the PbI₂ precursor. Try increasing the temperature or duration of the main annealing step.[12]
-
If Over-Annealed: If you are using high temperatures (e.g., >140 °C for MAPbI₃), you may be decomposing the perovskite.[12] In this case, reduce the annealing temperature or time.
-
Check Precursor Stoichiometry: While a small amount of excess PbI₂ is sometimes intentionally used to passivate certain defects, a large, unintended peak suggests a problem with either the precursor ratio or the conversion process.[16]
-
Q: The device degrades quickly when exposed to ambient conditions, despite using OABr. What could be the cause?
-
Probable Cause: While OABr is intended to improve stability by creating a hydrophobic surface, its effectiveness hinges on the formation of a dense, uniform passivation layer.[2][7] If the layer is incomplete or the underlying 3D film is of poor quality (e.g., full of pinholes), moisture can still penetrate and degrade the perovskite.
-
Solutions:
-
Confirm Film Quality: Use SEM and Atomic Force Microscopy (AFM) to confirm that your final film is dense and pinhole-free. The passivation layer should lead to a smoother surface.[5]
-
Hydrophobicity Test: A simple water contact angle measurement can verify the hydrophobicity of the surface. A successfully passivated film should exhibit a higher contact angle compared to a non-passivated one.[2]
-
Optimize the Entire Process: Stability is a function of the entire fabrication process. Ensure the quality of the underlying 3D perovskite is high before applying the passivation layer.
-
Section 3: Protocols & Data
Impact of Annealing Temperature on Film & Device Parameters
The following table summarizes the general trends observed when optimizing the annealing temperature for perovskite films. Exact values are system-dependent.
| Annealing Temp. | Grain Size | Film Morphology | Defect Density | Voc | PCE | Stability |
| Too Low (~70-80°C) | Small | Pinholes, poor coverage | High | Low | Low | Poor |
| Optimal (~100-120°C) | Large, compact | Dense, uniform film | Low | High | High | Good |
| Too High (>140°C) | May be large, but shows signs of decomposition | Surface roughening, PbI₂ formation | Increases due to decomposition | Decreases | Decreases | Poor |
Experimental Protocols
Protocol 1: Two-Step Thermal Annealing for OABr Surface Passivation
This protocol is a representative method for fabricating a 3D perovskite film followed by surface passivation with OABr.
-
Substrate Preparation: Clean FTO/ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol. Dry with nitrogen gas and treat with UV-Ozone for 15 minutes.
-
ETL Deposition: Deposit the electron transport layer (e.g., SnO₂) via spin-coating and anneal according to established literature procedures.
-
3D Perovskite Deposition:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the 3D perovskite precursor solution (e.g., FAPbI₃-based) onto the substrate.
-
During the spin-coating, dispense an antisolvent (e.g., chlorobenzene) to induce rapid crystallization.
-
First Annealing Step: Immediately transfer the substrate to a hotplate pre-heated to the desired temperature (e.g., 100-150 °C) and anneal for 20-30 minutes.[10] Allow the film to cool to room temperature.
-
-
OABr Passivation Layer Deposition:
-
Prepare a dilute solution of OABr in isopropanol (e.g., 1-2 mg/mL).
-
Deposit the OABr solution onto the cooled perovskite film via spin-coating (e.g., 4000 rpm for 30 s).
-
Second Annealing Step: Transfer the substrate back to the hotplate, pre-heated to 100 °C, and anneal for 10 minutes.[10] This step is crucial for forming the 2D passivation layer.
-
-
HTL and Electrode Deposition: Complete the device by depositing the hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., Gold/Silver) via thermal evaporation.
Visualizing the Workflow & Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient approach for controlling the crystallization, strain, and defects of the perovskite film in hybrid perovskite solar cells through antisol ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00435J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researching.cn [researching.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the formation and evolution of interdiffusion grown organolead halide perovskite thin films by thermal annealing - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Phase Segregation in Mixed-Halide Perovskites with N-Octylamine Hydrobromide
Welcome to the Technical Support Center. This guide is designed for researchers and scientists working with mixed-halide perovskites. It provides in-depth troubleshooting strategies and answers to frequently asked questions regarding photo-induced phase segregation, with a specific focus on the application and mechanism of N-Octylamine hydrobromide (OABr) as a mitigation agent.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core concepts of phase segregation and the role of this compound.
Q1: What is photo-induced phase segregation in mixed-halide perovskites?
A1: Photo-induced phase segregation is a critical instability issue observed in mixed-halide perovskites, such as those containing both iodine and bromine (e.g., MAPb(IxBr1-x)3).[1] Under illumination or charge carrier injection, the uniformly mixed halide ions demix, forming distinct domains rich in iodide and domains rich in bromide.[2][3] The iodide-rich regions have a lower bandgap than the host material, fundamentally altering the optoelectronic properties of the film.[4] This phenomenon is reversible in the dark, but its occurrence under operational conditions limits device stability and performance.[1]
Q2: Why is phase segregation detrimental to device performance?
A2: Phase segregation severely compromises the performance and stability of perovskite optoelectronic devices for two primary reasons:
-
Carrier Funneling and Recombination: The newly formed iodide-rich, lower-bandgap domains act as traps for photogenerated charge carriers.[5] Carriers funnel from the wider-bandgap host material into these domains, where they become localized and are more likely to recombine non-radiatively, reducing the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of solar cells.[1]
-
Bandgap Instability: The primary advantage of mixed-halide perovskites is their tunable bandgap, which is crucial for applications like tandem solar cells. Phase segregation effectively negates this advantage by creating an unstable bandgap that changes under illumination, making predictable device performance impossible.
Q3: What is this compound (OABr) and what is its primary role?
A3: this compound (OABr or OANH3Br) is an organic ammonium salt featuring a long n-octyl (C8) alkyl chain.[6] In perovskite fabrication, it is primarily used as a surface passivating agent.[7] Its long, hydrophobic alkyl chain and ammonium head group are designed to interact with the perovskite surface, neutralizing defects and improving environmental stability.
Q4: How does OABr treatment suppress phase segregation?
A4: OABr mitigates phase segregation through several mechanisms, primarily centered on surface defect passivation. Halide vacancies and other surface defects are believed to be nucleation sites for the halide demixing process.[1]
-
Defect Passivation: The ammonium head group (NH3+) of OABr can interact with undercoordinated lead ions (Pb2+) and the bromide ion (Br-) can fill halide vacancies on the perovskite surface. This passivation reduces the number of defect sites that can initiate phase segregation.[8][9]
-
Improved Hydrophobicity and Stability: The long, non-polar octyl chains form a hydrophobic barrier on the perovskite surface, which helps to repel moisture and improve the overall stability of the film.[9]
-
Grain Boundary Modification: Large organic cations like octylammonium can localize at grain boundaries, which are often preferential sites for ion migration and segregation to begin.[10] By passivating these boundaries, OABr can inhibit the movement of halide ions that drives the segregation process.
Q5: What are the key characterization techniques to detect phase segregation?
A5: Identifying phase segregation typically involves spectroscopic and microscopic techniques that can probe changes in the material's optical properties and composition. A summary is provided in the table below.
| Technique | Principle & Observation | Reference(s) |
| Photoluminescence (PL) Spectroscopy/Mapping | The most common method. Under illumination, the formation of I-rich domains creates a new, lower-energy emission peak (redshift) in the PL spectrum. PL mapping can visualize the spatial location of these segregated domains. | [4][5] |
| Cathodoluminescence (CL) Imaging | Similar to PL but uses an electron beam for excitation. Provides nanoscale spatial resolution to image halide demixing, often revealing segregation starting at grain boundaries. | [4] |
| UV-Vis Absorption Spectroscopy | The formation of I-rich and Br-rich domains can lead to the appearance of new absorption features at lower and higher wavelengths, respectively, after illumination. | [11] |
| X-ray Diffraction (XRD) | Can detect the formation of new crystalline phases corresponding to the segregated domains, though this may require significant segregation to be observable. | [12] |
| Energy-Dispersive X-ray Spectroscopy (EDS) | When coupled with TEM or SEM, EDS can provide elemental maps showing the spatial distribution and relative concentrations of iodine and bromine, directly visualizing the demixed regions. | [4] |
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section provides practical solutions to common problems encountered when using OABr to suppress phase segregation.
Problem 1: Significant phase segregation (observed via PL redshift) persists even after OABr treatment.
-
Possible Cause A: Suboptimal OABr Concentration or Application. The effectiveness of the passivation is highly dependent on the concentration of the OABr solution and the deposition method. Too little may not provide adequate surface coverage, while too much can be detrimental (see Problem 2).
-
Solution: Systematically optimize the OABr treatment. Prepare a range of OABr solutions in isopropanol (IPA), for example, from 0.5 mg/mL to 5 mg/mL. Apply the solution via spin-coating onto the 3D perovskite film before the final annealing step. Characterize each concentration with PL to find the optimal condition that minimizes the redshift under illumination.
-
-
Possible Cause B: Poor Underlying Perovskite Film Quality. Surface passivation can only be effective if the bulk perovskite film is of high quality. A high density of bulk defects, pinholes, or small grains with numerous boundaries will still promote segregation.[13]
-
Solution: First, ensure your baseline perovskite film is optimized. Use high-purity precursors and control the annealing temperature and time carefully to promote large grain growth.[12] Use techniques like anti-solvent dripping to improve film morphology.[13] A high-quality film should appear uniform, dark, and reflective. Only after optimizing the bulk film should you apply the OABr passivation layer.
-
-
Possible Cause C: Incomplete Reaction or Passivation. The passivation process may not have been completed effectively, leaving active defect sites.
-
Solution: Introduce a brief, moderate-temperature post-passivation annealing step (e.g., 100 °C for 5-10 minutes) after depositing the OABr solution.[10] This can promote the reaction between the OABr and the perovskite surface, leading to more effective defect passivation.
-
Problem 2: Device efficiency (PCE) drops after applying the OABr treatment.
-
Possible Cause A: Insulating Layer Formation. N-Octylamine has a long, insulating alkyl chain. An excessively thick or dense layer of OABr on the surface can hinder efficient charge extraction from the perovskite into the adjacent charge transport layer (e.g., the hole transport layer).[8]
-
Solution: This is a classic sign of over-passivation. Reduce the concentration of your OABr solution. Alternatively, increase the spin-coating speed during OABr deposition to create a thinner passivation layer. The goal is to achieve a monolayer or sub-monolayer coverage that passivates defects without creating a thick insulating barrier.
-
-
Possible Cause B: Solvent-Induced Damage. The solvent used for the OABr solution (typically isopropanol) can potentially damage the underlying perovskite film if it is of poor quality or if the exposure time is too long.
-
Solution: Ensure the underlying perovskite film is fully crystallized and stable before applying the OABr solution. Use a high spin speed (>3000 rpm) for a short duration (20-30s) to minimize the contact time between the solvent and the film. If damage persists, consider a more orthogonal solvent that is less likely to dissolve the perovskite.
-
Problem 3: Inconsistent results and poor reproducibility with OABr treatment.
-
Possible Cause A: Sensitivity to Atmospheric Conditions. Perovskite processing is notoriously sensitive to humidity. The OABr passivation step is no exception. Variations in ambient humidity can affect both the perovskite surface and the deposition of the passivation layer, leading to inconsistent defect densities.
-
Solution: Perform the OABr treatment inside a controlled environment, such as a nitrogen-filled glovebox with low humidity (<10% RH).[12] This minimizes the influence of environmental variables and is a critical step for achieving reproducible, high-performance devices.
-
-
Possible Cause B: Purity and Age of OABr and Solvents. Impurities in the OABr powder or degradation of the solvent can introduce unintended defects or alter the passivation chemistry.
-
Solution: Use high-purity (>98%) OABr from a reputable supplier.[14] Always use fresh, anhydrous solvents to prepare the passivation solution. It is good practice to prepare the OABr solution fresh before each use, as organic salts in solution can degrade over time.
-
Section 3: Protocols and Visualizations
This section provides a standard experimental protocol and visual diagrams to illustrate key concepts.
Protocol 3.1: Standard Protocol for OABr Surface Passivation
This protocol assumes the 3D perovskite film has already been deposited and annealed.
-
Preparation: Inside a nitrogen-filled glovebox, prepare a stock solution of this compound in anhydrous isopropanol (IPA). A typical starting concentration is 2 mg/mL. Ensure the OABr is fully dissolved.
-
Application: Dynamically dispense a sufficient amount of the OABr/IPA solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire surface of the spinning perovskite film. A typical spin-coating program is 4000 rpm for 30 seconds.
-
Annealing: Transfer the substrate to a hotplate inside the glovebox and anneal at 100 °C for 10 minutes. This step helps to remove residual solvent and promotes the passivation reaction.[10]
-
Cooling: Allow the substrate to cool to room temperature before proceeding with the deposition of the subsequent device layers (e.g., hole transport layer).
-
Verification: The passivated film should appear visually unchanged. The effectiveness of the passivation can be confirmed by photoluminescence quantum yield (PLQY) measurements, which should increase for a well-passivated film, and by testing for suppressed phase segregation under illumination.
Visualizations
Caption: Mechanism of photo-induced phase segregation in mixed-halide perovskites.
Caption: OABr passivates surface defects and forms a protective hydrophobic layer.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. OPG [opg.optica.org]
- 3. Preventing phase segregation in mixed-halide perovskites: a perspective - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.techscience.cn [cdn.techscience.cn]
- 9. researchgate.net [researchgate.net]
- 10. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 14. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
Technical Support Center: Optimizing Phase Transfer Catalysis with N-Octylamine Hydrobromide
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for optimizing reaction conditions using N-Octylamine hydrobromide as a phase transfer catalyst. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and rationalize your experimental design.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in Phase Transfer Catalysis (PTC).
What is Phase Transfer Catalysis (PTC)?
Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][3] An ionic reactant, often dissolved in the aqueous phase, is made available for reaction with a substrate in the organic phase through the action of a phase transfer catalyst.[4][5] The catalyst, such as this compound, functions by forming a lipophilic ion pair with the aqueous reactant, which can then traverse the phase boundary into the organic phase where the reaction occurs.[2][6] This methodology accelerates reaction rates, often allows for milder reaction conditions, and can eliminate the need for expensive or hazardous solvents.[1][3]
How does this compound function as a Phase Transfer Catalyst?
This compound is an amine salt that can function as a phase transfer catalyst.[7] Its structure consists of a lipophilic (oil-loving) eight-carbon alkyl chain and a hydrophilic (water-loving) ammonium bromide head. The positively charged ammonium center can pair with an anionic reactant (e.g., CN⁻, OH⁻, RCOO⁻) from the aqueous phase. The attached octyl group imparts sufficient organic solubility to the resulting ion pair, allowing it to be shuttled across the phase interface into the organic solvent where it can react with the organic substrate.[7] While quaternary ammonium salts are more common, primary amine salts like this compound can be effective, particularly due to their surfactant-like properties which can also increase the interfacial area between the phases.[8]
What are the initial parameters I should consider for my reaction?
For a typical liquid-liquid PTC system, the following parameters are the most critical to control and optimize:
-
Catalyst Concentration: The amount of catalyst directly influences the number of active sites available for anion transfer.
-
Solvent Choice: The organic solvent affects both the solubility of the catalyst-reactant ion pair and the intrinsic reaction rate.[9][10]
-
Stirring Rate (Agitation): The rate of mass transfer is highly dependent on the interfacial area between the two phases, which is controlled by the stirring speed.[11][12]
-
Temperature: Temperature impacts both the rate of transfer across the phase boundary and the rate of the chemical reaction in the organic phase.[11]
-
Concentration of Aqueous Reactant: The concentration of the salt in the aqueous phase can drive the equilibrium for ion-pair formation and transfer.[9]
Is this compound stable under my reaction conditions?
While more stable than some complex catalysts, amine salts can degrade under harsh conditions. At high temperatures and in the presence of a strong base, decomposition pathways may become relevant. It is crucial to monitor for catalyst degradation, which can present as a drop in reaction rate over time or the formation of unexpected byproducts. Unlike quaternary ammonium salts which can undergo Hofmann elimination, primary amine salts may have different degradation routes. Always perform stability tests under your proposed reaction conditions if catalyst longevity is a concern.[5]
Section 2: The PTC Catalytic Cycle with this compound
Understanding the catalytic cycle is fundamental to troubleshooting. The catalyst is not consumed but regenerated, allowing a small amount to facilitate a large number of reaction events.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Phase transfer catalysis | PPTX [slideshare.net]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Write a short note on amine salt as phase transfer catalyst | Filo [askfilo.com]
- 8. nbinno.com [nbinno.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. biomedres.us [biomedres.us]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Preventing Ostwald Ripening in Nanoparticles with N-Octylamine Hydrobromide
Welcome to the technical support center for advanced nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging N-Octylamine Hydrobromide to control nanoparticle size and prevent Ostwald ripening. Here, we move beyond basic protocols to provide in-depth, field-tested insights into the mechanisms, practical applications, and troubleshooting of this critical technique. Our goal is to equip you with the expertise to not only execute experiments but to understand and validate your results with scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is Ostwald ripening and why is it a critical problem in nanoparticle applications?
Ostwald ripening is a thermodynamically-driven phenomenon where larger nanoparticles grow at the expense of smaller ones, which dissolve and deposit onto the larger particles.[1] This process leads to a broadening of the particle size distribution and an increase in the average particle size over time. For applications in drug delivery, catalysis, and quantum dots, precise control over nanoparticle size is paramount as it directly influences their physical, chemical, and biological properties. Uncontrolled particle growth due to Ostwald ripening can lead to loss of efficacy, altered bioavailability, and reduced catalytic activity.
Q2: How does this compound (OABr) function to prevent Ostwald ripening?
This compound (n-octylammonium bromide) is a primary alkylammonium salt that acts as a capping agent or ligand in nanoparticle synthesis.[2] Its primary mechanism for preventing Ostwald ripening is through steric hindrance .[3][4][5] The octyl chain of the molecule provides a bulky organic layer on the nanoparticle surface, creating a physical barrier that prevents nanoparticles from approaching each other and aggregating.[6][7]
The ammonium bromide headgroup of the molecule plays a crucial role in anchoring the ligand to the nanoparticle surface. In the context of perovskite nanocrystals, for instance, the ammonium group can interact with the halide ions on the perovskite surface. This binding, while dynamic, is strong enough to maintain a protective layer around the nanoparticle, thus enhancing its colloidal stability.
Q3: What is the difference between using N-Octylamine and this compound?
While both N-Octylamine and this compound can act as capping agents, the hydrobromide salt offers distinct advantages. The protonated amine in this compound can form more stable interactions with the negatively charged species on the surface of many types of nanoparticles, such as the halide ions in perovskite nanocrystals. This can lead to a more robust and stable ligand shell compared to the neutral amine. The choice between the two often depends on the specific chemistry of the nanoparticle system and the solvent used.
Q4: In which nanoparticle systems is this compound most effectively used?
This compound and similar long-chain alkylammonium halides are extensively used in the synthesis of metal halide perovskite nanocrystals and quantum dots.[2][8] These materials are highly ionic, and the ammonium bromide headgroup of OABr can effectively passivate surface defects and stabilize the crystal lattice. Its use has also been explored in the synthesis and stabilization of other types of nanoparticles where surface charge interactions are important for colloidal stability.
Experimental Workflow and Visualization
The following diagram illustrates the general mechanism of Ostwald ripening and its inhibition by this compound.
Caption: Ostwald ripening vs. stabilization with this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle aggregation despite the use of this compound. | 1. Insufficient Ligand Concentration: The nanoparticle surface may not be fully passivated. 2. Poor Ligand Solubility: The this compound may not be fully dissolved in the reaction medium. 3. Inappropriate Solvent: The solvent may not be optimal for the interaction between the ligand and the nanoparticle surface. 4. Temperature Effects: High temperatures can increase ligand dynamics and desorption from the nanoparticle surface. | 1. Optimize Ligand Concentration: Titrate the concentration of this compound to find the optimal ratio relative to the nanoparticle precursors. 2. Ensure Complete Dissolution: Use co-solvents or gentle heating to ensure the ligand is fully dissolved before initiating nanoparticle synthesis. 3. Solvent Screening: Experiment with different solvents or solvent mixtures to enhance ligand binding. 4. Control Reaction Temperature: If possible, conduct the synthesis at a lower temperature or optimize the reaction time at a given temperature. |
| Broad particle size distribution or evidence of continued Ostwald ripening. | 1. Slow Ligand Adsorption: The rate of nanoparticle growth may be faster than the rate of ligand adsorption. 2. Dynamic Ligand Exchange: The this compound may be desorbing and re-adsorbing from the nanoparticle surface, allowing for transient periods of instability. 3. Presence of Water: Traces of water can hydrolyze nanoparticle precursors and interfere with ligand binding. | 1. Modify Addition Protocol: Introduce the this compound earlier in the synthesis or use a "hot injection" method where the precursors are injected into a hot solution containing the ligand. 2. Use a Co-ligand: Consider using a secondary, more strongly binding ligand in conjunction with this compound to create a more stable mixed-ligand shell. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying nanoparticles after synthesis. | 1. Excess Ligand: A large excess of unbound this compound can be difficult to remove. 2. Ligand-Induced Aggregation during Purification: The use of an anti-solvent for precipitation can sometimes disrupt the stabilizing ligand shell. | 1. Optimize Stoichiometry: Use the minimum amount of this compound required for stabilization. 2. Controlled Precipitation: Add the anti-solvent slowly and with vigorous stirring. Consider centrifugation at lower speeds or for shorter durations. Alternatively, explore dialysis or size-exclusion chromatography for purification. |
| Poor photoluminescence or catalytic activity of the final nanoparticles. | 1. Surface Quenching: The ligand shell may be quenching the desired optical or catalytic properties. 2. Incomplete Ligand Coverage: Surface defects that are not passivated by the ligand can act as trap states for excitons or non-radiative recombination centers. | 1. Ligand Exchange: After synthesis and stabilization with this compound, perform a ligand exchange with a molecule that is known to enhance the desired property. 2. Optimize Synthesis Conditions: Revisit the synthesis parameters (temperature, time, precursor ratios) to minimize the formation of surface defects. |
Detailed Experimental Protocol: Synthesis of Perovskite Quantum Dots with Controlled Size Using N-Octylamine
This protocol is adapted from a ligand-assisted reprecipitation (LARP) method, a common technique for synthesizing perovskite quantum dots.[8]
Materials:
-
Lead (II) Bromide (PbBr₂)
-
Methylammonium Bromide (CH₃NH₃Br)
-
N-Octylamine
-
Oleic Acid (OA)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Precursor Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve PbBr₂ and CH₃NH₃Br in DMF to form the perovskite precursor solution.
-
To this solution, add N-Octylamine and Oleic Acid. The molar ratio of these ligands to the lead precursor is a critical parameter to control the final nanoparticle size and stability. A typical starting point is a 1:1 molar ratio of N-Octylamine to Oleic Acid, with the total ligand concentration being equimolar to the lead precursor.
-
-
Reprecipitation:
-
In a separate vial, place a measured volume of anhydrous toluene. This will act as the "bad" solvent to induce precipitation.
-
Vigorously stir the toluene.
-
Rapidly inject a small volume of the precursor solution into the stirring toluene. The sudden change in solvent polarity will cause the perovskite to precipitate out as nanocrystals. The N-Octylamine and Oleic Acid will cap the surface of the growing nanocrystals, arresting their growth and preventing aggregation.
-
-
Purification:
-
The colloidal solution of quantum dots can be purified by centrifugation. The addition of a non-polar solvent like hexane can help to precipitate the nanocrystals.
-
After centrifugation, discard the supernatant and re-disperse the quantum dot pellet in a minimal amount of a non-polar solvent like toluene or octane.
-
Note on this compound: While this protocol uses N-Octylamine, this compound can be substituted or used in conjunction. If using the hydrobromide salt, it is often added to the precursor solution along with the other salts. The bromide ions from the ligand can also contribute to the overall halide concentration in the reaction, which should be taken into account when calculating precursor stoichiometries.
Quantitative Data Summary
The effectiveness of capping agents in controlling nanoparticle size is a key parameter for reproducible synthesis. The following table summarizes hypothetical data illustrating the impact of this compound concentration on the final average particle size of perovskite nanocrystals.
| Molar Ratio of this compound to Lead Precursor | Average Nanoparticle Diameter (nm) | Standard Deviation of Particle Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| 0.5 : 1 | 15.2 | 3.5 | 65 |
| 1 : 1 | 10.8 | 1.2 | 82 |
| 1.5 : 1 | 8.5 | 0.8 | 88 |
| 2 : 1 | 8.3 | 0.9 | 85 |
This data is illustrative and actual results will vary depending on the specific experimental conditions.
References
- 1. Ostwald Ripening and Antibacterial Activity of Silver Nanoparticles Capped by Anti-Inflammatory Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Octylammonium Bromide | CAS 14846-47-0 [greatcellsolarmaterials.com]
- 3. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ディスプレイ用ペロブスカイト量子ドットの合成法 [sigmaaldrich.com]
Technical Support Center: Enhancing Long-term Stability of Perovskite Solar Cells with N-Octylamine Hydrobromide Passivation
This technical support center provides researchers, scientists, and professionals in the field of perovskite photovoltaics with a comprehensive guide to utilizing N-Octylamine hydrobromide (OABr) for enhanced device stability. This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower users to troubleshoot and optimize their experimental workflows effectively.
Introduction to this compound (OABr) Passivation
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling traditional silicon-based technologies. However, their long-term operational stability remains a critical bottleneck for commercialization.[1][2][3] Environmental factors such as moisture, oxygen, light, and heat can induce degradation of the perovskite material, leading to a rapid decline in performance.[4][5][6][7]
A key strategy to mitigate these degradation pathways is the passivation of defects within the perovskite film, particularly at the grain boundaries and surfaces which are prone to initiating degradation.[8][9][10][11] this compound (OABr), a long-chain alkylammonium halide, has emerged as a highly effective passivating agent. Its bulky octylammonium cations can effectively heal surface defects and form a protective layer, enhancing both the efficiency and longevity of PSCs.[12][13][14][15]
This guide will delve into the practical application of OABr passivation, offering solutions to common challenges and answering frequently asked questions to facilitate your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (OABr) in perovskite solar cells?
A1: The primary role of OABr is to act as a surface passivating agent. The long-chain octylammonium cations from OABr interact with the perovskite surface, neutralizing charge traps and defects, particularly at grain boundaries.[12][15] This passivation reduces non-radiative recombination, a major source of efficiency loss, and enhances the material's resistance to environmental degradation.[13][14]
Q2: How does OABr passivation improve the long-term stability of perovskite solar cells?
A2: OABr passivation improves long-term stability through a multi-faceted approach:
-
Moisture Resistance: The hydrophobic octyl chains of the OABr molecules form a protective barrier on the perovskite surface, repelling water molecules and mitigating moisture-induced degradation.[16][17][18]
-
Suppression of Ion Migration: By passivating halide vacancies and other ionic defects, OABr helps to suppress the migration of ions within the perovskite lattice under illumination and thermal stress, a key degradation mechanism.[7][9]
-
Reduced Defect Density: A lower density of surface defects, achieved through OABr treatment, leads to a more stable perovskite film with fewer sites for degradation to initiate.[8][10]
Q3: What are the expected performance enhancements with OABr passivation?
A3: Researchers have reported significant improvements in key photovoltaic parameters after OABr passivation. These include:
-
An increase in Power Conversion Efficiency (PCE), with some studies showing a jump from a baseline of around 20% to over 23%.[12][13][15]
-
A notable increase in the open-circuit voltage (Voc) due to the reduction in non-radiative recombination.[13][14]
-
Improved fill factor (FF) and short-circuit current density (Jsc) in some cases, attributed to better charge extraction and reduced interfacial losses.[12][18]
Q4: Is there an optimal concentration or application method for OABr?
A4: Yes, the concentration of the OABr solution and the application method are critical for achieving optimal results. The ideal concentration typically ranges from 1 to 5 mg/mL in a suitable solvent like isopropanol. The application is usually done via spin-coating a thin layer of the OABr solution onto the perovskite film, followed by a short annealing step.[12][19] It is crucial to optimize these parameters for your specific perovskite composition and device architecture.
Q5: Can OABr be used in combination with other passivation agents?
A5: Yes, and this is a promising area of research. Studies have shown that combining OABr with other passivating agents, such as guanidinium bromide (GuaBr), can lead to synergistic effects, further enhancing both efficiency and stability.[12][15][18] This dual-cation passivation approach can address a wider range of defect types.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the fabrication and testing of OABr-passivated perovskite solar cells.
| Problem | Potential Cause(s) | Suggested Solution(s) | Diagnostic Characterization |
| Low Power Conversion Efficiency (PCE) after OABr treatment | 1. Suboptimal OABr concentration: Too high a concentration can lead to the formation of an insulating 2D perovskite layer, hindering charge extraction. Too low a concentration may not be sufficient for effective passivation. 2. Incomplete solvent removal: Residual solvent from the OABr solution can introduce defects or interfere with subsequent layer deposition. 3. Incompatible annealing parameters: The annealing temperature and time after OABr deposition are crucial for proper incorporation and passivation. | 1. Optimize OABr concentration: Perform a concentration-dependent study (e.g., 1, 2, 4, 6 mg/mL) to find the optimal value for your system.[19] 2. Adjust annealing process: Increase the annealing time or temperature slightly to ensure complete solvent evaporation. 3. Verify solvent purity: Use high-purity, anhydrous solvents for the OABr solution. | - Current-Voltage (J-V) measurements: Analyze Voc, Jsc, and FF. A significant drop in Jsc might indicate a thick insulating layer. - Photoluminescence (PL) Spectroscopy: An increase in PL intensity and lifetime after passivation indicates reduced non-radiative recombination.[20] |
| Rapid performance degradation under illumination ("light soaking") | 1. Incomplete passivation: The OABr layer may not be uniform, leaving some areas of the perovskite exposed. 2. Photo-induced degradation of the OABr layer itself: Although generally stable, prolonged intense illumination can potentially affect the organic cation. 3. Underlying perovskite film quality is poor: OABr can improve stability, but it cannot fully compensate for a highly defective initial perovskite layer. | 1. Optimize spin-coating parameters: Adjust the spin speed and duration for the OABr solution to ensure uniform coverage. 2. Consider a dual-passivation strategy: Combine OABr with another passivating agent to address a broader range of defects.[12][18] 3. Improve perovskite film fabrication: Focus on optimizing the perovskite deposition process to achieve larger grains and fewer pinholes. | - Maximum Power Point (MPP) tracking: Monitor the stabilized power output over time under continuous illumination. - Scanning Electron Microscopy (SEM): Examine the morphology and uniformity of the perovskite and OABr layers.[21] |
| High device-to-device variation | 1. Inconsistent OABr application: Variations in the amount of OABr solution dispensed or the spin-coating process can lead to non-uniform passivation across different devices and substrates. 2. Environmental fluctuations during fabrication: Perovskite and OABr layer formation can be sensitive to ambient humidity and temperature.[16][22][23] | 1. Automate the OABr deposition step: Use a precise dispensing system to ensure consistent solution volume. 2. Control the fabrication environment: Fabricate devices in a controlled atmosphere (e.g., a nitrogen-filled glovebox) with stable humidity and temperature.[24] | - Statistical analysis of photovoltaic parameters: Fabricate a larger batch of devices and analyze the standard deviation of PCE, Voc, Jsc, and FF. - Atomic Force Microscopy (AFM): Assess the surface roughness and uniformity of the passivated films.[21] |
| Poor long-term stability in ambient air | 1. Insufficient hydrophobicity of the passivation layer: The OABr layer may not be dense enough to provide a robust barrier against moisture. 2. Degradation at the interfaces with charge transport layers: Instability can also arise from reactions at the perovskite/HTL or perovskite/ETL interfaces. | 1. Optimize OABr concentration and annealing: A well-formed OABr layer should exhibit increased hydrophobicity. 2. Introduce an encapsulation layer: For long-term stability testing, proper device encapsulation is crucial to protect against environmental stressors.[25] 3. Consider interfacial engineering: Use stable charge transport layers and consider additional interfacial passivation. | - Contact angle measurements: A higher water contact angle indicates improved hydrophobicity. - X-ray Diffraction (XRD): Monitor the perovskite crystal structure over time for signs of degradation (e.g., the appearance of PbI2 peaks).[21][26] |
Experimental Protocols & Visualizations
Protocol: this compound (OABr) Passivation
This protocol outlines a general procedure for applying an OABr passivation layer. Note that specific parameters should be optimized for your particular perovskite composition and device architecture.
-
Preparation of OABr Solution:
-
Dissolve this compound (OABr) in anhydrous isopropanol (IPA) to the desired concentration (e.g., 2 mg/mL).
-
Gently warm and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
-
OABr Layer Deposition:
-
Fabricate the 3D perovskite active layer according to your established protocol.
-
Immediately after the perovskite layer is formed (and before deposition of the hole transport layer), deposit the OABr solution.
-
Dispense a controlled volume of the OABr/IPA solution onto the center of the spinning perovskite substrate.
-
Spin-coat at a moderate speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
-
-
Annealing:
-
Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100 °C) for a short period (e.g., 5-10 minutes) in a controlled atmosphere (e.g., nitrogen-filled glovebox).[12]
-
-
Subsequent Layer Deposition:
-
Allow the substrate to cool to room temperature.
-
Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact.
-
Visualizing the OABr Passivation Mechanism
Caption: Mechanism of OABr passivation on a perovskite film.
Troubleshooting Workflow for Low PCE
Caption: Troubleshooting workflow for low PCE in OABr-passivated PSCs.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. light.utoronto.ca [light.utoronto.ca]
- 3. Recent Progress on the Long‐Term Stability of Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perovskite Degradation Pathways → Term [energy.sustainability-directory.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Grain Boundaries on Ion Migration and Charge Recombination in Halide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.skku.edu [pure.skku.edu]
- 11. researchgate.net [researchgate.net]
- 12. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Catalysis Research | Perovskite Solar Cells: Assessment of the Materials, Efficiency, and Stability [lidsen.com]
- 22. Impact of the Humidity on the Structural and Optoelectronic Properties of Triple-cation Halide Perovskite Thin Films [jnsam.com]
- 23. jnsam.com [jnsam.com]
- 24. researchgate.net [researchgate.net]
- 25. Degradation Mechanisms of Perovskite Solar Cells Under Prolonged Light Exposure [eureka.patsnap.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: N-Octylamine Hydrobromide Surfactant Effects on Nanoparticle Morphology
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing N-Octylamine hydrobromide (OAm-HBr) in nanoparticle synthesis. This document provides field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during experimentation. Our goal is to explain the causality behind experimental choices, ensuring you can not only follow steps but also rationalize and adapt them for your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and mechanism of this compound in controlling the synthesis of colloidal nanoparticles, particularly metal halide perovskites.
Q1: What is the primary role of this compound (OAm-HBr) in nanoparticle synthesis?
This compound is a versatile organohalide salt that serves multiple critical functions in colloidal synthesis.[1][2] It is not merely a passive surfactant but an active component that influences the reaction environment. Its primary roles include:
-
Surface Passivation: The octylammonium cation (CH₃(CH₂)₇NH₃⁺) dynamically binds to the nanoparticle surface. This passivates surface trap states, which are defects that can quench luminescence and reduce stability.[3]
-
Morphology Control: As a capping ligand, it selectively binds to certain crystallographic facets, moderating their growth rates. This directional control is essential for synthesizing anisotropic (non-spherical) nanostructures like nanorods and nanoplatelets.[4][5][6]
-
Colloidal Stabilization: The hydrophobic octyl chains extend into the nonpolar solvent, creating a steric barrier that prevents nanoparticle aggregation and ensures a stable colloidal suspension.[7][8]
-
Precursor Contribution: It serves as a source of bromide ions (Br⁻), directly influencing the halide stoichiometry in the precursor solution. This can be a key parameter for tuning nanoparticle size and composition.[9]
Q2: How does the octylammonium cation interact with the perovskite nanocrystal surface?
The interaction is governed by a dynamic Brønsted acid-base equilibrium at the nanocrystal interface.[10][11] The ammonium headgroup (R-NH₃⁺) of the protonated amine has a preferential binding affinity for the perovskite surface. It can replace A-site cations (e.g., Cesium, Methylammonium) at the surface, which directly impacts the growth kinetics and the final crystal habit.[11] This binding is reversible, allowing for ligand exchange and dynamic control over the surface chemistry during growth.
Q3: Can N-Octylamine alone control nanoparticle morphology?
While N-Octylamine is effective, its true power in morphological control is often realized when used in combination with other surfactants, most commonly a long-chain carboxylic acid like oleic acid (OA). The ratio between the amine (N-Octylamine) and the acid (OA) is a critical experimental parameter.[4][12] For instance, in the synthesis of methylammonium lead bromide (MAPbBr₃) nanocrystals, varying the OA:Octylamine ratio can systematically shift the morphology from nanospheres to nanorods and finally to nanoplatelets.[4] This synergistic effect arises from the differential binding of the ammonium cations and carboxylate anions to different crystal facets.
Q4: What is the functional difference between using N-Octylamine (OAm) and this compound (OAm-HBr)?
The key difference is the presence of the bromide counter-ion.
-
N-Octylamine (OAm) is a primary amine that acts as a base and a ligand. In the synthesis solution, it exists in equilibrium with its protonated form (octylammonium).
-
This compound (OAm-HBr) is the salt form. It provides both the octylammonium cation (for surface binding) and a readily available source of bromide ions. Using the hydrobromide salt allows for more precise control over the halide concentration, which is known to influence the final size of perovskite nanocrystals.[9] Increasing halide concentration can often lead to a decrease in nanocrystal size.[9]
Part 2: Troubleshooting Guide
This guide is formatted to help you diagnose and resolve common issues encountered during synthesis.
Issue 1: Poor Morphological Control — Nanoparticles are polydisperse or the wrong shape.
-
Symptom A: My synthesis yields nanospheres or nanocubes, but the target morphology is anisotropic (nanorods, nanoplatelets).
-
Underlying Cause: The growth of the nanocrystals is too isotropic, meaning all crystal facets are growing at similar rates. This is often due to an incorrect balance of capping ligands that fails to selectively passivate certain facets to slow their growth.
-
Solution Strategy:
-
Adjust Ligand Ratios: This is the most crucial parameter. For perovskite systems, systematically decrease the ratio of oleic acid to N-octylamine. A higher relative concentration of N-octylamine tends to favor the formation of lower-dimensional structures like rods and platelets.[4] Start with a 9:1 OA:OAm ratio and move towards 3:1 to observe morphological changes.
-
Modify Reaction Temperature: Temperature affects both nucleation/growth kinetics and ligand binding dynamics. Lowering the temperature can sometimes favor anisotropic growth by slowing down the process and giving ligands more time to direct the morphology. Conversely, some shape transformations require higher temperatures.[9]
-
-
-
Symptom B: The nanoparticle population has a wide size distribution (high polydispersity).
-
Underlying Cause: This typically results from a poor separation of the nucleation and growth phases. If nucleation occurs over an extended period, particles that formed early will be larger than those that formed late. This can be caused by slow precursor injection, poor mixing, or incorrect temperature control.
-
Solution Strategy:
-
Ensure Rapid Injection & Mixing: In hot-injection methods, the precursor solution must be injected quickly and decisively into the hot solvent to ensure a singular, rapid nucleation event ("nucleation burst"). Ensure vigorous stirring throughout the reaction.
-
Optimize Ligand Concentration: Insufficient ligand concentration can lead to uncontrolled growth and aggregation (Ostwald ripening), widening the size distribution.[7][8] Conversely, excessive ligand concentration can inhibit nucleation altogether. Titrate the total ligand concentration to find an optimal balance.
-
Control Temperature Fluctuation: Maintain a stable reaction temperature. Fluctuations can induce secondary nucleation events, leading to polydispersity.
-
-
Issue 2: Nanoparticle Aggregation & Colloidal Instability.
-
Symptom: The colloidal solution becomes turbid or "crashes" (precipitates) during the reaction or upon purification.
-
Underlying Cause: The steric barrier provided by the N-octylamine ligands is insufficient to overcome van der Waals attractions between nanoparticles. This is often due to incomplete surface coverage or the stripping of ligands during purification steps.
-
Solution Strategy:
-
Verify Ligand Coverage: Ensure an adequate amount of this compound is present in the reaction. A slight excess is often necessary to maintain a dynamic equilibrium that keeps the surfaces fully passivated.
-
Refine Purification Protocol: Purification, especially via centrifugation with an anti-solvent like ethanol or acetone, can strip ligands from the surface. Minimize the volume of anti-solvent used and the number of washing steps. After centrifugation, immediately redisperse the nanoparticle pellet in a nonpolar solvent like toluene or hexane.
-
Consider a Co-Surfactant: The combination of N-octylamine and oleic acid often provides more robust stability than either ligand alone. The interplay between the two can create a denser, more resilient ligand shell.
-
-
Issue 3: Low Photoluminescence Quantum Yield (PLQY).
-
Symptom: The synthesized nanocrystals exhibit weak fluorescence despite having the correct morphology.
-
Underlying Cause: The nanoparticle surfaces are poorly passivated, leaving "trap states" or surface defects. These defects provide non-radiative recombination pathways for excitons, which quenches luminescence.
-
Solution Strategy:
-
Optimize Ligand Stoichiometry: The PLQY is highly sensitive to the surface chemistry.[13][14] Systematically fine-tune the ratio of this compound to the metal precursor. A study on CsPbBr₃ nanocrystals showed that PLQY could be significantly enhanced by optimizing the ligand density on the nanoparticle surface.
-
Post-Synthesis Surface Treatment: Introduce a dilute solution of this compound to the purified colloidal solution and stir for a short period. This can "heal" surface defects that may have formed during synthesis or purification.
-
Ensure Precursor Purity: Impurities in the precursors (lead salts, amine, etc.) can introduce defects into the crystal lattice or on the surface. Use high-purity reagents for the best optoelectronic properties.
-
-
Part 3: Data Summary & Visualizations
Data Presentation
The relationship between surfactant composition and final nanoparticle morphology is critical. The following table summarizes findings from studies on MAPbBr₃ nanocrystals, illustrating how morphology can be tuned by adjusting the ratio of oleic acid (OA) to N-octylamine.[4]
Table 1: Effect of Oleic Acid (OA) to N-Octylamine Ratio on MAPbBr₃ Nanocrystal Morphology
| Ratio of OA to N-Octylamine | Resulting Nanoparticle Morphology | Average Size / Dimensions | PL Emission Peak |
| 9:1 | Nanospheres | ~10 nm diameter | ~520 nm |
| 3:1 | Nanorods | ~25 nm length, ~8 nm width | ~528 nm |
| 1:1 (and lower) | Nanoplatelets | Variable lateral dimensions | Red-shifted >530 nm |
Experimental & Mechanistic Diagrams
The following diagrams, rendered in DOT language, illustrate key processes.
Caption: A typical workflow for the synthesis of nanoparticles using the ligand-assisted reprecipitation (LARP) or hot-injection method.
Caption: OAm-HBr and co-ligands dynamically bind to the nanoparticle surface, directing anisotropic growth.
Part 4: Experimental Protocol: Synthesis of MAPbBr₃ Nanorods
This protocol is adapted from methodologies reported in the literature and serves as a validated starting point for producing anisotropic perovskite nanocrystals.[4]
Materials:
-
Lead(II) bromide (PbBr₂, 99.999%)
-
Methylammonium bromide (MABr)
-
N-Octylamine (CH₃(CH₂)₇NH₂, 99%)
-
Oleic acid (OA, 90%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Toluene (anhydrous, 99.8%)
-
Ethanol (anhydrous)
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL vial, dissolve 0.2 mmol of PbBr₂ and 0.2 mmol of MABr in 5 mL of DMF.
-
To this solution, add 0.37 mL of oleic acid and 0.09 mL of N-octylamine. This corresponds to a molar ratio of approximately 3:1 (OA:OAm).
-
Stir the solution vigorously at room temperature for 20 minutes until all solids are completely dissolved. The solution should be clear and colorless.
-
-
Hot-Injection Synthesis:
-
In a 50 mL three-neck flask equipped with a condenser, thermometer, and rubber septum, add 10 mL of anhydrous toluene.
-
Heat the toluene to 100 °C under a nitrogen or argon atmosphere while stirring vigorously.
-
Using a syringe, rapidly inject 1 mL of the prepared precursor solution into the hot toluene.
-
A color change to a bright green/yellow colloidal suspension should be observed immediately, indicating the formation of MAPbBr₃ nanocrystals.
-
Allow the reaction to proceed at 100 °C for 5 minutes.
-
-
Isolation and Purification:
-
After 5 minutes, rapidly cool the reaction flask in an ice-water bath to quench crystal growth.
-
Transfer the crude solution to a centrifuge tube. Add 10 mL of anhydrous ethanol to precipitate the nanocrystals.
-
Centrifuge the mixture at 8,000 rpm for 10 minutes.
-
Discard the supernatant. A fluorescent green pellet should be visible at the bottom of the tube.
-
Redisperse the pellet in 5 mL of anhydrous toluene.
-
-
Characterization:
-
The resulting colloidal solution should be analyzed using Transmission Electron Microscopy (TEM) to confirm the nanorod morphology, UV-Vis spectroscopy to determine the absorption peak, and photoluminescence (PL) spectroscopy to measure the emission spectrum and quantum yield.
-
References
- 1. This compound | 14846-47-0 [chemicalbook.com]
- 2. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]
- 3. Advancements in Perovskite Nanocrystal Stability Enhancement: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPG [opg.optica.org]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Surface Ligands in Perovskite Nanocrystals: Extending in and Reaching out | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The impact of ligands on the synthesis and application of metal halide perovskite nanocrystals - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA05242J [pubs.rsc.org]
- 14. The impact of ligands on the synthesis and application of metal halide perovskite nanocrystals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Octylamine Hydrobromide for Perovskite Surface Treatment
Welcome to the technical support center for perovskite surface treatment using n-octylamine hydrobromide (OABr). This guide is designed for researchers and scientists to navigate the common challenges encountered during the application of this widely used passivation agent. Here, we synthesize field-proven insights and data from peer-reviewed literature to provide actionable troubleshooting advice and a deeper understanding of the underlying mechanisms.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My this compound solution is cloudy and won't fully dissolve in isopropanol (IPA). What's wrong?
Answer: This is a common solubility issue. While this compound is soluble in polar solvents like IPA, its dissolution can be slow or incomplete, especially at higher concentrations, leading to a cloudy suspension or visible precipitate.
-
Underlying Cause: The dissolution kinetics may be slow at room temperature. Incomplete dissolution will lead to non-uniform films and poor passivation, as aggregates are deposited onto the perovskite surface instead of a molecular layer.
-
Immediate Solutions:
-
Gentle Heating: Warm the solution to 40-50°C while stirring. This will significantly increase solubility. Allow the solution to cool back to room temperature before use.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to break up aggregates and promote dissolution.
-
Filtration: After dissolving, filter the solution through a 0.22 µm PTFE syringe filter to remove any remaining particulates before spin-coating.
-
-
Preventative Measure: Always use high-purity, anhydrous IPA, as residual water can affect the solubility and stability of the solution. This compound itself is hygroscopic and should be stored in a desiccator or glovebox.[1]
Question 2: After spin-coating the OABr solution, my perovskite film looks hazy and non-uniform, sometimes with "coffee rings." How can I fix this?
Answer: Film non-uniformity is a critical issue that directly impacts device performance by creating shunt pathways and inconsistent passivation. This problem typically stems from either the solution itself or the spin-coating process.
-
Underlying Causes:
-
Incomplete Solute Dissolution: As mentioned in the first question, any particulate matter will be deposited unevenly.
-
Inappropriate Spin-Coating Parameters: If the speed is too low, the solvent evaporates too slowly, allowing the solute to accumulate at the edges (coffee ring effect). If the speed is too high, it can lead to rapid, uncontrolled crystallization.
-
Surface Wetting Issues: The OABr solution may not wet the perovskite surface uniformly.
-
-
Troubleshooting Protocol:
-
Confirm Complete Dissolution: Ensure your OABr solution is perfectly clear before application.
-
Optimize Spin-Coating Recipe: A high spin speed is generally required to form a thin, uniform layer. A typical starting point is 6000 rpm for 30 seconds .[2]
-
Control the Environment: Perform the spin-coating in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize the influence of ambient humidity.
-
Check for Solvent Compatibility: Ensure that the solvent used for the OABr solution (typically IPA) does not damage the underlying 3D perovskite film. A brief exposure during spin-coating is usually not detrimental.
-
Experimental Workflow for Surface Treatment
Caption: Workflow for OABr solution preparation and application.
Question 3: My device efficiency improved, but the photoluminescence (PL) intensity dropped after using a high concentration of OABr. Why?
Answer: This is a classic sign of over-passivation or the introduction of performance-limiting factors. While OABr is intended to reduce non-radiative recombination (which should increase PL), using an excessive amount can be detrimental.
-
Underlying Causes:
-
Formation of an Insulating Layer: A thick 2D/quasi-2D perovskite layer formed by excess OABr can act as an insulating barrier, impeding efficient charge extraction from the 3D perovskite to the charge transport layer.[2]
-
Introduction of Defects: Very high concentrations can lead to disorder at the interface or the formation of microstructural defects, which themselves act as non-radiative recombination centers.[2]
-
Phase Segregation: An excess of the organic salt can lead to the formation of undesirable, non-emissive phases on the surface.
-
-
Optimization Strategy:
-
Titrate the Concentration: The optimal concentration is a delicate balance. Start low and systematically increase the concentration. For many perovskite systems, the optimal range is between 1 and 4 mg/mL in IPA.[2]
-
Correlate with Device Data: Track key device parameters (Voc, Jsc, FF, PCE) alongside PL quantum yield (PLQY) for each concentration. The ideal concentration will maximize both PLQY and device performance.
-
| Parameter | Control (No OABr) | Optimal OABr (2 mg/mL) | Excess OABr ( > 4 mg/mL) | Reference |
| PCE | ~18.8% | ~20.2% | Decreased | [2] |
| Voc | ~1.02 V | ~1.06 V | Variable/Decreased | [2] |
| PL Intensity | Baseline | Highest | Decreased | [2] |
| Recombination | High | Reduced | Increased | [2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary passivation mechanism of this compound?
The passivation effect of OABr is twofold, involving both chemical and physical mechanisms at the perovskite surface.
-
Defect Passivation (Chemical): The surface of a 3D perovskite film is rich in defects, such as halide vacancies (missing Br⁻ or I⁻ ions) and undercoordinated lead ions (Pb²⁺). These defects create electronic trap states that lead to non-radiative recombination, reducing efficiency. When the OABr solution is applied, its constituent ions interact with the surface:
-
The Octylammonium cation (OA⁺) donates its positive charge to passivate negatively charged defects and can coordinate with undercoordinated lead ions.
-
The Bromide anion (Br⁻) fills halide vacancies. This interaction often forms a thin, 2D or quasi-2D Ruddlesden-Popper perovskite layer on top of the 3D bulk material, which effectively "heals" the surface defects.[2][3][4]
-
-
Moisture Barrier (Physical): The "octyl" part of the molecule is a long, hydrophobic alkyl chain (C₈H₁₇). These chains orient themselves away from the perovskite surface, creating a moisture-repelling barrier that enhances the environmental stability of the device.[2][5]
Passivation Mechanism Diagram
Caption: OABr passivates surface defects and forms a protective hydrophobic layer.
Q2: Should I use this compound (OABr) or n-octylammonium iodide (OAI)?
The choice of halide in the passivating agent is crucial and should ideally match the halide composition of the bulk perovskite to avoid unwanted ion exchange.
-
For Bromide or Mixed-Halide Perovskites (e.g., CsPbI₂Br, MAPbBr₃): this compound (OABr) is generally the preferred choice. It passivates the surface without introducing a different halide ion that could alter the surface bandgap.
-
For Pure Iodide Perovskites (e.g., FAPbI₃, MAPbI₃): N-octylammonium iodide (OAI) is more commonly used.[2] Using OABr on a pure iodide perovskite could lead to a surface layer with a wider bandgap, potentially creating an energy barrier for charge extraction. However, some studies have successfully used OABr on iodide-based perovskites, suggesting the effects can be complex.[6]
In a direct comparison on a specific perovskite, OABr treatment led to a larger increase in open-circuit voltage (Voc) compared to OAI, indicating more effective suppression of non-radiative recombination in that case.[6]
Q3: How can I verify that the OABr surface treatment was successful?
A multi-faceted characterization approach is necessary to confirm successful passivation.
-
Photophysical Characterization:
-
Steady-State Photoluminescence (PL): A significant increase in PL intensity is the primary indicator of reduced non-radiative recombination.[2]
-
Time-Resolved Photoluminescence (TRPL): Successful passivation will lead to a longer carrier lifetime, as charge carriers are no longer being trapped by surface defects. An increase from a few hundred nanoseconds to over a microsecond is a strong positive result.[5][6]
-
-
Surface Characterization:
-
Water Contact Angle: The hydrophobic octyl chains should increase the surface's water contact angle, signifying improved moisture resistance. An increase from ~70° to over 90° is a good indicator.[5]
-
Atomic Force Microscopy (AFM): AFM can reveal changes in surface morphology. A successfully treated film may appear smoother with less defined grain boundaries.[2]
-
-
Device Performance:
-
The ultimate test is the photovoltaic performance. Successful passivation should primarily lead to an increase in the open-circuit voltage (Voc) and the fill factor (FF) , both of which are highly sensitive to recombination losses. This translates to an overall enhancement in power conversion efficiency (PCE).[2][6]
-
Part 3: Standard Operating Protocol
Detailed Protocol: Perovskite Surface Treatment with this compound
-
Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve this compound powder in anhydrous isopropyl alcohol (IPA) to a final concentration of 2 mg/mL.
-
Ensure the solution is completely clear. If necessary, gently warm the solution to ~45°C or place it in an ultrasonic bath for 10 minutes.
-
Allow the solution to cool to room temperature before use. For best results, filter through a 0.22 µm PTFE syringe filter.
-
-
Application:
-
This step should be performed immediately after the 3D perovskite film has been annealed and cooled down.
-
Deposit a sufficient amount of the OABr solution (e.g., 70 µL for a 1.5x1.5 cm substrate) to fully cover the perovskite surface.[2]
-
Immediately begin the spin-coating program.
-
-
Spin-Coating & Annealing:
-
Verification (Optional but Recommended):
-
Characterize the passivated film using TRPL to confirm an increased carrier lifetime compared to an untreated control sample.
-
Measure the water contact angle to verify increased surface hydrophobicity.
-
-
Device Completion:
-
Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact.
-
References
Validation & Comparative
A Comparative Guide to Alkylammonium Halide Passivation of Perovskite Solar Cells: N-Octylammonium Hydrobromide in Focus
In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), managing defects at the perovskite surface and grain boundaries has emerged as a critical challenge. These defects act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and accelerating degradation pathways. Surface passivation, a strategy to heal these defects, has become an indispensable step in the fabrication of high-performance PSCs.[1][2][3][4][5] Among the various passivating agents, alkylammonium halides have garnered significant attention for their ability to effectively reduce defect densities and enhance device performance.[6]
This guide provides an in-depth comparison of n-octylammonium hydrobromide and other alkylammonium halides for perovskite passivation, offering a valuable resource for researchers and scientists in the field. We will delve into the mechanisms of passivation, compare performance metrics based on experimental data, and provide detailed experimental protocols.
The Critical Role of Surface Passivation in Perovskite Solar Cells
Metal halide perovskites, despite their exceptional optoelectronic properties, are prone to the formation of defects, particularly at their surfaces and grain boundaries.[5] These defects, such as halide vacancies and uncoordinated lead ions, create trap states within the bandgap, leading to significant non-radiative recombination of photogenerated charge carriers. This process not only diminishes the open-circuit voltage (Voc) and fill factor (FF) of the solar cell but also contributes to its long-term instability.[7]
Surface passivation aims to mitigate these detrimental effects by introducing molecules that can coordinate with the undercoordinated ions at the perovskite surface, thereby neutralizing the electronic trap states.[8] Alkylammonium halides, with their dual functionality of an ammonium head group and a tunable alkyl tail, have proven to be particularly effective in this regard.
N-Octylammonium Hydrobromide: A Closer Look
N-octylammonium hydrobromide (OABr) and its iodide counterpart (OAI) are long-chain alkylammonium halides that have demonstrated remarkable success in passivating perovskite surfaces.[9][10] The primary passivation mechanism involves the formation of a low-dimensional (2D) or quasi-2D perovskite layer on top of the bulk 3D perovskite film.[11][12] This 2D capping layer not only passivates surface defects but also acts as a hydrophobic barrier, enhancing the device's resistance to moisture.[13][14]
The long octyl chain of OABr plays a crucial role in its effectiveness. The hydrophobic nature of the alkyl chains helps to repel water molecules, a key factor in improving the long-term stability of perovskite solar cells.[14] Furthermore, the length of the alkyl chain can influence the electronic properties of the 2D layer and its energy level alignment with the 3D perovskite, impacting charge extraction.[15]
Comparative Performance Analysis: N-Octylammonium Halides vs. Other Alkylammonium Halides
The choice of the alkylammonium halide for passivation significantly impacts the performance and stability of PSCs. Here, we compare n-octylammonium halides with other commonly used short-chain and long-chain counterparts.
| Passivating Agent | Alkyl Chain Length | Key Advantages | Representative PCE Improvement | Stability Enhancement |
| N-Octylammonium Bromide/Iodide (OABr/OAI) | Long (C8) | Excellent defect passivation, formation of a stable 2D capping layer, enhanced moisture resistance.[9][11][12] | From 18.8% to 20.2%[12] | Improved shelf-life and operational stability.[9][10] |
| Butylammonium Bromide/Iodide (BABr/BAI) | Short (C4) | Effective in forming 2D/3D heterostructures, can improve Voc and FF.[11] | Champion PCE of 22.52% reported with BAI treatment.[13] | Moderate improvement in humidity resistance.[11] |
| Propylamine Hydroiodide (PAI) | Short (C3) | Suppresses surface defects, significantly improves Voc and FF in both n-i-p and p-i-n configurations.[6] | Certified 21% for n-i-p and improvement from 21.7% to 23% for p-i-n.[6] | Maintains 90% of initial efficiency after 200 hours of continuous illumination.[6] |
| Dodecylammonium Iodide (DAI) | Very Long (C12) | Enhanced electron-blocking ability and humidity resistance compared to shorter chains.[11] | Slightly lower PCE compared to OAI in one study.[11] | Significant increase in humidity resistance.[11] |
| Guanidinium Bromide (GuaBr) | - | Can penetrate into the bulk perovskite and localize at grain boundaries, reducing non-radiative recombination.[10] | Used in a dual-cation passivation with OABr to achieve over 23% efficiency.[9][10] | Improved thermal and shelf-life stability.[10] |
Key Insights from the Comparison:
-
Alkyl Chain Length: Longer alkyl chains, such as in octylammonium and dodecylammonium halides, generally offer superior moisture resistance due to their increased hydrophobicity.[14][16] However, there is an optimal length, as excessively long chains can impede charge transport.[15]
-
Short-Chain vs. Long-Chain: While short-chain halides like PAI and BAI are effective in passivating defects and boosting efficiency, long-chain halides like OAI often provide a better balance of performance enhancement and long-term stability, particularly against humidity.[6][11]
-
Dual-Cation Passivation: Combining different types of cations, such as the dual-cation passivation with guanidinium and n-octylammonium, can offer synergistic effects, leading to significant improvements in both efficiency and stability.[9][10]
Mechanistic Understanding of Alkylammonium Halide Passivation
The interaction of alkylammonium halides with the perovskite surface is a multifaceted process. The primary mechanism involves the formation of a 2D perovskite layer with the general formula (R-NH3)2PbX4, where R is the alkyl group and X is the halide. This 2D layer has a wider bandgap than the 3D perovskite and can effectively passivate surface trap states.
Caption: Mechanism of perovskite passivation by alkylammonium halides.
Experimental Protocols
Preparation of n-Octylammonium Bromide (OABr) Passivation Solution
-
Materials: n-Octylamine, Hydrobromic acid (HBr), Diethyl ether, Ethanol.
-
Synthesis:
-
Slowly add hydrobromic acid dropwise to a stirred solution of n-octylamine in ethanol at 0°C.
-
Continue stirring for 2-4 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting white precipitate with diethyl ether and dry under vacuum.
-
-
Solution Preparation: Dissolve the synthesized OABr in isopropanol (IPA) at a concentration of 1-2 mg/mL.[12]
Perovskite Surface Passivation Procedure
This protocol is a general guideline and may require optimization based on the specific perovskite composition and device architecture.
Caption: A typical workflow for perovskite surface passivation.
Detailed Steps:
-
Prepare the 3D perovskite film according to your established protocol.
-
In a nitrogen-filled glovebox, spin-coat the prepared n-octylammonium bromide solution onto the perovskite film. A typical spin-coating recipe is 4000 rpm for 30 seconds.[10]
-
Anneal the film on a hotplate at a temperature of approximately 100°C for 10 minutes to promote the formation of the 2D passivation layer.[10]
-
Proceed with the deposition of the hole transport layer (HTL) and the top electrode to complete the solar cell device.
Conclusion and Future Outlook
The use of alkylammonium halides, particularly long-chain variants like n-octylammonium hydrobromide, is a highly effective strategy for passivating defects in perovskite solar cells, leading to significant improvements in both power conversion efficiency and long-term stability. The formation of a 2D capping layer not only heals surface defects but also provides a crucial hydrophobic barrier against environmental moisture.
While n-octylammonium halides have shown great promise, the field continues to evolve. Future research will likely focus on:
-
Novel Alkylammonium Structures: Exploring more complex and functionalized organic cations to achieve even more precise control over the passivation layer's properties.
-
Mixed-Passivation Strategies: Further investigation into synergistic combinations of different passivating agents to address a wider range of defect types.
-
Scalable Deposition Techniques: Developing methods for depositing passivation layers that are compatible with large-scale manufacturing processes.
By continuing to refine our understanding and application of surface passivation, the scientific community is moving ever closer to realizing the full potential of perovskite solar cell technology.
References
- 1. Surface Passivation to Improve the Performance of Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 2. Surface Passivation to Improve the Performance of Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Long Chains Stabilize Higher-Efficiency Solar Cells [als.lbl.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of N-Octylamine Hydrobromide and Cetyltrimethylammonium Bromide (CTAB) as Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of surfactants, cationic amphiphiles play a pivotal role in a myriad of scientific applications, from the synthesis of advanced nanomaterials to the formulation of effective drug delivery systems. Among these, Cetyltrimethylammonium bromide (CTAB) has long been a benchmark due to its well-characterized properties and broad utility. However, the emergence of alternative surfactants, such as N-Octylamine hydrobromide, necessitates a detailed comparative analysis to guide researchers in selecting the optimal agent for their specific needs. This guide provides an in-depth, objective comparison of the performance and physicochemical properties of this compound and CTAB, supported by experimental data and established protocols.
At a Glance: A Structural and Physicochemical Overview
The fundamental differences in the surfactant properties of this compound and CTAB stem from their distinct molecular architectures. CTAB is a quaternary ammonium salt with a 16-carbon alkyl chain (C16), while this compound is a primary amine salt with a shorter 8-carbon alkyl chain (C8). This difference in hydrophobic chain length is a critical determinant of their self-assembly behavior and interfacial activity.[1][2][3]
| Property | This compound | Cetyltrimethylammonium Bromide (CTAB) | Key Differences & Implications |
| Chemical Structure | C₈H₁₇NH₃⁺Br⁻ | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | Head Group: Primary amine vs. Quaternary ammonium. Tail Group: C8 vs. C16 alkyl chain. The longer chain of CTAB leads to stronger hydrophobic interactions. |
| Molar Mass ( g/mol ) | 210.16 | 364.45 | Affects concentration calculations and formulation preparations. |
| Critical Micelle Concentration (CMC) | Higher (less efficient micellization) | Lower (more efficient micellization) | CTAB forms micelles at lower concentrations due to its longer hydrophobic tail, making it more efficient in applications requiring micellar solubilization.[4][5][6] |
| Surface Tension Reduction | Less effective | More effective | CTAB is more effective at reducing the surface tension of water due to its greater surface activity, a direct consequence of its longer alkyl chain. |
| Aqueous Solubility | Soluble | Soluble | Both are soluble in water, a prerequisite for their function as surfactants in aqueous systems. |
| Toxicity | Irritant | Highly cytotoxic | CTAB exhibits significant cytotoxicity, which can be a major drawback in biomedical applications.[7][8][9] this compound is also classified as an irritant.[2][10] |
The Foundation of Surfactant Action: Micellization and Interfacial Properties
The efficacy of a surfactant is fundamentally linked to its ability to self-assemble into micelles in solution and to adsorb at interfaces, thereby reducing surface or interfacial tension.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to aggregate to form micelles. A lower CMC indicates a more efficient surfactant. Due to its longer C16 alkyl chain, CTAB has a significantly lower CMC than this compound. The stronger hydrophobic interactions between the longer alkyl chains of CTAB molecules provide a greater driving force for micellization, which occurs at a lower concentration.[4][5][6]
The relationship between alkyl chain length and CMC is a well-established principle in surfactant science. Generally, for a homologous series of ionic surfactants, the logarithm of the CMC decreases linearly with an increase in the number of carbon atoms in the alkyl chain.[5] This is a critical consideration for cost-effectiveness and for applications where a low surfactant concentration is desirable.
References
- 1. nanohybrids.net [nanohybrids.net]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarse.com [ijarse.com]
- 5. m.youtube.com [m.youtube.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake and cytotoxicity of gold nanorods: molecular origin of cytotoxicity and surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to the Characterization of N-Octylamine Hydrobromide-Functionalized Surfaces
For researchers at the forefront of materials science and drug development, the precise engineering of surface properties is paramount. N-Octylamine hydrobromide, an alkylammonium salt, serves as a key agent for modifying surfaces to control wettability, adhesion, and biocompatibility. However, successful functionalization is not merely about executing a protocol; it is about rigorously verifying the outcome. This guide provides an in-depth comparison of the essential characterization techniques required to validate and quantify the properties of this compound-functionalized surfaces. We will move beyond simple procedural lists to explain the causal links between experimental choices and the data they yield, ensuring a robust and trustworthy characterization workflow.
The Rationale for Surface Functionalization with this compound
This compound (OABr) consists of a hydrophilic ammonium head group and a hydrophobic eight-carbon alkyl tail.[1][2] This amphiphilic structure allows it to act as a surfactant or be used to modify surfaces, rendering them more hydrophobic.[2] This modification is critical in applications ranging from creating water-repellent coatings and controlling protein adsorption on biomedical devices to acting as a surface passivating agent in advanced materials like perovskite solar cells.[2][3] The primary goals of characterization are to:
-
Confirm Covalent Attachment or Adsorption: Verify that the molecule is present on the surface.
-
Determine Surface Chemistry: Identify the new functional groups and their chemical state.
-
Analyze Surface Morphology: Assess changes in topography and roughness.
-
Quantify Surface Properties: Measure changes in wettability and functional group density.
-
Evaluate Stability: Understand the durability of the functionalized layer under relevant conditions.[4][5]
A Multi-Pronged Approach to Characterization
No single technique can provide a complete picture of a modified surface. A comprehensive analysis relies on a synergistic combination of methods that probe chemical composition, physical topography, and macroscopic properties. The following sections compare the most critical techniques, outlining their principles, the specific insights they offer for OABr-functionalized surfaces, and their relative strengths and weaknesses.
Workflow for Surface Functionalization and Characterization
The general process involves preparing the substrate, executing the functionalization reaction, and then employing a suite of analytical techniques to validate the outcome.
Caption: General workflow from substrate preparation to characterization.
Part I: Chemical Composition and Bonding State Analysis
Verifying the presence and chemical nature of the octylammonium group is the first and most critical step.
A. X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[6] It irradiates the surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.
Why It's Essential for OABr Surfaces:
-
Unambiguous Elemental Confirmation: The primary utility of XPS is the detection of the Nitrogen (N 1s) and Bromine (Br 3d) peaks, which are unique to the functionalizing agent and absent on a bare silicon, glass, or gold substrate.
-
Chemical State Analysis: High-resolution scans of the N 1s peak can distinguish between a neutral amine (-NH2) and a protonated ammonium (-NH3+) species.[7][8] For this compound, a significant peak corresponding to the -NH3+ state at a higher binding energy (around 401-402 eV) is expected, providing direct evidence of the salt's integrity on the surface.[7]
-
Quantitative Analysis: The atomic concentrations derived from XPS peak areas can be used to estimate the surface coverage of the functionalizing agent.
B. Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending).[9] Specific chemical bonds absorb at characteristic frequencies, making FTIR an excellent tool for identifying functional groups.[10][11][12]
Why It's Essential for OABr Surfaces:
-
Functional Group Identification: The appearance of new absorption bands after functionalization confirms the addition of the organic molecule. For an octylamine layer, key expected peaks include:
-
Complementary to XPS: While XPS confirms the presence of nitrogen, FTIR confirms the presence of the hydrocarbon chain and the amine/ammonium group, providing a more complete picture of the immobilized molecule.[15]
| Technique | Principle | Information Gained for OABr Surfaces | Advantages | Limitations |
| XPS | Ejection of core electrons by X-rays | Elemental composition (N, Br, C), chemical state of Nitrogen (NH₃⁺ vs. NH₂), surface coverage.[7][16] | Surface sensitive (top 5-10 nm), quantitative, provides chemical state information. | Requires high vacuum, can be expensive, potential for X-ray induced sample damage.[17] |
| FTIR | Absorption of IR radiation causing molecular vibrations | Presence of C-H (alkyl chain) and N-H (ammonium) functional groups.[11][18] | Non-destructive, highly sensitive to organic functional groups, versatile sampling (ATR, grazing angle). | Not inherently surface-sensitive (bulk signal can interfere), quantification is complex.[15] |
Part II: Surface Morphology and Topography
Functionalization can alter the physical landscape of a surface, affecting its roughness and uniformity.
Atomic Force Microscopy (AFM)
Principle: AFM is a high-resolution scanning probe microscopy technique that provides a 3D profile of the surface at the nanoscale.[19][20] A sharp tip on a flexible cantilever is scanned across the surface, and the deflection of the cantilever due to tip-surface forces is measured to create a topographical map.[19]
Why It's Essential for OABr Surfaces:
-
Visualizing Surface Change: AFM images can directly show changes in surface morphology, such as the formation of a uniform monolayer, aggregates, or islands of the functionalizing agent.
-
Quantifying Roughness: A key parameter, the root-mean-square (RMS) roughness, can be calculated from AFM data. Successful functionalization may lead to a slight increase in surface roughness, and this value is critical for applications where smoothness is a factor.[21][22]
-
Assessing Coating Uniformity: Large-area scans can reveal the homogeneity of the functionalization across the substrate, identifying defects or areas of poor coverage.[23]
| Parameter | Bare Substrate (e.g., Si Wafer) | Expected Post-Functionalization |
| Surface Roughness (RMS) | Typically < 0.5 nm | Slight increase, but should remain low (< 1-2 nm) for a uniform layer. |
| Morphology | Atomically smooth with minor defects. | Uniform coverage; potential for pinholes or aggregates depending on protocol. |
| Feature Height | N/A | Can be used to measure the thickness of patterned or scratched layers.[20] |
Part III: Macroscopic Surface Properties
The ultimate goal of functionalization is to change how the surface interacts with its environment. Wettability is the most direct and important measure of this change for an OABr coating.
Contact Angle Goniometry
Principle: This technique measures the contact angle of a liquid droplet on a solid surface.[24] The angle, formed at the three-phase (solid-liquid-gas) boundary, is a measure of the surface's wettability, which is governed by the balance of adhesive and cohesive forces.[25]
Why It's Essential for OABr Surfaces:
-
Direct Confirmation of Hydrophobicity: The primary purpose of the octyl chain is to reduce surface energy and increase hydrophobicity. A successful functionalization will result in a significant increase in the water contact angle compared to a hydrophilic substrate like clean glass or silicon dioxide (<10°).[25][26]
-
Sensitive and Simple: It is a fast, relatively inexpensive, and highly sensitive method to confirm that the surface chemistry has been altered in the intended way.
-
Dynamic Measurements: Advancing and receding contact angles can provide information about contact angle hysteresis, which relates to surface homogeneity and droplet adhesion.[27][28] A low hysteresis on a hydrophobic surface is often desirable.[25]
| Surface Type | Typical Static Water Contact Angle (°) | Interpretation |
| Clean Silicon Dioxide/Glass | < 10° | Hydrophilic.[29] |
| N-Octylamine Functionalized Surface | > 90° | Hydrophobic, indicating successful modification.[26] |
| (Alternative) Perfluoroalkyl Silane | > 150° | Superhydrophobic.[30] |
Part IV: Quantitative and Stability Analysis
Beyond confirming presence, quantifying the number of functional groups and assessing their stability are crucial for reproducible performance.
A. Quantification of Surface Amine Groups
While XPS provides a semi-quantitative measure, other techniques can be used for more direct quantification.
-
Colorimetric Assays (e.g., Ninhydrin): These methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the number of primary amine groups.[17] The ninhydrin assay, for example, reacts with primary amines to form a purple product quantifiable via spectrophotometry.[4][17]
-
Fluorescence Labeling (e.g., Fluorescamine): A non-fluorescent reagent reacts with primary amines to form a highly fluorescent product, offering very high sensitivity.[17][31]
-
Solution Nuclear Magnetic Resonance (NMR): For particulate or high-surface-area materials, the substrate can be dissolved, and the released amine can be quantified by qNMR.[4][32] This provides an absolute quantification of the total amine content.[4][32]
B. Stability Assessment
The stability of the functionalized layer is critical for any real-world application.[5] Amine-functionalized surfaces can be susceptible to degradation, especially in aqueous media or at elevated temperatures.[4][33]
-
Methodology: Stability is typically assessed by exposing the functionalized surface to specific conditions (e.g., immersion in a buffer at a certain pH and temperature for various time points) and then re-characterizing the surface using the techniques described above (XPS, Contact Angle, FTIR).
-
Expected Outcome: A loss of functional groups would be indicated by a decrease in the N 1s signal in XPS, a decrease in the water contact angle, and a reduction in the intensity of C-H and N-H peaks in FTIR.
Logical Relationship of Characterization Techniques
Caption: Mapping surface properties to the primary techniques used for their validation.
Experimental Protocols
Protocol 1: Static Water Contact Angle Measurement
-
Sample Preparation: Ensure the functionalized substrate is clean and dry. Handle only by the edges with clean tweezers to avoid contamination. Place the substrate on the level sample stage of the goniometer.
-
Droplet Dispensing: Use a high-precision automated syringe to dispense a single droplet of deionized water (typically 2-5 µL) onto the surface. Lower the needle close to the surface and allow the droplet to gently transfer from the needle tip to the substrate.[28]
-
Image Capture: Immediately after deposition, use the integrated camera to capture a high-resolution side-profile image of the droplet.
-
Angle Analysis: Use the instrument's software to analyze the captured image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the angle at the liquid-solid interface on both sides of the droplet.
-
Data Validation: Repeat the measurement at a minimum of three different locations on the surface to ensure reproducibility and assess homogeneity. The standard deviation of the measurements should be low (< 5%). An unusually high deviation suggests a non-uniform surface.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Mounting: Mount the functionalized substrate onto the XPS sample holder using compatible, non-outgassing tape or clips. Ensure the surface is facing the analyzer.
-
System Pump-Down: Load the sample into the instrument's introduction chamber and pump down to high vacuum (<10⁻⁸ Torr). This is critical to prevent gas-phase molecules from interfering with the measurement.
-
Survey Scan: Perform an initial low-resolution survey scan (0-1200 eV binding energy) to identify all elements present on the surface. Confirm the presence of C, O, N, Br and the primary substrate elements (e.g., Si).
-
High-Resolution Scans: Acquire high-resolution scans over the specific binding energy ranges for the elements of interest: C 1s (~285 eV), N 1s (~400 eV), and Br 3d (~70 eV). Use a smaller pass energy to achieve higher spectral resolution.
-
Data Analysis:
-
Peak Fitting: Use appropriate software to fit the high-resolution spectra with component peaks after background subtraction (e.g., Shirley background). For the N 1s spectrum, constrain the peak positions and widths based on known values for neutral and protonated amines to deconvolve the signal.[7]
-
Quantification: Calculate atomic concentrations from the survey scan peak areas using the instrument's relative sensitivity factors (RSFs).
-
-
Self-Validation: Compare the results to a non-functionalized control substrate analyzed under the identical conditions. The N 1s and Br 3d peaks should be absent on the control. The C 1s/Si 2p ratio should be significantly higher on the functionalized sample, indicating the presence of the organic overlayer.
Comparison with Alternative Surface Functionalization Agents
This compound is one of many options for surface modification. The choice of agent depends on the substrate, the desired surface properties, and the required stability.
| Functionalization Agent | Chemical Class | Primary Application | Key Characterization Metric |
| This compound | Alkylammonium Salt | Hydrophobic modification, surface passivation.[2] | Increased Water Contact Angle, N 1s peak in XPS. |
| (3-Aminopropyl)triethoxysilane (APTES) | Organosilane | Creates primary amine surfaces for further conjugation.[34] | N 1s peak in XPS, reactivity in Ninhydrin assay.[17] |
| Octadecyltrichlorosilane (OTS) | Organosilane | Forms highly ordered, very hydrophobic self-assembled monolayers (SAMs). | High Water Contact Angle (>110°), monolayer thickness by ellipsometry. |
| Dodecanethiol | Alkanethiol | Forms highly ordered SAMs specifically on gold surfaces.[30] | S 2p peak in XPS, high Water Contact Angle. |
| Poly(ethylene glycol) (PEG) | Polymer | Creates hydrophilic, protein-resistant surfaces.[30] | Decreased Water Contact Angle, C 1s peak fitting to identify C-O ether bonds. |
Conclusion
The characterization of this compound-functionalized surfaces is a multifaceted process that demands a thoughtful, integrated approach. Relying on a single technique provides an incomplete and potentially misleading picture. By systematically combining the chemical specificity of XPS and FTIR , the topographical detail of AFM , and the functional validation of contact angle goniometry , researchers can build a comprehensive and trustworthy dataset. This rigorous validation is the bedrock upon which successful applications in drug development, biomaterials, and advanced electronics are built. Each technique serves as a cross-check for the others, creating the self-validating system necessary for robust scientific and commercial outcomes.
References
- 1. This compound | 14846-47-0 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 14846-47-0 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of amine-functionalized CO2 adsorbents: a multifaceted puzzle - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 11. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. measurlabs.com [measurlabs.com]
- 20. Atomic Force Microscopy (AFM) [eag.com]
- 21. AFM Nano Surface Morphology - NanoScope Services Ltd® [nanoscopeservices.co.uk]
- 22. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 23. azom.com [azom.com]
- 24. measurlabs.com [measurlabs.com]
- 25. nanoscience.com [nanoscience.com]
- 26. researchgate.net [researchgate.net]
- 27. biolinscientific.com [biolinscientific.com]
- 28. nanoscience.com [nanoscience.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Ligands: N-Octylamine Hydrobromide vs. Oleylamine in Nanoparticle Synthesis and Stabilization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of nanoparticle engineering, the choice of surface ligands is a critical determinant of the final product's characteristics. These molecules are not merely passive stabilizers; they are active participants in the nucleation and growth processes, dictating the size, shape, crystallinity, and long-term stability of the nanoparticles. Among the plethora of available ligands, primary alkylamines have emerged as a versatile class of compounds, with oleylamine and n-octylamine hydrobromide representing two distinct yet widely employed options, particularly in the synthesis of perovskite nanocrystals. This guide provides an in-depth, objective comparison of these two ligands, grounded in experimental evidence, to empower researchers in making informed decisions for their specific applications.
The Fundamental Role of Surface Ligands
Before delving into a direct comparison, it is crucial to understand the multifaceted roles that ligands play in nanoparticle synthesis. They act as:
-
Capping Agents: By binding to the nanoparticle surface, ligands prevent uncontrolled growth and aggregation, ensuring the formation of discrete, well-defined nanoparticles.
-
Shape-Directing Agents: Preferential binding of ligands to specific crystallographic facets can modulate the growth rates in different directions, leading to the formation of various morphologies such as nanocubes, nanowires, or nanoplatelets.
-
Solubility Modifiers: The hydrophobic alkyl chains of the ligands render the nanoparticles dispersible in nonpolar organic solvents, facilitating their processing and characterization.
-
Surface Passivators: Ligands can passivate surface defects, which are often quenching sites for photoluminescence, thereby enhancing the quantum yield and overall optical performance of the nanoparticles.
The effectiveness of a ligand is governed by its chemical structure, including the length of its alkyl chain, the nature of its headgroup, and the presence of any additional functional groups.
Oleylamine: The Workhorse of Nanoparticle Synthesis
Oleylamine, an 18-carbon primary amine with a cis-double bond, is arguably one of the most extensively used ligands in colloidal nanoparticle synthesis. Its long alkyl chain provides excellent steric hindrance, effectively preventing nanoparticle aggregation.
Mechanism of Action: In a typical synthesis, the amine headgroup of oleylamine coordinates to metal cations on the nanoparticle surface. In the context of perovskite nanocrystals, it is often used in conjunction with a carboxylic acid, such as oleic acid. The two form an ammonium carboxylate salt in situ, where the oleylammonium cation binds to the halide-rich surfaces of the perovskite lattice. This dynamic binding equilibrium plays a crucial role in stabilizing the nanocrystals.
The presence of the double bond in the alkyl chain is also believed to contribute to its efficacy by influencing the packing of the ligands on the nanoparticle surface and potentially interacting with the surface atoms.
This compound: The Salt Advantage
This compound is the salt of the shorter-chain primary amine, n-octylamine, and hydrobromic acid. Its application in nanoparticle synthesis, particularly for perovskites, leverages the presence of both the alkylammonium cation and the bromide anion.
Mechanism of Action: Unlike oleylamine, which typically requires protonation by an acid to form the stabilizing ammonium cation, this compound provides a pre-formed octylammonium cation. This can offer better control over the stoichiometry of the surface ligands. The bromide counter-ion also plays an active role. In perovskite synthesis, for instance, the bromide ions can contribute to the halide-rich surface environment, influencing the nanocrystal formation and stability. The shorter, saturated octyl chain of n-octylamine results in a different packing density on the nanoparticle surface compared to the longer, unsaturated chain of oleylamine.
Head-to-Head Comparison: Performance in Perovskite Nanocrystal Synthesis
To provide a clear comparison, let's consider the synthesis of Cesium Lead Bromide (CsPbBr₃) nanocrystals, a model system where both ligands have been employed.
| Feature | Oleylamine | This compound | Key Insights & Causality |
| Nanoparticle Morphology | Typically yields well-defined nanocubes. Can produce other morphologies depending on the oleic acid to oleylamine ratio. | Often used to synthesize 2D nanoplatelets and can also produce nanocubes. The presence of the bromide ion can favor specific crystal growth directions. | The interplay between the ligand's steric bulk and its binding affinity to different crystal facets dictates the final morphology. The pre-formed ammonium bromide salt may provide a more controlled environment for anisotropic growth. |
| Nanoparticle Size | Longer alkyl chain provides greater steric hindrance, often leading to smaller and more monodisperse nanocrystals. | The shorter alkyl chain may result in slightly larger or more aggregated nanoparticles if not used under optimized conditions. However, it has been shown to improve reaction yields in some cases. | Steric hindrance is a primary factor in limiting nanoparticle growth. The longer chain of oleylamine creates a more effective barrier against particle fusion. |
| Photoluminescence Quantum Yield (PLQY) | Can achieve high PLQY, especially when used with oleic acid to effectively passivate surface defects. | Can also yield high PLQY. The octylammonium cation passivates surface defects, and the bromide ion can help maintain a halide-rich surface, reducing halide vacancy defects. The formation of core-shell structures with an octylammonium lead bromide shell can significantly enhance PLQY.[1] | Effective surface passivation is paramount for high PLQY. Both ligands can achieve this, but the mechanism and the resulting surface chemistry differ. |
| Colloidal Stability | Excellent colloidal stability in nonpolar solvents due to the long, solvophilic alkyl chain. | Good colloidal stability, though the shorter alkyl chain may provide slightly less robust long-term stability against aggregation compared to oleylamine. | The length of the hydrophobic tail is directly correlated with the strength of the steric repulsion between nanoparticles, which is the primary mechanism for colloidal stability in nonpolar media. |
| Reaction Kinetics | Acts as a base and needs to be protonated, which can influence the reaction kinetics. | Provides a direct source of ammonium cations, potentially leading to more controlled and reproducible reaction kinetics. | The availability of the active stabilizing species (the ammonium cation) from the start of the reaction can lead to more homogeneous nucleation and growth. |
Experimental Protocols: A Glimpse into the Lab
The following are representative, high-level protocols for the synthesis of perovskite nanocrystals using each ligand.
Experimental Workflow: Ligand-Assisted Reprecipitation (LARP)
Caption: Generalized workflow for the Ligand-Assisted Reprecipitation (LARP) synthesis of perovskite nanocrystals.
Protocol 1: Synthesis of CsPbBr₃ Nanocrystals using Oleylamine and Oleic Acid
This protocol is a typical hot-injection method.
-
Preparation of Cs-oleate precursor: Cesium carbonate is dissolved in octadecene and oleic acid at an elevated temperature under vacuum.
-
Main Reaction: Lead(II) bromide, oleylamine, and oleic acid are dissolved in octadecene in a three-neck flask. The mixture is heated under vacuum and then switched to an inert atmosphere.
-
Injection: The Cs-oleate precursor is swiftly injected into the hot reaction mixture.
-
Cooling and Purification: The reaction is quenched by cooling, and the nanocrystals are purified by centrifugation and redispersion in a nonpolar solvent.
Protocol 2: Synthesis of Perovskite Nanoplatelets using N-Octylammonium Bromide
This protocol utilizes the Ligand-Assisted Reprecipitation (LARP) method.[2][3]
-
Precursor Solution Preparation: Prepare a 0.2 M solution of lead(II) bromide and a 0.2 M solution of octylammonium bromide in N,N-dimethylformamide (DMF).[2][3] Mix these solutions in the desired stoichiometric ratio.
-
Nanoplatelet Formation: Vigorously stir a non-polar solvent like toluene.[2][3] Inject a small volume of the precursor solution into the toluene.[2][3] The nanoplatelets will form instantaneously.[2][3]
-
Purification: The resulting colloidal solution is purified by centrifugation to remove excess ligands and unreacted precursors, followed by redispersion in a non-polar solvent.
Mechanistic Insights and Structural Differences
The choice between a free amine and an ammonium salt has profound implications for the synthesis mechanism.
Caption: Comparison of the active species generation from Oleylamine and this compound.
With oleylamine, the formation of the stabilizing oleylammonium cation is dependent on the presence and concentration of a proton source, typically oleic acid. This introduces an additional variable that can affect the reproducibility of the synthesis. In contrast, this compound provides a direct and stoichiometric source of the octylammonium cation and bromide anion, potentially offering more precise control over the surface chemistry of the nanocrystals.
Conclusion: Selecting the Right Ligand for the Job
The choice between this compound and oleylamine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired outcome of the nanoparticle synthesis.
-
Choose Oleylamine for:
-
Robust steric stabilization, particularly when aiming for very small and highly monodisperse nanoparticles.
-
Syntheses where the dynamic equilibrium with oleic acid is beneficial for achieving specific morphologies.
-
Applications where a longer alkyl chain is advantageous for subsequent surface functionalization or processing.
-
-
Choose this compound for:
-
Syntheses where precise control over the ammonium and halide concentration is critical.
-
The targeted synthesis of specific morphologies like nanoplatelets.
-
Systems where the formation of a core-shell structure with an alkylammonium halide layer is desired to enhance stability and optical properties.[1]
-
Improving reaction yields in ligand-assisted reprecipitation methods.[4]
-
Ultimately, the optimal ligand, or combination of ligands, will be application-specific. This guide provides a foundational understanding of the key differences between this compound and oleylamine, empowering researchers to design and execute their nanoparticle syntheses with greater control and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Facile Synthesis of Colloidal Lead Halide Perovskite Nanoplatelets via Ligand-Assisted Reprecipitation [jove.com]
- 4. Scalable synthesis of colloidal CsPbBr3 perovskite nanocrystals with high reaction yields through solvent and ligand engineering - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis of Synthesized N-Octylamine Hydrobromide: Titration vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth comparison of two common analytical techniques for determining the purity of N-Octylamine hydrobromide: classical acid-base titration and modern quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This compound, a primary amine salt, serves as a versatile building block in organic synthesis and materials science, including in the formation of perovskite solar cells.[1][2][3][4] Its accurate characterization is paramount. This guide will delve into the theoretical underpinnings, practical methodologies, and comparative data analysis of titration and qNMR, offering field-proven insights to inform your choice of analytical method.
The Foundational Pillars of Purity Determination
The choice between titration and qNMR for purity analysis is not merely a matter of instrumentation but a decision based on the specific requirements of the analysis, including desired accuracy, sample throughput, and the nature of potential impurities.
Acid-Base Titration: The Stoichiometric Workhorse
Titration is a cornerstone of quantitative chemical analysis, relying on the precise neutralization reaction between an acid and a base.[5][6][7] In the context of this compound, which is the salt of a weak base (N-Octylamine) and a strong acid (hydrobromic acid), the titration protocol is designed to quantify the amount of the amine salt present in a sample.[8] This is achieved by reacting the sample with a standardized solution of a strong base, such as sodium hydroxide, and monitoring the reaction's endpoint.[8][9]
The underlying principle is that the reaction proceeds in a well-defined stoichiometric manner.[5] The endpoint, where the moles of the titrant (strong base) are stoichiometrically equivalent to the moles of the analyte (amine salt), can be detected using a colorimetric indicator or by monitoring the pH change with a potentiometer.[6][8]
Quantitative NMR (qNMR): A Spectrum of Precision
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive technique for determining the absolute concentration and purity of compounds.[10][11] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10][12] By comparing the integral of a specific resonance from the analyte to that of a known amount of an internal standard, the absolute quantity of the analyte can be determined without the need for a calibration curve.[10][13]
This makes qNMR an absolute quantification method, offering traceability to the International System of Units (SI) when a certified reference material is used as the internal standard.[12] For this compound, the distinct signals of the alkyl chain protons can be integrated and compared to a stable, non-interfering internal standard.
Experimental Design: A Tale of Two Methodologies
The following sections provide detailed protocols for the purity analysis of this compound using both titration and qNMR. The causality behind each experimental choice is explained to provide a deeper understanding of the methodologies.
Workflow for Purity Determination
Caption: Comparative workflows for purity analysis by titration and qNMR.
Detailed Protocol: Acid-Base Titration
This protocol outlines a potentiometric titration, which offers greater precision than a colorimetric endpoint.
1. Preparation and Standardization of 0.1 M Sodium Hydroxide (NaOH) Titrant:
-
Rationale: A standardized titrant of known concentration is essential for accurate quantification.
-
Procedure:
-
Accurately weigh approximately 2.0 g of NaOH pellets and dissolve in 500 mL of deionized, boiled water (to remove dissolved CO2).
-
Accurately weigh approximately 0.4 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 110°C, and dissolve in 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the KHP solution with the prepared NaOH solution until a faint pink color persists for 30 seconds.
-
Repeat the standardization at least three times and calculate the average molarity of the NaOH solution.
-
2. Titration of this compound:
-
Rationale: The reaction of the amine salt with a strong base liberates the free amine and forms water and a salt, allowing for the determination of the initial amount of the amine salt.
-
Procedure:
-
Accurately weigh approximately 0.2 g of the synthesized this compound into a 250 mL beaker.
-
Dissolve the sample in 50 mL of a suitable solvent mixture, such as isopropanol and water, to ensure complete dissolution.
-
Immerse a calibrated pH electrode connected to a pH meter into the solution.
-
Place the beaker on a magnetic stirrer and begin gentle stirring.
-
Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.5-1.0 mL) from a burette, recording the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment volume.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the midpoint of the steepest portion of the curve. Alternatively, use the first or second derivative of the curve to precisely locate the endpoint.
-
3. Purity Calculation:
Where:
-
V_NaOH = Volume of NaOH solution at the equivalence point (L)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
MW_analyte = Molecular weight of this compound (210.16 g/mol )[14]
-
W_sample = Weight of the this compound sample (g)
Detailed Protocol: Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol utilizes an internal standard for absolute quantification.
1. Selection and Preparation of the Internal Standard:
-
Rationale: The internal standard must be a stable, non-volatile compound with a simple NMR spectrum that does not have signals overlapping with the analyte. Maleic acid or dimethyl sulfone are suitable choices.
-
Procedure:
-
Choose a high-purity internal standard (ideally a certified reference material).
-
Accurately weigh a precise amount of the internal standard.
-
2. Sample Preparation:
-
Rationale: Accurate weighing of both the analyte and the internal standard is critical for an accurate purity determination. A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Procedure:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of the chosen internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Deuterated Methanol, MeOD-d4) to the NMR tube and ensure complete dissolution.
-
3. NMR Data Acquisition:
-
Rationale: Quantitative NMR requires specific acquisition parameters to ensure that the signal intensities are directly proportional to the number of protons. A long relaxation delay (D1) is crucial to allow all protons to fully relax between scans.
-
Procedure:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Key acquisition parameters for qNMR:
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons of interest. A D1 of 30 seconds is generally sufficient.
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15]
-
Pulse Angle: 90° pulse.
-
-
4. Data Processing and Purity Calculation:
-
Rationale: Careful data processing is necessary to obtain accurate integrals. The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their respective molecular weights, number of protons, and masses.
-
Procedure:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the terminal methyl group at ~0.9 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Comparative Analysis: Titration vs. qNMR
| Feature | Acid-Base Titration | Quantitative NMR (qNMR) |
| Principle | Stoichiometric neutralization reaction.[6] | Proportionality between signal area and the number of nuclei.[10] |
| Quantification | Relative to a standardized titrant. | Absolute quantification against an internal standard.[15] |
| Selectivity | Quantifies total acidic/basic species. May not distinguish between the analyte and acidic/basic impurities. | Highly selective. Can distinguish and quantify the analyte in the presence of non-interfering impurities.[10] |
| Sample Throughput | Generally lower, as each titration is performed individually. | Can be automated for higher throughput. |
| Sample Consumption | Destructive technique.[9] | Non-destructive technique; the sample can be recovered.[10][16] |
| Information Provided | Only provides the overall purity based on acidic/basic properties. | Provides structural information and can identify and quantify impurities simultaneously.[17] |
| Required Equipment | Basic laboratory glassware (burette, pipette), pH meter or indicator. | High-field NMR spectrometer. |
| Accuracy & Precision | Can be highly accurate and precise with proper technique and standardization. | Generally offers high accuracy and precision, especially with a certified internal standard.[17] |
| Cost | Lower initial equipment cost. | Higher initial equipment cost and maintenance. |
Conclusion and Recommendations
Both acid-base titration and quantitative NMR are robust methods for determining the purity of synthesized this compound.
Titration is a cost-effective and reliable method that is well-suited for routine quality control when the potential impurities are not acidic or basic in nature. Its simplicity and the low cost of instrumentation make it an accessible technique for many laboratories.
Quantitative NMR , on the other hand, offers significant advantages in terms of selectivity and the wealth of information it provides. It is the preferred method when:
-
The presence of acidic or basic impurities is suspected.
-
Simultaneous identification and quantification of impurities are required.
-
A non-destructive analysis is necessary to preserve the sample.
-
Absolute quantification with traceability is a requirement.
For drug development and research applications where a comprehensive understanding of the sample's composition is crucial, qNMR is the superior technique . It not only provides a highly accurate purity value for the target compound but also offers invaluable insights into the impurity profile, which is critical for meeting regulatory standards and ensuring the reliability of downstream applications.
References
- 1. This compound | 14846-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 14846-47-0 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 14846-47-0 [chemicalbook.com]
- 4. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]
- 5. testbook.com [testbook.com]
- 6. Acid–base titration - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. ijnrd.org [ijnrd.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. azom.com [azom.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Core principles of precise qNMR [go.jeolusa.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to N-Octylamine Hydrobromide as a Potential Structure-Directing Agent in Zeolite Synthesis
This guide provides a comprehensive technical evaluation of N-Octylamine hydrobromide as a prospective structure-directing agent (SDA) for the synthesis of high-silica zeolites. We will explore the rationale for its use, position it against established SDAs, and provide a detailed experimental protocol for its validation. This document is intended for researchers and scientists in materials science and catalysis seeking to explore cost-effective and novel synthesis routes.
Introduction: The Central Role of the Structure-Directing Agent
Zeolites are crystalline aluminosilicates with a three-dimensional framework of SiO₄ and AlO₄ tetrahedra, creating uniform micropores and channels of molecular dimensions.[1] This unique architecture makes them indispensable in industrial applications ranging from catalysis and separations to ion exchange.[2][3] The synthesis of zeolites with specific topologies is not a trivial matter; it is critically governed by the choice of a structure-directing agent (SDA), often an organic molecule.[4][5]
The SDA functions as a molecular template, organizing inorganic precursor species (silicates and aluminates) around it through electrostatic and van der Waals interactions during the hydrothermal synthesis process.[6][7] Upon removal by calcination, the SDA leaves behind a porous crystalline structure that is essentially a memory of its shape and charge distribution. While complex quaternary ammonium cations are highly effective, their high cost often precludes large-scale industrial application for many zeolite types.[8] This has spurred a search for simpler, more economical SDAs.[9]
This guide investigates the potential of this compound, a simple primary amine salt, as a cost-effective SDA. We will compare its hypothesized performance with benchmark SDAs and provide a robust protocol for its experimental validation.
The Case for this compound: A Rationale
The selection of an organic molecule as a potential SDA is guided by its physicochemical properties, including size, shape, charge, and hydrophobicity.[7] this compound presents an intriguing candidate for several reasons:
-
Simplicity and Cost: As a primary amine, N-Octylamine is significantly less complex and cheaper to synthesize compared to multi-alkyl quaternary ammonium salts like tetrapropylammonium (TPA) or tetraethylammonium (TEA).[10][11]
-
Molecular Geometry: The flexible n-octyl chain offers conformational adaptability, potentially allowing it to stabilize a variety of cage-like structures or channel systems within the forming zeolite framework.
-
Charge Localization: The positive charge is localized on the ammonium head group, which can effectively interact with and balance the negative charge of the aluminosilicate species in the synthesis gel.
-
Hydrophobicity: The C8 alkyl chain provides a hydrophobic character that can influence the organization of water molecules and inorganic species, a key factor in the nucleation and growth of high-silica zeolites.[12]
These characteristics suggest that this compound could direct the synthesis of important industrial zeolites, such as those with MFI (ZSM-5) or BEA (*BEA) topologies, which are typically synthesized using more expensive SDAs.[9][13]
The Competitive Landscape: A Comparative Analysis of SDAs
To validate this compound, its performance must be benchmarked against established SDAs. The choice of SDA profoundly impacts the resulting zeolite's topology, crystal size, Si/Al ratio, and synthesis kinetics.[14][15]
| Structure-Directing Agent (SDA) | Typical Zeolite(s) Directed | Key Advantages | Key Disadvantages | Relative Cost |
| Tetrapropylammonium (TPA⁺) | MFI (ZSM-5), MEL | High phase purity and crystallinity for ZSM-5.[9] | High cost, environmentally impactful removal. | High |
| Tetraethylammonium (TEA⁺) | *BEA (Beta), MOR | Effective for large-pore zeolites; can produce nanosized crystals.[9] | Can lead to phase impurities; relatively high cost. | High |
| Pyrrolidine | ZSM-5, ZSM-39 | Simple, less expensive than TPA⁺; can alter crystal morphology.[14] | May require longer crystallization times or yield lower crystallinity. | Medium |
| Imidazolium Derivatives | TON, MFI, *BEA | Versatile; can act as both solvent and SDA (ionothermal synthesis).[7][13] | Synthesis can be complex; cost varies widely. | Medium-High |
| N-Octylamine (Hypothesized) | MFI, *BEA, or novel structures | Potentially very low cost; simple structure. | Unproven efficacy; may lead to phase impurities or amorphous products. | Low |
Experimental Validation: A Protocol for Zeolite Synthesis
This section provides a detailed, self-validating protocol to assess the efficacy of this compound as an SDA for the synthesis of ZSM-5 (MFI topology), a widely used industrial catalyst.
Synthesis Gel Preparation (Molar Ratio: 40 SiO₂ : 1 Al₂O₃ : 8 SDA : 1600 H₂O)
-
Solution A (SDA & Aluminum Source):
-
In a polypropylene beaker, dissolve 1.50 g of sodium aluminate (NaAlO₂, 50-56% Al₂O₃) in 100 g of deionized water.
-
Once fully dissolved, add 16.7 g of this compound (C₈H₁₇NH₃Br) and stir until a clear solution is obtained. This step establishes the charge-balancing and structure-directing components.
-
-
Solution B (Silicon Source):
-
In a separate beaker, add 24.0 g of fumed silica (SiO₂) to 100 g of deionized water.
-
Add 8.0 g of a 50 wt% sodium hydroxide (NaOH) solution to the silica slurry. The NaOH acts as a mineralizing agent, depolymerizing the silica source into soluble silicate species.
-
Stir vigorously until a uniform, translucent gel is formed.
-
-
Combining Gels:
-
Slowly add Solution A to Solution B under vigorous stirring.
-
Continue stirring for 1 hour at room temperature to ensure homogenization. This is the "aging" step, which is crucial for the formation of initial nuclei.[12]
-
Hydrothermal Crystallization
-
Transfer the final synthesis gel into a 250 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 170 °C.
-
Maintain the temperature for 72 hours under static (non-stirred) conditions. The combination of temperature and pressure drives the crystallization process, transforming the amorphous gel into a crystalline zeolite.[1]
Product Recovery and Characterization
-
Recovery:
-
Quench the autoclave in cold water.
-
Recover the solid product by centrifugation or filtration.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (~7).
-
Dry the solid at 100 °C overnight. The resulting material is the as-synthesized zeolite containing the occluded SDA.
-
-
Calcination (SDA Removal):
-
Place the dried powder in a ceramic crucible and heat in a muffle furnace under a slow air flow.
-
Ramp the temperature to 550 °C at a rate of 2 °C/min and hold for 6 hours to completely burn off the occluded this compound.[16] The resulting white powder is the final zeolite material.
-
-
Characterization:
-
Powder X-Ray Diffraction (XRD): To identify the crystalline phase and assess phase purity and crystallinity.[17]
-
Scanning Electron Microscopy (SEM): To determine crystal size, morphology, and degree of aggregation.[18]
-
N₂ Physisorption: To measure the BET surface area, micropore volume, and total pore volume, confirming the material's porosity.[19][20]
-
Inductively Coupled Plasma (ICP) Analysis: To determine the final Si/Al ratio of the zeolite framework.
-
Visualizing the Process and Logic
Diagrams created with Graphviz help to visualize the experimental workflow and the underlying logic of SDA selection.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - Materials Horizons (RSC Publishing) DOI:10.1039/D5MH00235D [pubs.rsc.org]
- 5. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zeolite synthesis made easy | Science Codex [sciencecodex.com]
- 9. Simple organic structure directing agents for synthesizing nanocrystalline zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]
- 11. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. emergentmind.com [emergentmind.com]
- 17. Synthesis and characterization of zeolites prepared from industrial fly ash - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iscientific.org [iscientific.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide: N-Octylamine Hydrobromide vs. Octyltrimethylammonium Bromide as Templating Agents
In the rational design of advanced materials, particularly low-dimensional metal halide perovskites, the role of the templating agent cannot be overstated. These organic molecules are not mere spectators; they are active participants that direct crystal growth, define dimensionality, and profoundly influence the final optoelectronic properties. This guide provides an in-depth, objective comparison between two commonly employed templating agents: N-Octylamine hydrobromide (OAHBr) , a primary ammonium salt, and Octyltrimethylammonium bromide (OTABr) , a quaternary ammonium salt. By understanding their fundamental chemical differences, researchers can make more informed decisions to achieve desired material characteristics.
The Fundamental Distinction: Molecular Structure and Bonding Capability
The core difference between OAHBr and OTABr lies in the structure of the ammonium head group. This distinction is the primary driver for their varied performance in materials synthesis.
-
This compound (OAHBr) possesses a primary ammonium cation (CH3(CH2)7NH3+). The three hydrogen atoms on the nitrogen are acidic and capable of forming strong, directional hydrogen bonds (N-H···Br) with the halide atoms of the inorganic perovskite framework.[1][2][3]
-
Octyltrimethylammonium bromide (OTABr) features a quaternary ammonium cation (CH3(CH2)7N(CH3)3+). The nitrogen atom is bonded to four carbon atoms, leaving no hydrogen atoms available for hydrogen bonding. Its interaction with the inorganic lattice is governed by weaker, non-directional electrostatic (ionic) and van der Waals forces.
This capacity for hydrogen bonding is a critical design parameter. Machine learning models have identified descriptors related to hydrogen bonding as vital features for predicting whether a given organic molecule will successfully form a perovskite structure.[3]
Caption: Molecular structures and key features of OAHBr and OTABr.
Impact on Crystal Structure and Material Properties
The difference in bonding capability directly translates to distinct outcomes in the structure and performance of the resulting perovskite materials. Layered 2D perovskites, such as Ruddlesden-Popper phases, are excellent systems for observing these effects.[4][5]
The Role of Hydrogen Bonding with OAHBr
The strong N-H···Br hydrogen bonds formed by OAHBr allow its ammonium head group to "dock" more closely and rigidly with the inorganic lead-halide octahedra.[6] This has several consequences:
-
Structural Distortion: The directional H-bonds can induce a greater degree of tilting and distortion in the [PbBr6] octahedra. This distortion directly impacts the electronic band structure, exciton binding energy, and charge carrier dynamics.
-
Interlayer Spacing: The ability to penetrate closer to the inorganic plane can result in a smaller interlayer spacing compared to bulkier, non-H-bonding cations of similar chain length.
-
Thermal Stability: The strength of the hydrogen bonding interaction can be correlated with the thermal stability of the material; stronger bonds often lead to higher melting points or decomposition temperatures.[6]
The Role of Steric Hindrance with OTABr
In contrast, the bulky, sterically hindered trimethylammonium head group of OTABr cannot form hydrogen bonds.[7][8] Its interaction is primarily electrostatic.
-
Reduced Distortion: The absence of directional H-bonds typically results in a more relaxed, less distorted inorganic framework. This can lead to different photophysical properties, such as narrower emission linewidths.
-
Increased Interlayer Spacing: The steric bulk of the -N(CH3)3+ group physically separates the inorganic layers more effectively, leading to a larger interlayer distance. This enhances the 2D character of the material, resulting in stronger quantum and dielectric confinement effects.
-
Improved Film Formation: In some cases, quaternary ammonium salts have been shown to yield fewer structural defects at the surface of perovskite films.[8] This is attributed to their superior thermal stability, as primary ammonium structures can be vulnerable to deprotonation under typical film processing conditions.[8]
Caption: Logical relationship between templating agent and material properties.
Comparative Performance Data
The following table summarizes typical experimental observations when comparing primary (OAHBr-like) and quaternary (OTABr-like) ammonium salts in the formation of 2D lead bromide perovskites.
| Parameter | This compound (OAHBr) | Octyltrimethylammonium Bromide (OTABr) | Rationale |
| Interaction Type | Hydrogen Bonding, Electrostatic | Electrostatic, Van der Waals | Presence of N-H bonds in OAHBr.[3] |
| Interlayer Spacing | Smaller | Larger | Steric hindrance from the -N(CH3)3+ group in OTABr. |
| Octahedral Distortion | Higher | Lower | Directional H-bonds from OAHBr pull on the halide atoms.[6] |
| Exciton Binding Energy | Generally Lower | Generally Higher | Increased dielectric confinement due to larger interlayer spacing with OTABr. |
| Thermal Stability | Potentially Lower | Generally Higher | Primary amines can be susceptible to deprotonation at high temperatures.[8] |
| Film Defect Density | Application Dependent | Can be Lower | Quaternary salts can lead to fewer surface defects like iodide vacancies.[8] |
Experimental Protocol: Synthesis of a 2D Layered Perovskite
This section provides a representative solution-based synthesis for a 2D Ruddlesden-Popper perovskite, (OA)2PbBr4, where "OA" can be either the OAHBr or OTABr cation. This protocol is intended as a baseline for comparison.
Materials:
-
Lead(II) Bromide (PbBr2), 99.999%
-
This compound (OAHBr) or Octyltrimethylammonium bromide (OTABr)
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M stock solution of the perovskite precursor.
-
In a nitrogen-filled glovebox, dissolve PbBr2 (183.4 mg, 0.5 mmol) and the chosen templating agent (OAHBr or OTABr, 1.0 mmol, 2:1 molar ratio) in 1.0 mL of anhydrous DMF.
-
Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
-
-
Substrate Preparation:
-
Clean glass or silicon substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to create a hydrophilic surface.
-
-
Film Deposition (Spin Coating):
-
Transfer the cleaned substrates into the glovebox.
-
Pre-heat the substrates on a hotplate at 70°C for 5 minutes.
-
Dispense 50 µL of the precursor solution onto the substrate.
-
Spin coat at 3000 rpm for 45 seconds.
-
During the last 10 seconds of the spin, dispense 100 µL of anhydrous toluene as an anti-solvent to induce rapid crystallization.[9]
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate set at 100°C.
-
Anneal for 10 minutes to remove residual solvent and complete the crystallization process.
-
-
Characterization:
-
Analyze the resulting films using X-ray Diffraction (XRD) to confirm crystal structure and layer spacing, UV-Vis Spectroscopy for absorption properties, and Photoluminescence (PL) Spectroscopy to assess emission characteristics.
-
References
- 1. escholarship.org [escholarship.org]
- 2. How Strong Is the Hydrogen Bond in Hybrid Perovskites? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Hydrogen Bonding on the Design of New Hybrid Perovskites Unraveled by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications. | Semantic Scholar [semanticscholar.org]
- 6. Unraveling chirality transfer mechanism by structural isomer-derived hydrogen bonding interaction in 2D chiral perovskite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface Stabilization of a Formamidinium Perovskite Solar Cell Using Quaternary Ammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of micelle properties: N-Octylamine hydrobromide vs. sodium dodecyl sulfate (SDS)
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that dictates the performance of formulations, assays, and delivery systems. This guide provides an in-depth comparative analysis of two archetypal surfactants: N-Octylamine hydrobromide (OAHBr), a simple cationic surfactant, and Sodium Dodecyl Sulfate (SDS), a ubiquitous anionic surfactant. By examining their fundamental molecular differences, we explore the resulting divergence in their micellar properties, including critical micelle concentration (CMC), aggregation number, size, and surface charge. This analysis is supported by established experimental data and detailed protocols for characterization, offering a framework for rational surfactant selection based on specific application requirements.
Molecular Architecture: The Foundation of Divergent Properties
The behavior of a surfactant is fundamentally dictated by its molecular structure—specifically, the nature of its hydrophilic (water-loving) head group and its hydrophobic (water-fearing) tail.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant featuring a 12-carbon alkyl chain (dodecyl) as its hydrophobic tail. Its hydrophilic head is a negatively charged sulfate group (-OSO₃⁻), with a sodium ion (Na⁺) as the counter-ion.
-
This compound (OAHBr): A cationic surfactant with a shorter 8-carbon alkyl chain (octyl) as its tail. Its head group is a positively charged primary ammonium group (-NH₃⁺), which forms from the protonation of the amine in the presence of hydrobromic acid, with bromide (Br⁻) as the counter-ion.
These differences in charge and chain length are the primary drivers of their distinct physicochemical behaviors in aqueous solutions.
A Senior Application Scientist's Guide: Assessing the Corrosion Inhibition Efficiency of N-Octylamine Hydrobromide Compared to Other Inhibitors
In the perpetual challenge of mitigating material degradation, the selection of an appropriate corrosion inhibitor is a critical decision, balancing efficacy, cost, and environmental impact. This guide offers an in-depth, objective comparison of N-Octylamine hydrobromide (OAH) against other prevalent corrosion inhibitors. We will delve into the fundamental experimental methodologies used for evaluation, present comparative performance data, and explore the underlying mechanisms that dictate inhibitor efficiency, providing a comprehensive resource for researchers, scientists, and professionals in materials science and drug development.
The Imperative of Corrosion Inhibition
Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, represents a significant global economic and safety issue. The use of corrosion inhibitors—substances that, when added in small concentrations to a corrosive environment, significantly decrease the corrosion rate—is a primary strategy for preserving the integrity and extending the lifecycle of metallic assets. An effective inhibitor must not only demonstrate high efficiency but also be cost-effective and environmentally acceptable. This compound, a cationic surfactant, has shown considerable promise in this field. This guide will critically assess its performance relative to other established inhibitors.
Foundational Methodologies for Inhibitor Evaluation
To ensure a scientifically rigorous comparison, multiple analytical techniques are employed. Each method provides a unique perspective on the inhibitor's performance and mechanism. The choice to use a combination of gravimetric and electrochemical techniques provides a self-validating system, where the macroscopic data from weight loss is corroborated by the microscopic, interfacial data from electrochemical tests.
Weight Loss (Gravimetric) Method
The weight loss method is a direct and intuitive technique for determining the average corrosion rate over a period of time.[1] Its simplicity and reliability make it a fundamental first step in inhibitor assessment.[2]
Experimental Protocol: Weight Loss Measurement
-
Coupon Preparation: Mild steel coupons of known surface area are mechanically polished with successively finer grades of emery paper to remove any existing oxide layers and create a uniform surface.
-
Degreasing and Initial Weighing: The polished coupons are thoroughly cleaned with a solvent like acetone, dried, and weighed precisely using an analytical balance. This establishes the baseline weight.
-
Immersion: The coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor. The test is typically conducted in triplicate to ensure reproducibility.[3]
-
Exposure: The coupons remain immersed for a fixed duration (e.g., 24 hours) at a constant temperature.
-
Cleaning and Final Weighing: After immersion, the coupons are removed, and the corrosion products are cleaned off chemically. They are then rinsed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The efficiency is calculated using the weight loss data:
-
IE% = [ (W₀ - Wᵢ) / W₀ ] × 100
-
Where W₀ is the weight loss in the absence of the inhibitor (blank), and Wᵢ is the weight loss in the presence of the inhibitor.
-
References
The Guiding Hand: N-Octylamine Hydrobromide's Role in Steering Perovskite Crystal Orientation for Enhanced Photovoltaic Performance
A Comparative Guide for Researchers in Perovskite Solar Cell Technology
In the pursuit of highly efficient and stable perovskite solar cells (PSCs), precise control over the morphology and crystallography of the perovskite active layer is paramount. Among the various strategies employed, "additive engineering" has emerged as a powerful tool to modulate crystal growth, passivate defects, and ultimately, enhance device performance. This guide provides an in-depth comparison of n-octylamine hydrobromide (OAHBr) as a crystal orientation controlling additive, benchmarking its performance against other common alternatives and providing the experimental basis for its application.
The Critical Importance of Crystal Orientation
The orientation of perovskite crystals relative to the substrate significantly impacts charge transport and device stability. Preferential orientation of specific crystallographic planes can facilitate efficient charge extraction by aligning the pathways of highest charge mobility with the charge-collecting electrodes. Conversely, a random orientation of crystal grains can lead to a higher density of grain boundaries perpendicular to the charge transport path, which can act as sites for charge recombination and degradation initiation. Therefore, additives that can guide the crystallization process to achieve a desired texture are of immense interest to the perovskite research community.
This compound: A Molecular Rudder for Perovskite Crystallization
This compound is a long-chain alkylammonium halide that has demonstrated significant efficacy in controlling the crystal orientation of perovskite films. Its molecular structure, featuring a long, hydrophobic octyl chain and a hydrophilic ammonium head group, allows it to function as a surfactant during the perovskite crystallization process.
The Mechanism of Action
The primary mechanism by which OAHBr influences crystal orientation is believed to be through its role as a templating agent at the interface between the perovskite precursor solution and the substrate, as well as at the liquid-air interface during film formation. The n-octylammonium cations (OA+) are thought to self-assemble at these interfaces, creating a molecular template that directs the nucleation and subsequent growth of the perovskite crystals. This templating effect can favor the formation of specific crystal facets at the surface of the film, leading to a preferred crystallographic orientation throughout the bulk of the material.
Furthermore, the presence of OAHBr can modulate the crystallization kinetics. The long alkyl chains can increase the viscosity of the precursor solution and sterically hinder the rapid aggregation of lead halide clusters, slowing down the crystallization process. This allows for more ordered and oriented crystal growth, resulting in larger grains with fewer defects.
subgraph "Mechanism of OAHBr in Controlling Perovskite Crystal Orientation" A;B;C;D;E;F;G;H; end
Caption: Proposed mechanism of this compound (OAHBr) in directing perovskite crystal orientation.
Comparative Analysis: OAHBr vs. Other Common Additives
To objectively assess the utility of OAHBr, it is essential to compare its performance against other widely used additives for crystal orientation control, such as methylammonium chloride (MACl) and phenethylammonium iodide (PEAI).
| Additive | Primary Mechanism for Orientation Control | Typical Preferred Orientation | Impact on Grain Size | Impact on Device Stability |
| This compound (OAHBr) | Surfactant-like templating and kinetic control | Often promotes (110) and (220) planes | Generally increases grain size | Enhances stability due to defect passivation and hydrophobic surface |
| Methylammonium Chloride (MACl) | Intermediate phase formation and halide exchange | Can induce (100) and (111) orientations | Can lead to larger, more uniform grains | Mixed reports; can improve initial performance but may introduce volatility |
| Phenethylammonium Iodide (PEAI) | Formation of 2D/3D perovskite heterostructures | Induces vertically oriented 2D perovskite layers | Can reduce 3D grain size but passivates surfaces | Significantly improves stability by forming a protective 2D capping layer |
Experimental Data Synopsis
The following table summarizes typical performance metrics of perovskite solar cells fabricated with and without OAHBr, and in comparison to other additives. It is important to note that direct comparisons can be complex due to variations in perovskite compositions and fabrication protocols across different studies.
| Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| Control (No Additive) | 18-20% | ~1.10 V | ~22-23 mA/cm² | ~75-78% |
| This compound (OAHBr) | 20-22% | ~1.15 V | ~23-24 mA/cm² | ~78-82% |
| Methylammonium Chloride (MACl) | 21-23% | ~1.16 V | ~23-24.5 mA/cm² | ~79-83% |
| Phenethylammonium Iodide (PEAI) | 20-22.5% | ~1.14 V | ~22.5-23.5 mA/cm² | ~78-81% |
Experimental Protocols
Characterization of Crystal Orientation
The primary technique for evaluating the preferred crystal orientation of perovskite films is X-ray Diffraction (XRD). By comparing the relative intensities of the diffraction peaks corresponding to different crystallographic planes, a texture coefficient (TC) can be calculated to quantify the degree of preferential orientation. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is another powerful technique that provides more detailed information about the crystal orientation at the film surface and throughout its depth.
Step-by-Step Fabrication of Perovskite Films with OAHBr
The following is a generalized protocol for the fabrication of a methylammonium lead iodide (MAPbI₃) perovskite film using OAHBr as an additive. Researchers should optimize the specific concentrations and parameters for their particular perovskite composition and device architecture.
1. Precursor Solution Preparation: a. Prepare a stock solution of MAPbI₃ by dissolving MAI and PbI₂ in a 1:1 molar ratio in a solvent mixture of DMF and DMSO (typically 4:1 v/v). b. Prepare a stock solution of OAHBr in a suitable solvent like isopropanol. c. Add the OAHBr solution to the MAPbI₃ precursor solution to achieve the desired final concentration (typically in the range of 0.1-1.0 mol% with respect to PbI₂). d. Stir the final solution at room temperature for at least one hour before use.
2. Film Deposition: a. Clean the substrate (e.g., FTO-coated glass with an electron transport layer) sequentially with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment. b. Spin-coat the precursor solution onto the substrate. A two-step spin program is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s). c. During the second spin step, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate to induce rapid crystallization.
3. Annealing: a. Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (typically 100-150 °C) for a defined duration (e.g., 10-30 minutes) to complete the crystallization process and remove residual solvent.
Caption: Experimental workflow for fabricating perovskite films with OAHBr.
Conclusion
This compound serves as an effective additive for controlling the crystal orientation of perovskite films, primarily through a surfactant-templating mechanism and modulation of crystallization kinetics. While other additives like MACl may yield slightly higher initial efficiencies, OAHBr offers a compelling balance of performance enhancement and improved stability. The choice of additive will ultimately depend on the specific perovskite composition, device architecture, and desired performance characteristics. Further research into synergistic combinations of different additives may unlock even greater potential for optimizing perovskite solar cell technology.
A Senior Application Scientist's Guide: N-Octylamine Hydrobromide vs. Hexadecyltrimethylammonium Bromide for Mesoporous Material Synthesis
Welcome to a detailed comparative analysis of two prominent structure-directing agents (SDAs) in the synthesis of mesoporous materials: N-Octylamine hydrobromide (OAHBr) and Hexadecyltrimethylammonium bromide (CTAB). This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these surfactants and to select the optimal template for their specific application. We will move beyond mere protocols to explore the underlying mechanisms and resulting material properties, supported by experimental data.
The Role of the Structure-Directing Agent: A Tale of Two Templates
The synthesis of ordered mesoporous materials, such as the M41S family, is a feat of molecular self-assembly.[1][2] The structure-directing agent is the cornerstone of this process, forming micellar structures in solution that act as templates around which inorganic precursors (typically silica) hydrolyze and condense. The choice of SDA is paramount as it directly dictates the final pore size, pore structure, and overall morphology of the material.
Hexadecyltrimethylammonium bromide (CTAB) is the archetypal cationic surfactant for this application. Its molecular structure features a long C16 alkyl chain and a quaternary ammonium headgroup. This architecture allows it to form well-defined cylindrical micelles in aqueous solutions, which pack into hexagonal arrays, templating the iconic MCM-41 structure.[3]
This compound (OAHBr) , derived from the primary amine n-octylamine, presents a different templating paradigm. With a shorter C8 alkyl chain and a primary ammonium headgroup (protonated amine), its self-assembly behavior and interaction with silicate species differ significantly from CTAB. This often leads to materials with distinct structural characteristics.
Physicochemical Properties: The Foundation of Templating Behavior
The effectiveness of an SDA is rooted in its physicochemical properties. The key differentiators between CTAB and OAHBr are the length of their hydrophobic tails and the nature of their hydrophilic headgroups.
| Property | Hexadecyltrimethylammonium Bromide (CTAB) | This compound (OAHBr) | Significance in Synthesis |
| Chemical Structure | CH₃(CH₂)₁₅N⁺(CH₃)₃Br⁻ | CH₃(CH₂)₇NH₃⁺Br⁻ | The longer C16 tail of CTAB promotes the formation of larger, more stable rod-like micelles compared to the C8 tail of OAHBr. |
| Headgroup | Quaternary Ammonium (Cationic) | Primary Ammonium (Cationic) | The quaternary ammonium headgroup of CTAB carries a permanent positive charge, leading to strong electrostatic interactions (S⁺I⁻ pathway) with anionic silicate species (I⁻). The primary amine's interaction is pH-dependent and can involve hydrogen bonding. |
| Critical Micelle Conc. (CMC) | ~0.9-1.0 mM[3] | Significantly higher than CTAB | A lower CMC means CTAB forms micelles at much lower concentrations, influencing reaction kinetics and reagent efficiency. |
| Aggregation Number (N) | ~48-54 at 303 K[4] | Generally lower than CTAB | The aggregation number reflects the number of surfactant molecules per micelle, influencing micelle size and, consequently, the pore diameter of the resulting material. |
Comparative Synthesis and Performance Analysis
The theoretical differences in surfactant properties manifest in tangible variations in synthesis protocols and the final material characteristics.
Mechanism of Templating: Electrostatics vs. Hydrogen Bonding
The interaction between the surfactant template and the inorganic silica precursor is the critical step in forming the mesoporous framework. CTAB and OAHBr operate through distinct mechanistic pathways.
CTAB-Templated Synthesis (S⁺I⁻ Pathway): Under the basic conditions typical for MCM-41 synthesis (pH ≈ 11.8)[5], the silica precursor (e.g., TEOS) hydrolyzes to form anionic silicate oligomers (I⁻). The positively charged quaternary ammonium headgroups of the CTAB micelles (S⁺) electrostatically attract these silicate species, directing their condensation around the cylindrical micelle template. This strong, charge-matched interaction is responsible for the high degree of hexagonal ordering seen in MCM-41 materials.
OAHBr-Templated Synthesis: The synthesis involving primary amines like octylamine can proceed via a neutral templating pathway (S⁰I⁰) or a charge-matched pathway (S⁺I⁻), depending on the pH.[2] The primary amine headgroup can interact with neutral silica species (I⁰) through hydrogen bonding. This interaction is generally weaker than the electrostatic forces in the CTAB system, which can result in materials with different pore structures, sometimes described as "worm-like" or less ordered than the classic hexagonal arrays.[6]
Diagram: Templating Mechanisms
The following diagram illustrates the fundamental difference in the interaction between the surfactant micelles and the silica precursors.
Caption: Comparative mechanisms of silica condensation around CTAB and OAHBr templates.
Resulting Material Properties: A Head-to-Head Comparison
The choice of surfactant directly impacts the key performance indicators of the final mesoporous material. While direct comparative studies are specific to synthesis conditions, general trends can be extracted from the literature.
| Parameter | Material Synthesized with CTAB | Material Synthesized with OAHBr | Rationale & Insights |
| BET Surface Area | Typically high, often > 850 m²/g[7] | Can be very high, reported up to 930 m²/g under specific conditions[8] | Both can produce high surface area materials. The precise value is highly dependent on synthesis parameters like temperature, pH, and template removal method.[9] |
| Pore Diameter | Typically 2-4 nm[7] | Can be smaller, often in the 2-3 nm range | The larger micelle size formed by the C16 tail of CTAB generally leads to larger pore diameters compared to the smaller micelles from the C8 tail of octylamine. |
| Pore Structure | Highly ordered hexagonal array (MCM-41) | Often worm-like or disordered pores (HMS-type materials)[2] | The strong S⁺I⁻ interaction with CTAB promotes long-range ordering. The weaker, more varied interactions with OAHBr result in less defined, interconnected pore networks. |
| Wall Thickness | Typically ~1-1.5 nm | Can be thicker | The different condensation kinetics and packing of silica precursors around the template influence the final wall thickness. |
| Morphology | Often spherical or agglomerated particles[7][10] | Can form spherical particles, sometimes hollow spheres[8][10] | Morphology is heavily influenced by synthesis conditions (e.g., stirring, temperature, co-solvents) for both templates. |
Experimental Protocols: Field-Proven Methodologies
To provide a practical context, detailed step-by-step protocols for the synthesis of mesoporous silica using both surfactants are provided below. These represent common laboratory-scale procedures.
Protocol 1: Synthesis of MCM-41 using CTAB
This protocol is a modified Stöber methodology, widely used for producing MCM-41 nanoparticles.[5]
Workflow Diagram:
Caption: Workflow for CTAB-templated MCM-41 synthesis.
Step-by-Step Procedure:
-
Solution Preparation: In a 1L round-bottom flask, dissolve 1.0 g of CTAB and 3.5 mL of a 2M NaOH solution in 500 mL of deionized water. The resulting pH should be approximately 11.8.[5]
-
Thermal Stabilization: Heat the solution to 80°C while stirring until the temperature is stable.
-
Silica Addition: Using a syringe pump, add 5.0 mL of tetraethyl orthosilicate (TEOS) dropwise to the solution at a rate of 0.25 mL/min.[5] A white precipitate will form.
-
Aging: Continue stirring the mixture at 80°C for 2 hours to allow for the complete condensation of the silica framework.[5]
-
Product Isolation: Cool the mixture to room temperature. Isolate the solid product by centrifugation, followed by washing twice with deionized water and twice with ethanol to remove excess reagents.[5]
-
Template Removal (Calcination): Dry the isolated solid. To remove the CTAB template and open the pores, calcine the material in air by slowly ramping the temperature to 550°C and holding for 6 hours.
-
Template Removal (Solvent Extraction): Alternatively, for applications where surface silanol groups must be preserved, the template can be removed by refluxing the as-synthesized material in an acidic ethanol solution (e.g., 10 g/L of NH₄NO₃ in 95:5 ethanol/water) for several hours.[5]
Protocol 2: Synthesis of Mesoporous Silica using N-Octylamine (as a neutral template)
This protocol is representative of a neutral templating route to produce materials often designated as HMS (Hollow Mesoporous Silica).[2]
Workflow Diagram:
Caption: Workflow for N-Octylamine-templated silica synthesis.
Step-by-Step Procedure:
-
Amine Solution Preparation: In a beaker, add n-octylamine (23.2 mmol) to 200 mL of deionized water. Stir for 30 minutes until an opalescent solution is obtained.[2] Note: OAHBr can be used directly, or n-octylamine can be used which will be protonated in situ depending on the pH.
-
Silica Addition: Add tetraethyl orthosilicate (TEOS, 106 mmol) to the stirring amine solution.[2]
-
Aging: Continue to stir the mixture vigorously at room temperature for 24 hours. A white precipitate will form and mature.[2]
-
Product Isolation: Collect the resulting solid precipitate by filtration. Allow the product to air-dry for 24 hours.[2]
-
Template Removal: The octylamine template is typically removed via solvent extraction. Place the dried powder in a cellulose thimble and perform a Soxhlet extraction using ethanol for 48 hours to wash the surfactant from the pores.[2]
Conclusion: Selecting the Optimal Surfactant
The choice between this compound and Hexadecyltrimethylammonium bromide is not a matter of which is "better," but which is fitter for purpose .
-
Choose Hexadecyltrimethylammonium Bromide (CTAB) when your application demands a material with a highly ordered hexagonal pore structure, a well-defined pore diameter (typically >3 nm), and high thermal stability. It is the gold standard for synthesizing MCM-41 and related materials used in catalysis, adsorption, and as advanced nanocomposite fillers.[11]
-
Choose this compound (OAHBr) when you require materials with smaller pore sizes or a different pore architecture, such as a worm-like or interconnected network. The synthesis is often simpler (e.g., can be done at room temperature) and the template can be removed under milder conditions (solvent extraction), which is advantageous for preserving functional groups on the silica surface. This makes it suitable for applications in drug delivery and specialized catalysis where surface chemistry is critical.
By understanding the fundamental differences in their templating mechanisms and the resulting material properties, researchers can make an informed decision to tailor the synthesis of mesoporous materials to the precise needs of their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of mesoporous silica nanoparticles with tunable pore structure as promising nanoreactor and drug delivery vehicle - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetramethoxysilane [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of N-Octylamine Hydrobromide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. N-Octylamine hydrobromide, a versatile compound in various synthetic applications, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, moving beyond a simple checklist to offer a framework of deep operational knowledge.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as an irritant.[1][2] It can cause irritation to the eyes, skin, and respiratory system.[1][2] While comprehensive toxicological data is not fully available, it is crucial to handle this compound with the assumption that it may have other potential health effects.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard | Description | Primary Routes of Exposure |
| Eye Irritation | Causes serious eye irritation. | Direct contact with eyes. |
| Skin Irritation | Causes skin irritation.[1] | Direct contact with skin. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Inhalation of dust or powder. |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. These are measures designed to isolate the handler from the chemical hazard.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1][2] In the event of accidental exposure, immediate flushing is critical.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following PPE is mandatory when handling this chemical.
Eye and Face Protection
-
Chemical Splash Goggles: These are essential to protect the eyes from dust particles and potential splashes.[1][2] Standard safety glasses do not provide a sufficient seal around the eyes.
-
Face Shield: In situations where there is a higher risk of splashing or dust generation, a face shield should be worn in conjunction with chemical splash goggles for full-face protection.
Skin Protection
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2] While the specific breakthrough time for this compound may not be readily available for all glove types, nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and minimize skin exposure.
-
Chemical Apron: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[1][2]
Respiratory Protection
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter is recommended.[1][2] The specific type of respirator should be chosen based on a thorough risk assessment.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Perform all manipulations, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. If the material is a fine powder, handle it gently.
-
Use appropriate tools (spatulas, weigh boats) for transferring the solid.
-
-
Storage:
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, prompt and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear.[1][2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.[1][2] Seek immediate medical attention.[1][2]
-
Spills: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dust. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.
-
Solid Waste: Collect all waste this compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Solvents: If this compound is used in a solution, the resulting waste stream should be collected in a separate, labeled container for hazardous liquid waste.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be managed as hazardous waste unless properly decontaminated.
-
Disposal Method: Dispose of all waste in a manner consistent with federal, state, and local regulations.[2] This typically involves transfer to your institution's environmental health and safety department for final disposal by a licensed hazardous waste contractor.
Conclusion
The responsible use of this compound requires a proactive and informed approach to safety. By understanding the inherent hazards, implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to established handling and disposal protocols, researchers can minimize risks and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
